molecular formula C10H13N3O5 B15542696 CSRM617

CSRM617

Número de catálogo: B15542696
Peso molecular: 255.23 g/mol
Clave InChI: ZYTUVQILDHABLA-BASWHVEKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

CSRM617 is a useful research compound. Its molecular formula is C10H13N3O5 and its molecular weight is 255.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C10H13N3O5

Peso molecular

255.23 g/mol

Nombre IUPAC

2-amino-3-hydroxy-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C10H13N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-3,6,14-17H,4,11H2,(H,13,18)/b12-3-

Clave InChI

ZYTUVQILDHABLA-BASWHVEKSA-N

Origen del producto

United States

Foundational & Exploratory

CSRM617 Mechanism of Action in Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CSRM617 is a novel, first-in-class small-molecule inhibitor of the ONECUT2 (OC2) transcription factor, a critical driver of lethal, metastatic castration-resistant prostate cancer (mCRPC).[1][2] This document provides a comprehensive technical overview of the mechanism of action, preclinical efficacy, and experimental validation of this compound. By directly binding to the OC2-HOX domain, this compound inhibits its transcriptional activity, leading to the suppression of tumor growth, metastasis, and the reversal of treatment resistance.[2][3] This guide consolidates key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways modulated by this promising therapeutic agent.

Core Mechanism of Action

This compound targets ONECUT2, a master regulator of androgen receptor (AR) networks that becomes particularly important in the progression to an aggressive, AR-independent neuroendocrine phenotype in prostate cancer.[2][4] The primary mechanism of this compound involves the direct inhibition of OC2's transcriptional activity.[2] This leads to a cascade of downstream effects that counter the oncogenic functions of OC2.

The key facets of this compound's mechanism of action include:

  • Direct Binding to ONECUT2 : this compound has been shown to directly bind to the HOX domain of the ONECUT2 transcription factor.[4] This interaction is believed to allosterically inhibit the DNA-binding activity of OC2.[3] Surface Plasmon Resonance (SPR) assays have determined a dissociation constant (Kd) of 7.43 µM for this interaction.[3][5]

  • Reversal of Androgen Receptor Suppression : ONECUT2 acts as a direct suppressor of the androgen receptor (AR) signaling axis, in part by repressing the expression of AR and its co-factor FOXA1.[3][4] By inhibiting OC2, this compound effectively removes this suppression, which may restore sensitivity to AR-targeted therapies.[1][4]

  • Inhibition of Neuroendocrine Differentiation : OC2 promotes a neuroendocrine phenotype by upregulating genes such as PEG10.[1][3] This transdifferentiation is a known mechanism of resistance to AR-targeted therapies.[1] this compound blocks this pathway by inhibiting OC2, thereby reducing the expression of neuroendocrine markers like PEG10.[1][5]

  • Induction of Apoptosis : Treatment with this compound has been demonstrated to induce apoptosis in prostate cancer cell lines.[2][3] This is evidenced by the increased expression of cleaved Caspase-3 and PARP.[2][5]

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound
ParameterValueCell Line(s)AssayReference(s)
Binding Affinity (Kd) 7.43 µM-Surface Plasmon Resonance (SPR)[3][5]
IC50 Range 20 nM - 20 µMPanel of human prostate cancer cell linesCell Viability/Proliferation Assays[2][5]
Apoptosis Induction Increased cleaved Caspase-3 and PARP22Rv1Western Blot[2][5]
Gene Expression Modulation Time-dependent decrease in PEG10 mRNA22Rv1qRT-PCR[5]
Table 2: In Vivo Efficacy of this compound
Animal ModelCell LineTreatment RegimenKey FindingsReference(s)
Subcutaneous Xenograft (Nude Mice) 22Rv150 mg/kg dailySignificant reduction in tumor volume and weight. Well-tolerated with no significant effect on mouse weight.[5]
Metastasis Model (SCID Mice) Luciferase-tagged 22Rv1 (intracardiac injection)50 mg/kg dailySignificant reduction in the onset and growth of diffuse metastases.[5][6][7]
Biomarker Modulation in Tumors 22Rv150 mg/kg dailySignificant downregulation of PEG10 protein levels in tumors.[5]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

CSRM617_Mechanism_of_Action cluster_this compound This compound Intervention cluster_ONECUT2 ONECUT2 Regulation cluster_Downstream_Effects Downstream Cellular Effects This compound This compound ONECUT2 ONECUT2 (OC2) Transcription Factor This compound->ONECUT2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces AR_Signaling Androgen Receptor (AR) Signaling Axis ONECUT2->AR_Signaling Suppresses Neuroendocrine Neuroendocrine Differentiation (e.g., PEG10) ONECUT2->Neuroendocrine Promotes Tumor_Growth Tumor Growth & Metastasis AR_Signaling->Tumor_Growth Drives Neuroendocrine->Tumor_Growth Promotes AR_Signaling_Pathway cluster_Normal_State ONECUT2-mediated Suppression cluster_CSRM617_Treatment Effect of this compound ONECUT2 ONECUT2 AR Androgen Receptor (AR) ONECUT2->AR Represses FOXA1 FOXA1 ONECUT2->FOXA1 Represses AR_Targets AR Target Genes AR->AR_Targets Activates FOXA1->AR Co-activates This compound This compound ONECUT2_inhibited ONECUT2 (Inhibited) This compound->ONECUT2_inhibited Inhibits AR_restored AR Expression (Restored) AR_Targets_restored AR Target Gene Expression (Restored) Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Validation Cell_Culture Prostate Cancer Cell Culture (e.g., 22Rv1) Treatment_In_Vitro Treatment with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment_In_Vitro Viability_Assay Cell Viability Assays (IC50 Determination) Treatment_In_Vitro->Viability_Assay Apoptosis_Assay Apoptosis Assays (Western Blot for Cleaved Caspase-3/PARP) Treatment_In_Vitro->Apoptosis_Assay Gene_Expression Gene Expression Analysis (qRT-PCR for PEG10) Treatment_In_Vitro->Gene_Expression Tumor_Implantation Tumor Cell Implantation in Mice (Subcutaneous or Intracardiac) Treatment_In_Vivo This compound Administration (e.g., 50 mg/kg daily) Tumor_Implantation->Treatment_In_Vivo Tumor_Monitoring Tumor Growth/ Metastasis Monitoring Treatment_In_Vivo->Tumor_Monitoring Biomarker_Analysis Biomarker Analysis of Tumors (e.g., PEG10) Tumor_Monitoring->Biomarker_Analysis

References

The Molecular Target of CSRM617: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

CSRM617 is a first-in-class, selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2][3] Emerging as a critical driver in lethal, metastatic castration-resistant prostate cancer (mCRPC), OC2 represents a promising therapeutic target.[4][5] this compound exerts its therapeutic effect by directly binding to the HOX domain of OC2, thereby inhibiting its transcriptional activity, which leads to the suppression of tumor growth and the induction of apoptosis.[1][6] This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, quantitative data, and the experimental protocols used to elucidate its function.

Molecular Target and Binding Characteristics

The primary molecular target of this compound is the atypical homeobox transcription factor ONECUT2 (OC2).[6] this compound was identified through in silico modeling and chemical library screening as a compound that directly interacts with the HOX domain of the OC2 protein.[4][6] This selective binding inhibits the function of OC2.[1]

Quantitative Data: Binding Affinity and Cellular Activity

The interaction between this compound and its target, as well as its effects on cancer cell lines, have been quantitatively characterized.

ParameterValueMethodTargetCell LineReference
Binding Affinity
Dissociation Constant (Kd)7.43 µMSurface Plasmon Resonance (SPR)ONECUT2-HOX domainN/A[6][7]
Cellular Activity
IC50Dependent on endogenous OC2 expressionCell Viability AssayN/AProstate Cancer Cell Lines[4]
Apoptosis Induction20 µM (72 hours)Western Blot (Cleaved Caspase-3 and PARP)N/A22Rv1[8][9]
In Vivo Efficacy
Tumor Growth Inhibition50 mg/kg (daily, p.o.)Xenograft Mouse ModelN/A22Rv1[7][9]

Mechanism of Action and Signaling Pathway

This compound's mechanism of action is centered on the inhibition of ONECUT2, a master regulator of androgen receptor (AR) networks in mCRPC.[1][9] OC2 acts as a suppressor of the AR transcriptional program.[1] By inhibiting OC2, this compound effectively removes this suppression, impacting the AR signaling pathway.[1]

The key facets of this compound's mechanism include:

  • Direct Inhibition of ONECUT2: this compound selectively binds to the HOX domain of OC2, preventing it from carrying out its normal functions.[1][6]

  • Suppression of a Suppressor: OC2 directly represses the expression of the androgen receptor (AR) and the pioneer factor FOXA1.[1] Inhibition of OC2 by this compound can therefore modulate AR and FOXA1 levels.[1]

  • Downregulation of OC2 Target Genes: The activity of this compound leads to a decrease in the expression of genes regulated by OC2, such as PEG10, which is a marker for neuroendocrine differentiation.[1][2][9]

  • Induction of Apoptosis: this compound treatment has been shown to induce programmed cell death in prostate cancer cells, confirmed by the increased presence of cleaved Caspase-3 and PARP.[2][8][7]

CSRM617_Mechanism_of_Action This compound Mechanism of Action cluster_cellular_effects Cellular Effects This compound This compound ONECUT2 ONECUT2 (OC2) This compound->ONECUT2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces AR_FOXA1 Androgen Receptor (AR) & Pioneer Factor (FOXA1) ONECUT2->AR_FOXA1 Suppresses PEG10 PEG10 (Neuroendocrine Marker) ONECUT2->PEG10 Activates Tumor_Growth Tumor Growth & Metastasis AR_FOXA1->Tumor_Growth Suppressed by OC2, Impacts Growth PEG10->Tumor_Growth Promotes Apoptosis->Tumor_Growth Inhibits

This compound inhibits ONECUT2, leading to apoptosis and reduced tumor growth.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the molecular target and activity of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To determine the binding affinity (Kd) of this compound to the ONECUT2 protein.[10]

  • Methodology:

    • Recombinant ONECUT2 protein is immobilized on a sensor chip surface.[10]

    • A series of concentrations of this compound are flowed over the sensor surface.[10]

    • The binding and dissociation of this compound to ONECUT2 are measured in real-time by detecting changes in the refractive index at the surface.[10]

    • The equilibrium dissociation constant (Kd) is calculated from the association and dissociation rate constants.[10]

SPR_Workflow Surface Plasmon Resonance (SPR) Workflow cluster_preparation Preparation cluster_analysis Binding Analysis cluster_data Data Interpretation Immobilization Immobilize ONECUT2 on Sensor Chip Injection Inject this compound at Varying Concentrations Immobilization->Injection Detection Detect Binding & Dissociation in Real-Time Injection->Detection Calculation Calculate Kd (Binding Affinity) Detection->Calculation

A simplified workflow for determining binding affinity using SPR.
Western Blot for Apoptosis Markers and Target Gene Expression

  • Objective: To assess the induction of apoptosis and the regulation of OC2 target genes in cancer cells following treatment with this compound.[2]

  • Methodology:

    • Prostate cancer cells (e.g., 22Rv1) are treated with this compound or a vehicle control.[2]

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane.[2]

    • The membrane is incubated with primary antibodies specific for proteins of interest, such as cleaved Caspase-3, PARP, and PEG10.[2]

    • HRP-conjugated secondary antibodies are used for detection via chemiluminescence.[2]

    • The intensity of the protein bands is compared between treated and control samples to determine changes in protein levels.[6]

Cell Viability Assay
  • Objective: To measure the effect of this compound on the proliferation of prostate cancer cells.

  • Methodology:

    • Prostate cancer cells are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of this compound.

    • After a set incubation period (e.g., 48 hours), a reagent such as MTT or resazurin (B115843) is added to measure metabolic activity, which correlates with the number of viable cells.[8]

    • The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.[9]

  • Methodology:

    • Human prostate cancer cells (e.g., 22Rv1) are implanted subcutaneously or intracardially into immunodeficient mice.[9]

    • Once tumors are established, mice are treated with this compound or a vehicle control, typically via oral gavage.[7][9]

    • Tumor growth is monitored over time, and in some cases, metastasis is assessed using bioluminescence imaging.[3][9]

    • At the end of the study, tumors are excised, and target gene expression (e.g., PEG10) can be analyzed.[9]

References

CSRM617: A Technical Guide to the Inhibition of the ONECUT2 Transcription Factor in Advanced Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of resistance to androgen deprivation therapy in prostate cancer, leading to metastatic castration-resistant prostate cancer (mCRPC), represents a significant clinical challenge. The transcription factor ONECUT2 (OC2) has been identified as a pivotal driver of mCRPC progression, promoting an androgen receptor (AR)-independent state and neuroendocrine differentiation.[1] CSRM617 is a novel, first-in-class small-molecule inhibitor that directly targets ONECUT2, offering a promising therapeutic strategy for this lethal form of prostate cancer.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Introduction to ONECUT2 as a Therapeutic Target

ONECUT2 is a master regulator of transcriptional networks that become active in aggressive prostate cancer variants.[1] Its expression is elevated in a subset of prostate adenocarcinomas and neuroendocrine tumors.[3] The multifaceted role of OC2 in promoting tumor progression includes the suppression of the AR signaling axis by directly repressing the expression of AR and its co-factor FOXA1.[1] Furthermore, ONECUT2 promotes a neuroendocrine phenotype by upregulating genes such as PEG10.[1][4] This transdifferentiation is a known mechanism of resistance to AR-targeted therapies.[3] Given its central role in driving therapy resistance and metastasis, ONECUT2 has emerged as a promising therapeutic target for advanced prostate cancer.[3]

This compound: Discovery and Mechanism of Action

This compound was identified through a rational drug discovery approach that combined in silico modeling of the ONECUT2 homeobox (HOX) domain with high-throughput screening of chemical libraries.[1][3] It is a selective small-molecule inhibitor that directly binds to the HOX domain of ONECUT2.[1][5] This interaction is believed to allosterically inhibit the DNA-binding activity of ONECUT2, thereby modulating its transcriptional activity and inducing apoptosis in cancer cells.[1][5]

Binding Affinity and Specificity

Surface Plasmon Resonance (SPR) assays have demonstrated that this compound directly binds to the ONECUT2-HOX domain with a dissociation constant (Kd) of 7.43 µM.[1][4] Recent studies suggest that this compound requires the formation of an iron (Fe) complex to effectively inhibit the binding of ONECUT2 to its DNA response element.[3]

Quantitative Preclinical Data

The efficacy of this compound has been evaluated through a series of in vitro and in vivo studies, demonstrating its potential as a therapeutic agent for advanced prostate cancer.

In Vitro Efficacy

This compound has shown potent anti-proliferative activity across a panel of human prostate cancer cell lines, including those representing both androgen-sensitive and castration-resistant disease.[2][3] The half-maximal inhibitory concentration (IC50) is dependent on the endogenous expression level of ONECUT2, with cell lines expressing higher levels of OC2 being more responsive.[3][4]

Cell LineTypeIC50 (µM)Apoptosis InductionReference
22Rv1Human prostate carcinoma, AR-positive, CRPC5-15Yes (Cleaved Caspase-3, PARP)[1][4]
LNCaPAndrogen-sensitive human prostate adenocarcinomaNot explicitly stated, but growth inhibitedYes[1][2]
C4-2CRPCNot explicitly stated, but growth inhibitedYes[1][2]
PC-3Androgen-independent human prostate adenocarcinomaNot explicitly stated, but growth inhibitedYes[1][2]

Data summarized from multiple sources.

In Vivo Efficacy

A key in vivo study utilized a 22Rv1 human prostate cancer xenograft model in mice to evaluate the anti-tumor and anti-metastatic efficacy of this compound.[1][4]

Treatment GroupDosageAdministrationOutcomeReference
Vehicle Control-Daily intraperitoneal injectionProgressive tumor growth[1][4]
This compound50 mg/kgDaily intraperitoneal injection for 20 daysSignificant inhibition of tumor growth and reduction in metastases[1][4]

Data summarized from multiple sources.

Signaling Pathways and Experimental Workflows

ONECUT2 Signaling Pathway and this compound Inhibition

ONECUT2 plays a crucial role in the progression of prostate cancer by suppressing the AR signaling pathway and promoting neuroendocrine differentiation. This compound inhibits these effects by directly binding to ONECUT2.

ONECUT2_Signaling ONECUT2 Signaling and this compound Inhibition cluster_0 This compound Action cluster_1 Transcriptional Regulation cluster_2 Cellular Outcomes This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 Inhibits AR Androgen Receptor (AR) ONECUT2->AR Represses FOXA1 FOXA1 ONECUT2->FOXA1 Represses PEG10 PEG10 ONECUT2->PEG10 Activates AR_Signaling AR Signaling Suppression AR->AR_Signaling Drives FOXA1->AR_Signaling Co-activates NED Neuroendocrine Differentiation PEG10->NED Promotes Tumor_Growth Tumor Growth & Metastasis AR_Signaling->Tumor_Growth Inhibits NED->Tumor_Growth Promotes

Caption: ONECUT2 signaling in prostate cancer and the inhibitory effect of this compound.

Experimental Workflow for In Vivo Xenograft Study

The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.

Xenograft_Workflow In Vivo Xenograft Experimental Workflow start Start: 22Rv1 Cell Culture injection Subcutaneous Injection into Immunodeficient Mice start->injection tumor_growth Tumor Growth to Palpable Size injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_vehicle Vehicle Control Group (Daily IP Injection) randomization->treatment_vehicle Group 1 treatment_this compound This compound Group (50 mg/kg Daily IP Injection) randomization->treatment_this compound Group 2 monitoring Tumor Volume Measurement (Regularly) treatment_vehicle->monitoring metastasis_monitoring Metastasis Monitoring (Bioluminescence Imaging for Luciferase-tagged cells) treatment_vehicle->metastasis_monitoring treatment_this compound->monitoring treatment_this compound->metastasis_monitoring endpoint Endpoint: Tumor Growth and Metastasis Analysis monitoring->endpoint metastasis_monitoring->endpoint

Caption: Workflow for evaluating this compound efficacy in a xenograft mouse model.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) Assay
  • Objective: To determine the binding affinity of this compound to the ONECUT2-HOX domain.

  • Methodology:

    • Recombinant ONECUT2-HOX protein is immobilized on a sensor chip.

    • Various concentrations of this compound are passed over the chip.

    • The binding kinetics (association and dissociation rates) are measured in real-time.

    • The dissociation constant (Kd) is calculated from the kinetic data.[1]

Cell Viability Assay
  • Objective: To assess the effect of this compound on the growth of prostate cancer cell lines.

  • Methodology:

    • Prostate cancer cells (e.g., 22Rv1, LNCaP, C4-2, PC-3) are seeded in 96-well plates.[2]

    • Cells are treated with a range of concentrations of this compound (e.g., 20 nM - 20 µM) for a specified duration (e.g., 48 hours).[4]

    • Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Western Blot for Apoptosis Markers
  • Objective: To determine if this compound induces apoptosis in prostate cancer cells.

  • Methodology:

    • 22Rv1 cells are treated with this compound (e.g., 20 µM) for a specified time (e.g., 72 hours).[2][4]

    • Cells are lysed, and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against apoptosis markers such as cleaved Caspase-3 and PARP.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

    • The intensity of the bands corresponding to the cleaved proteins is compared between treated and untreated samples.[5]

In Vivo Xenograft and Metastasis Model
  • Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in a preclinical mouse model.

  • Methodology:

    • Xenograft: 22Rv1 cells are subcutaneously injected into the flanks of immunodeficient mice.[1][4]

    • Once tumors reach a palpable size, mice are randomized into vehicle and this compound treatment groups.[1]

    • Mice are treated daily with intraperitoneal injections of either vehicle or this compound (50 mg/kg).[4]

    • Tumor volume is measured regularly with calipers.[1]

    • Metastasis: Luciferase-tagged 22Rv1 cells are injected intracardially into mice.[1][4]

    • Metastatic progression is monitored by bioluminescence imaging.[1]

Future Directions and Conclusion

This compound represents a promising new therapeutic agent for the treatment of advanced, castration-resistant prostate cancer.[1] Its novel mechanism of action, targeting the master regulator ONECUT2, provides a new avenue to overcome resistance to current therapies.[1] The preclinical data strongly support its continued development. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, identifying predictive biomarkers for patient selection, and ultimately, advancing this compound into clinical trials.[1][6] The development of derivatives of this compound is also underway to improve its therapeutic potential.[6]

References

The Discovery and Development of CSRM617: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CSRM617 is a novel, first-in-class small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a critical driver in the progression of lethal, castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. Identified through a combination of in silico modeling and chemical library screening, this compound directly binds to the OC2 homeobox (HOX) domain, inhibiting its transcriptional activity.[1] Preclinical studies have demonstrated its ability to induce apoptosis in prostate cancer cell lines and suppress tumor growth and metastasis in murine models. This document details the experimental methodologies for key studies and presents available quantitative data in a structured format to support further research and development.

Discovery of this compound

The identification of this compound was achieved through a rational drug discovery approach. This process began with the recognition of ONECUT2 (OC2) as a master regulator transcription factor implicated in aggressive, androgen receptor (AR)-independent prostate cancer.[2]

An in silico model of the ONECUT2-HOX domain was constructed to facilitate the virtual screening of large chemical libraries.[1] This computational approach identified potential small molecules with the appropriate conformational and electronic properties to bind to the HOX domain. Subsequent high-throughput screening of these candidates led to the identification of this compound as a promising lead compound.

Mechanism of Action

This compound exerts its anti-neoplastic effects by directly targeting the ONECUT2 transcription factor. Surface Plasmon Resonance (SPR) assays have confirmed that this compound binds directly to the ONECUT2-HOX domain.[1] This binding is believed to allosterically inhibit the DNA-binding activity of OC2, thereby preventing it from regulating its target genes. Recent findings also suggest that a complex of this compound with iron is necessary to inhibit the binding of OC2 to DNA.[3]

Impact on Signaling Pathways

ONECUT2 is a central node in a complex signaling network that promotes prostate cancer progression to a more aggressive, neuroendocrine phenotype. By inhibiting OC2, this compound modulates these pathways to suppress tumor growth.

  • Androgen Receptor (AR) Axis Suppression: ONECUT2 is a known repressor of the AR signaling pathway. It directly suppresses the expression of the Androgen Receptor (AR) and its critical co-factor, FOXA1.[1]

  • Promotion of Neuroendocrine Differentiation: ONECUT2 promotes a neuroendocrine phenotype by upregulating the expression of genes such as Paternally Expressed Gene 10 (PEG10).[1]

By inhibiting ONECUT2, this compound effectively reverses these transcriptional programs, leading to the suppression of tumor growth and metastasis.

ONECUT2_Signaling_Pathway cluster_nucleus Nucleus cluster_ar_signaling AR Signaling Axis cluster_ne_phenotype Neuroendocrine Phenotype cluster_phenotype Cellular Phenotype ONECUT2 ONECUT2 AR AR ONECUT2->AR Repression FOXA1 FOXA1 ONECUT2->FOXA1 Repression PEG10 PEG10 ONECUT2->PEG10 Activation DNA DNA ONECUT2->DNA Binds to DNA Tumor_Growth Tumor Growth & Metastasis AR->Tumor_Growth Suppresses PEG10->Tumor_Growth This compound This compound This compound->ONECUT2 Inhibition Apoptosis Apoptosis This compound->Apoptosis

Caption: ONECUT2 signaling pathway and the inhibitory action of this compound.

Preclinical Data

The efficacy of this compound has been evaluated in a series of in vitro and in vivo studies, demonstrating its potential as a therapeutic agent for advanced prostate cancer.

In Vitro Studies

This compound has been shown to inhibit the growth of various prostate cancer cell lines and induce apoptosis. The sensitivity to this compound correlates with the expression level of ONECUT2.

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

ParameterCell LinesValue/ConcentrationDurationOutcomeReference
Binding Affinity (Kd) -7.43 µM-Direct binding to OC2-HOX domain[4]
IC50 22Rv1, PC-3, LNCaP, C4-25-15 µM48 hoursInhibition of cell growth[3]
Apoptosis Induction 22Rv120 µM72 hoursIncreased cleaved Caspase-3 and PARP[4]
In Vivo Studies

Preclinical evaluation in mouse models has demonstrated the anti-tumor and anti-metastatic activity of this compound.

Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models

Animal ModelCell LineTreatmentKey OutcomesReference
Subcutaneous Xenograft 22Rv1 in nude mice50 mg/kg this compound dailySignificant reduction in tumor volume and weight. Well-tolerated with no significant effect on mouse weight.[4]
Metastasis Model Luciferase-tagged 22Rv1 in SCID mice (intracardiac injection)50 mg/kg this compound dailySignificant reduction in the onset and growth of diffuse metastases.[4]
Biomarker Modulation 22Rv1 xenografts50 mg/kg this compound dailySignificant downregulation of PEG10 protein levels in tumors.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Surface Plasmon Resonance (SPR) Assay
  • Objective: To determine the binding affinity of this compound to the ONECUT2-HOX domain.

  • Methodology:

    • The ONECUT2-HOX domain protein is immobilized on a sensor chip.

    • A series of concentrations of this compound in a suitable buffer are flowed over the chip surface.

    • The binding events are detected in real-time by monitoring changes in the refractive index at the sensor surface.

    • The association and dissociation rate constants are measured.

    • The dissociation constant (Kd) is calculated from the ratio of the rate constants to determine the binding affinity.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on prostate cancer cell lines.

  • Methodology:

    • Prostate cancer cells (e.g., 22Rv1, PC-3, LNCaP, C4-2) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control (DMSO) for 48 hours.

    • After the incubation period, MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined by plotting the dose-response curve.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Seed cells in 96-well plate treat Treat with this compound (serial dilutions) start->treat incubate Incubate for 48 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Experimental workflow for the cell viability (MTT) assay.
Apoptosis Assay (Western Blot)

  • Objective: To assess the induction of apoptosis by this compound through the detection of cleaved Caspase-3 and PARP.

  • Methodology:

    • 22Rv1 cells are treated with this compound (e.g., 20 µM) or vehicle control for 72 hours.

    • Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration in the cell lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for cleaved Caspase-3 and cleaved PARP. A loading control antibody (e.g., β-actin or GAPDH) is also used.

    • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and an imaging system.

In Vivo Xenograft and Metastasis Models
  • Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in vivo.

  • Methodology:

    • Subcutaneous Xenograft Model:

      • 22Rv1 cells are subcutaneously implanted into the flank of nude mice.

      • Tumors are allowed to grow to a palpable size.

      • Mice are randomized into treatment and control groups.

      • The treatment group receives daily administration of this compound (50 mg/kg), while the control group receives the vehicle.

      • Tumor volume is measured regularly with calipers, and mouse weight is monitored to assess toxicity.

      • At the end of the study, tumors are excised and weighed.

    • Metastasis Model:

      • Luciferase-tagged 22Rv1 cells are injected intracardially into SCID mice.

      • Two days post-injection, daily treatment with this compound (50 mg/kg) or vehicle is initiated.

      • Metastatic progression is monitored non-invasively using bioluminescence imaging.

      • At the end of the study, the extent of metastasis can be further confirmed by ex vivo imaging of organs and histological analysis.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of advanced, castration-resistant prostate cancer. Its novel mechanism of action, targeting the master regulator ONECUT2, offers a new strategy to overcome resistance to current therapies. The preclinical data strongly support its continued development.

Future research should focus on:

  • Optimization of the pharmacokinetic and pharmacodynamic properties of this compound.

  • Identification of predictive biomarkers for patient selection.

  • Advancement of this compound or its analogs into clinical trials.

This technical guide provides a foundational resource for researchers dedicated to advancing the treatment of prostate cancer through the exploration of novel therapeutic targets like ONECUT2.

References

CSRM617: A Novel Inhibitor of ONECUT2 for the Treatment of Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metastatic castration-resistant prostate cancer (mCRPC) represents a significant clinical challenge, often characterized by resistance to androgen deprivation therapy and the activation of alternative survival pathways. The transcription factor ONECUT2 (OC2) has emerged as a pivotal driver of lethal CRPC, promoting an androgen receptor (AR)-independent state. CSRM617 is a first-in-class, selective small-molecule inhibitor of ONECUT2, demonstrating significant preclinical efficacy in CRPC models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action

This compound functions by directly targeting the ONECUT2 transcription factor, a master regulator of AR networks in mCRPC.[1][2][3][4][5] By inhibiting OC2, this compound modulates key signaling pathways involved in CRPC progression and therapy resistance.

Direct Binding to ONECUT2: this compound selectively binds to the HOX domain of the ONECUT2 protein.[2][3][5] This interaction has been quantitatively characterized, revealing a direct physical engagement with its molecular target. Recent findings suggest that this compound requires the formation of an iron (Fe) complex to effectively inhibit the binding of ONECUT2 to its DNA response element.[6]

Inhibition of Transcriptional Activity: The binding of this compound to the OC2-HOX domain allosterically inhibits the DNA-binding activity of OC2.[2] This prevents OC2 from regulating the expression of its target genes, which are crucial for the survival and aggressive phenotype of CRPC cells.

Signaling Pathways Modulated by this compound

This compound's inhibition of ONECUT2 has profound effects on downstream signaling pathways critical to CRPC.

The ONECUT2-AR Axis: ONECUT2 acts as a direct suppressor of the AR transcriptional program.[3][7] It achieves this, in part, by repressing the expression of both the Androgen Receptor (AR) and the pioneer factor FOXA1, which is essential for AR's chromatin binding.[2][3] By inhibiting OC2, this compound effectively removes this layer of suppression, which may restore sensitivity to AR-targeted therapies in certain contexts.[3][7]

Neuroendocrine Differentiation Pathway: ONECUT2 is a key driver of neuroendocrine differentiation in prostate cancer, a feature associated with aggressive disease and poor prognosis.[8] It upregulates genes such as PEG10, which is associated with this phenotype.[2][4] this compound treatment leads to a time-dependent decrease in PEG10 mRNA expression, indicating its ability to block this transdifferentiation pathway.[1][7]

Induction of Apoptosis: this compound induces apoptosis in prostate cancer cell lines.[1][4] This is evidenced by the increased expression of cleaved Caspase-3 and cleaved PARP, key markers of programmed cell death.[1][3][4]

cluster_0 This compound Mechanism of Action This compound This compound ONECUT2 ONECUT2 (OC2) This compound->ONECUT2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces DNA_Binding DNA Binding ONECUT2->DNA_Binding Promotes AR Androgen Receptor (AR) ONECUT2->AR Suppresses FOXA1 FOXA1 ONECUT2->FOXA1 Suppresses Target_Genes OC2 Target Genes (e.g., PEG10) DNA_Binding->Target_Genes Activates Transcription CRPC_Progression CRPC Progression & Metastasis Target_Genes->CRPC_Progression Drives AR->CRPC_Progression Suppresses (in this context) FOXA1->CRPC_Progression Suppresses (in this context) Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 PARP Cleaved PARP Apoptosis->PARP Apoptosis->CRPC_Progression Inhibits

This compound Signaling Pathway

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies, yielding key quantitative data.

Table 1: In Vitro Activity of this compound
ParameterValueMethodCell LinesReference
Binding Affinity (Kd) 7.43 µMSurface Plasmon Resonance (SPR)N/A[1][2][5]
IC50 5-15 µMCell Viability AssayDependent on cell line[6]
Apoptosis Induction Increased Cleaved Caspase-3 & PARPWestern Blot22Rv1[1][3]
PEG10 mRNA Expression Time-dependent decreaseqPCR22Rv1[1]
Cell Growth Inhibition Dose-dependentCell Viability Assay22Rv1, LNCaP, C4-2, PC-3[1][9]
Table 2: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model
Treatment GroupDosageAdministrationOutcomeReference
Vehicle Control-Daily intraperitoneal injectionProgressive tumor growth[2]
This compound 50 mg/kgDaily intraperitoneal injection for 20 daysSignificant inhibition of tumor growth and reduction in metastases[1][2]

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) Assay

Objective: To determine the binding affinity of this compound to the ONECUT2-HOX domain.

Methodology:

  • Recombinant ONECUT2-HOX protein is immobilized on a sensor chip.

  • Various concentrations of this compound are passed over the chip.

  • Binding kinetics are measured in real-time to calculate the dissociation constant (Kd).[2][5]

Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation of prostate cancer cells.

Methodology:

  • Prostate cancer cells (e.g., 22Rv1, LNCaP, C4-2, PC-3) are seeded in 96-well plates.[3][10]

  • Cells are treated with a range of this compound concentrations (e.g., 0.01 to 100 µM) or a vehicle control (DMSO) for 48-72 hours.[3][4]

  • Cell viability is measured using assays such as MTT or CellTiter-Glo.[9]

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Western Blot)

Objective: To assess the induction of apoptosis by this compound.

Methodology:

  • 22Rv1 cells are treated with this compound (e.g., 10-20 µM) or vehicle for 48-72 hours.[3]

  • Cells are harvested and lysed in RIPA buffer with protease and phosphatase inhibitors.[3]

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and incubated with primary antibodies against cleaved Caspase-3 and cleaved PARP, with a housekeeping protein (e.g., β-actin) as a loading control.[3]

  • Bands are visualized using a chemiluminescent substrate and an imaging system.

cluster_1 In Vitro Experimental Workflow start Start cell_culture Prostate Cancer Cell Culture (e.g., 22Rv1) start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (MTT/CellTiter-Glo) treatment->viability_assay western_blot Western Blot (Apoptosis Markers) treatment->western_blot qpcr qPCR (Gene Expression) treatment->qpcr ic50 IC50 Determination viability_assay->ic50 apoptosis_analysis Apoptosis Analysis western_blot->apoptosis_analysis gene_expression_analysis Gene Expression Analysis qpcr->gene_expression_analysis

In Vitro Experimental Workflow
In Vivo Xenograft and Metastasis Model

Objective: To evaluate the in vivo efficacy of this compound on tumor growth and metastasis.

Methodology:

  • Tumor Growth: 22Rv1 human prostate cancer cells are subcutaneously implanted into nude mice.[1][2]

  • Once tumors are palpable, mice are randomized into vehicle and this compound treatment groups.

  • Mice are treated daily with this compound (50 mg/kg) or vehicle via intraperitoneal injection.[1][2]

  • Tumor volume and body weight are measured regularly.[1][2]

  • At the end of the study, tumors are excised and weighed.

  • Metastasis: Luciferase-tagged 22Rv1 cells are injected intracardially into SCID mice.[1][2]

  • Metastatic progression is monitored by bioluminescence imaging.[2][3]

cluster_2 In Vivo Xenograft Workflow start_vivo Start cell_injection Subcutaneous or Intracardiac Injection of 22Rv1 cells in mice start_vivo->cell_injection tumor_development Tumor Development or Metastasis Establishment cell_injection->tumor_development randomization Randomization into Treatment Groups tumor_development->randomization treatment_vivo Daily Treatment: This compound (50 mg/kg) or Vehicle randomization->treatment_vivo monitoring Tumor Volume/ Bioluminescence Monitoring treatment_vivo->monitoring endpoint Study Endpoint: Tumor Excision & Weight/ Metastasis Quantification monitoring->endpoint analysis_vivo Efficacy Analysis endpoint->analysis_vivo

In Vivo Xenograft Workflow

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of advanced, castration-resistant prostate cancer.[2] Its novel mechanism of action, targeting the master regulator ONECUT2, provides a new avenue to overcome resistance to current therapies. The preclinical data strongly support its continued development.[2] Future research should focus on optimizing the pharmacokinetic properties of this compound derivatives, identifying predictive biomarkers for patient stratification, and exploring combination therapies to enhance its anti-tumor activity in the clinical setting.[8][11]

References

CSRM617 Hydrochloride: A Technical Overview of its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CSRM617 hydrochloride is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2] Emerging as a significant therapeutic target in advanced prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), OC2 is a master regulator of androgen receptor (AR) networks.[3][4][5] this compound hydrochloride exhibits potent anti-cancer properties by directly binding to the OC2-HOX domain, inducing apoptosis, and inhibiting tumor growth in preclinical models.[1][6] This technical guide provides a comprehensive analysis of the biological activity of this compound hydrochloride, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Mechanism of Action

This compound hydrochloride's primary mechanism of action is the selective inhibition of the ONECUT2 transcription factor.[4] It directly binds to the HOX domain of OC2, a critical region for its DNA-binding and transcriptional activity.[6] This interaction has a multifaceted downstream effect on the androgen receptor signaling pathway:

  • Suppression of a Suppressor: OC2 is known to directly suppress the AR transcriptional program. By inhibiting OC2, this compound effectively removes this layer of suppression.[4]

  • Regulation of AR and FOXA1: OC2 can directly repress the expression of both the androgen receptor and the pioneer factor FOXA1, which is essential for AR's interaction with chromatin.[4][6]

  • Induction of Apoptosis: Treatment with this compound hydrochloride leads to the induction of apoptosis, as evidenced by the increased expression of cleaved Caspase-3 and PARP.[1][7][8]

  • Downregulation of PEG10: this compound has been shown to decrease the mRNA expression of PEG10, a gene regulated by OC2 and associated with a neuroendocrine phenotype in prostate cancer.[3][5][6]

The hydrochloride salt form of this compound generally offers enhanced water solubility and stability compared to its free form, while exhibiting comparable biological activity at equivalent molar concentrations.[7]

Quantitative Data

The biological activity of this compound hydrochloride has been quantified in various preclinical studies, as summarized in the tables below.

Table 1: Binding Affinity and In Vitro Efficacy of this compound

ParameterTargetAssay TypeValueCell Lines / ModelReference
Binding Affinity (Kd)ONECUT2 (OC2-HOX domain)Surface Plasmon Resonance (SPR)7.43 µM-[1][3][6]
In Vitro ActivityCell Growth InhibitionCell Viability Assay0.01-100 µM (48 hours)PC-3, 22RV1, LNCaP, C4-2[1][7][9]
In Vitro ActivityApoptosis InductionApoptosis Assay10-20 µM (48 hours)22Rv1[1][7]
In Vitro ActivityApoptosis InductionWestern Blot20 µM (72 hours)22Rv1[1][7]

Table 2: In Vivo Efficacy of this compound

ParameterDosageAdministration RouteMouse ModelKey FindingsReference
Anti-tumor Efficacy50 mg/kg (daily for 20 days)Oral (p.o.)SCID mice with 22Rv1 xenograftsInhibition of tumor growth.[1]
Anti-tumor Efficacy50 mg/kg-Nude mice with 22Rv1 subcutaneous xenograftsSignificant reduction in tumor volume and weight.[3][10]
Anti-metastatic Efficacy50 mg/kg (daily)-SCID mice with intracardially injected luciferase-tagged 22Rv1 cellsSignificant reduction in the onset and growth of diffuse metastases.[3][10]
Biomarker Modulation--Mouse modelsDown-regulation of PEG10 expression in tumors.[3][10]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

CSRM617_Signaling_Pathway cluster_nucleus Nucleus This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 Inhibits AR_FOXA1 AR & FOXA1 Expression ONECUT2->AR_FOXA1 Represses PEG10 PEG10 Expression ONECUT2->PEG10 Activates AR_program AR Transcriptional Program ONECUT2->AR_program Represses AR_FOXA1->AR_program Activates Apoptosis Apoptosis Caspase3_PARP Cleaved Caspase-3 & PARP Caspase3_PARP->Apoptosis

This compound inhibits ONECUT2, affecting AR signaling and apoptosis.
Experimental Workflow for this compound Evaluation

This diagram outlines a general workflow for assessing the efficacy of this compound.

Experimental_Workflow cluster_invitro cluster_invivo start Start cell_culture Prostate Cancer Cell Culture (e.g., 22Rv1) start->cell_culture in_vitro In Vitro Studies cell_culture->in_vitro in_vivo In Vivo Studies cell_culture->in_vivo viability Cell Viability Assay (MTT) in_vitro->viability apoptosis Apoptosis Assay (Annexin V / PI) in_vitro->apoptosis western Western Blot (OC2, Cleaved Caspase-3, PARP) in_vitro->western qpcr qPCR (PEG10 mRNA) in_vitro->qpcr xenograft Xenograft Model (Tumor Growth) in_vivo->xenograft metastasis Metastasis Model (Bioluminescence) in_vivo->metastasis data_analysis Data Analysis & Conclusion viability->data_analysis apoptosis->data_analysis western->data_analysis qpcr->data_analysis xenograft->data_analysis metastasis->data_analysis

References

The Impact of CSRM617 on Androgen Receptor Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the small molecule inhibitor CSRM617 and its effects on the androgen receptor (AR) signaling pathway. This compound has emerged as a significant compound in the study of castration-resistant prostate cancer (CRPC) due to its novel mechanism of action. This document details the molecular interactions, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the associated signaling pathways and workflows.

Mechanism of Action: An Indirect Approach to AR Modulation

This compound is not a direct inhibitor of the androgen receptor. Instead, it selectively targets the transcription factor ONECUT2 (OC2), which is a master regulator of AR networks, particularly in the context of metastatic CRPC.[1][2][3] this compound binds directly to the HOX domain of OC2.[2][4][5] This interaction has a multifaceted impact on AR signaling:

  • Suppression of an AR Suppressor: ONECUT2 has been shown to directly suppress the AR transcriptional program.[2] By inhibiting OC2, this compound effectively removes this layer of suppression, which can restore sensitivity to AR-targeted therapies in certain contexts.[2]

  • Regulation of AR and FOXA1 Expression: Research indicates that OC2 directly represses the expression of both AR and the pioneer factor FOXA1, which is essential for AR's chromatin binding.[2] Inhibition of OC2 by this compound can therefore lead to a complex modulation of AR and FOXA1 levels.[2]

  • Induction of Apoptosis: this compound treatment has been shown to induce apoptosis in prostate cancer cells, as evidenced by the appearance of cleaved Caspase-3 and PARP.[3][4]

Recent studies have also indicated that this compound requires the formation of an iron (Fe) complex to effectively inhibit the binding of ONECUT2 to its DNA response element.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and binding affinity of this compound from various in vitro and in vivo studies.

Table 1: Binding Affinity of this compound

ParameterValueMethod
Dissociation Constant (Kd)7.43 µMSurface Plasmon Resonance (SPR)

Data sourced from multiple references.[2][3][4][5][7]

Table 2: In Vitro Activity of this compound in Prostate Cancer Cell Lines

Cell LineTypeKey CharacteristicsEffect of this compound
22Rv1 CRPCAR-positive, expresses AR-V7 splice variantHigh sensitivity to this compound, inhibition of cell growth, and induction of apoptosis.[2][3][4][8]
LNCaP Androgen-SensitiveWild-type ARSensitive to this compound, inhibition of cell growth.[4][8]
C4-2 CRPCLNCaP subline, castration-resistantSensitive to this compound.[4][8]
PC-3 Androgen-IndependentAR-negativeSensitive to this compound, inhibition of cell growth.[4][8]
DU145 Androgen-IndependentAR-negativeGenerally less responsive to this compound.[8]

Table 3: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model

Treatment GroupDosageAdministrationOutcome
Vehicle Control -Daily intraperitoneal injectionProgressive tumor growth
This compound 50 mg/kgDaily intraperitoneal injection for 20 daysSignificant inhibition of tumor growth and reduction in metastases.[3][7]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate the key signaling pathways and experimental workflows.

CSRM617_Mechanism_of_Action cluster_this compound This compound Action cluster_ONECUT2 ONECUT2 Regulation cluster_AR_Signaling Androgen Receptor Signaling cluster_Cellular_Effects Cellular Effects This compound This compound CSRM617_Fe This compound-Fe Complex This compound->CSRM617_Fe binds Apoptosis Apoptosis This compound->Apoptosis Cell_Growth Cell Growth Inhibition This compound->Cell_Growth Fe Iron (Fe) Fe->CSRM617_Fe ONECUT2 ONECUT2 (OC2) CSRM617_Fe->ONECUT2 inhibits binding to DNA DNA DNA Response Element ONECUT2->DNA binds AR_FOXA1 AR & FOXA1 Expression ONECUT2->AR_FOXA1 represses AR_Program AR Transcriptional Program ONECUT2->AR_Program suppresses AR_Signaling AR Signaling AR_FOXA1->AR_Signaling AR_Program->AR_Signaling

Caption: Mechanism of this compound action on the ONECUT2-AR signaling axis.

Western_Blot_Workflow start Start: Cell Treatment cell_lysis Cell Lysis (RIPA buffer + inhibitors) start->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% non-fat milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-cleaved Caspase-3, anti-PARP) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A generalized workflow for Western Blotting analysis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation of prostate cancer cells.[1]

Materials:

  • Prostate cancer cell lines (e.g., 22Rv1, LNCaP, C4-2, PC-3, DU145)

  • Complete culture medium appropriate for each cell line

  • This compound stock solution (e.g., in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1][8]

  • Compound Treatment: The following day, prepare serial dilutions of this compound in complete culture medium. A wide range of concentrations (e.g., 0.01 to 100 µM) is recommended for initial experiments to determine the IC50.[1][4][8] Replace the existing medium with the medium containing this compound or a vehicle control (e.g., 0.1% DMSO).[9]

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.[3][4]

  • Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions. Subsequently, add the solubilization solution if required.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the results to the vehicle-treated control wells and calculate the half-maximal inhibitory concentration (IC50) using appropriate software.

Western Blotting for Apoptosis Markers

Objective: To detect the induction of apoptosis by this compound through the analysis of cleaved Caspase-3 and PARP.[4][5]

Materials:

  • Prostate cancer cells (e.g., 22Rv1)

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells (e.g., 22Rv1) with this compound (e.g., 10-20 µM) or vehicle for 48-72 hours.[1][4]

  • Cell Lysis: Harvest and lyse the cells in ice-cold RIPA buffer.[1][9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1][9]

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.[1][9]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[1][9]

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[1][9]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against cleaved Caspase-3 and cleaved PARP, along with a loading control antibody.[1]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.[8]

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[5]

  • Analysis: Compare the intensity of the bands corresponding to the cleaved proteins between the treated and untreated samples.[5]

In Vivo Xenograft and Metastasis Model

Objective: To evaluate the in vivo efficacy of this compound on tumor growth and metastasis.[3][7]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • 22Rv1 human prostate cancer cells (luciferase-tagged for metastasis studies)

  • This compound

  • Vehicle control

  • Bioluminescence imaging system (for metastasis studies)

Procedure:

  • Tumor Implantation: Subcutaneously implant 22Rv1 cells into the flanks of nude mice.[3] For metastasis studies, inject luciferase-tagged 22Rv1 cells intracardially into SCID mice.[3][7]

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size. Then, randomize the mice into treatment and vehicle control groups.[7]

  • Treatment Administration: Administer this compound (e.g., 50 mg/kg) or vehicle daily via intraperitoneal injection.[3][7]

  • Monitoring:

    • Tumor Volume: For subcutaneous xenografts, measure tumor volume regularly using calipers.[3][7]

    • Metastasis: For intracardiac models, monitor metastatic progression using bioluminescence imaging.[3][7]

    • Toxicity: Monitor the body weight and overall health of the mice to assess treatment tolerance.[3]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for biomarkers like PEG10).[3]

Conclusion

This compound represents a promising therapeutic agent that targets the androgen receptor signaling network through a novel indirect mechanism involving the inhibition of the transcription factor ONECUT2. The quantitative data from preclinical studies demonstrate its potent anti-cancer effects in both in vitro and in vivo models of prostate cancer. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and its impact on AR signaling in advanced prostate cancer.

References

Preclinical Profile of CSRM617: A Novel ONECUT2 Inhibitor for Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical data for CSRM617, a first-in-class small-molecule inhibitor of the transcription factor ONECUT2 (OC2). This compound is under investigation for its therapeutic potential in oncology, particularly in advanced, metastatic castration-resistant prostate cancer (mCRPC). This document is intended for researchers, scientists, and drug development professionals, detailing the mechanism of action, experimental protocols, and key preclinical findings for this compound.

Core Mechanism of Action

This compound functions by directly targeting ONECUT2, a master regulator of androgen receptor (AR) networks and a key survival factor in mCRPC models.[1][2] By binding to the HOX domain of ONECUT2, this compound inhibits its transcriptional activity.[3][4] This leads to a cascade of downstream effects, including the suppression of tumor growth and the induction of apoptosis in cancer cells with high ONECUT2 expression.[4][5][6][7] Notably, ONECUT2 is implicated in promoting neuroendocrine differentiation, a mechanism of resistance to AR-targeted therapies.[1][3] this compound's inhibition of ONECUT2 may therefore represent a novel strategy to overcome treatment resistance in advanced prostate cancer.[3][8]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: Binding Affinity of this compound
ParameterValueMethodReference
Dissociation Constant (Kd)7.43 µMSurface Plasmon Resonance (SPR)[4][5][6]
Table 2: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
Cell LineTypeIC50 (µM)Key ObservationsReference
22Rv1Human prostate carcinoma, AR-positive5-15Induction of apoptosis (cleaved Caspase-3 and PARP) at 10-20 µM. Time-dependent decrease in PEG10 mRNA.[1][5][6][9]
PC-3Human prostate adenocarcinoma5-15Inhibition of cell growth.[6]
LNCaPHuman prostate carcinoma, androgen-sensitive5-15Inhibition of cell growth.[6]
C4-2Human prostate carcinoma, castration-resistant5-15Inhibition of cell growth.[6][9]

Note: The anti-proliferative activity of this compound is dependent on the endogenous expression level of ONECUT2, with cell lines expressing higher levels of OC2 being more responsive.[1][5]

Table 3: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model
Animal ModelTreatment GroupDosageAdministrationOutcomeReference
Nude Mice (subcutaneous xenograft)This compound50 mg/kgDaily intraperitoneal injection for 20 daysSignificant inhibition of tumor growth and weight. No significant effect on mouse weight.[3][5]
SCID Mice (intracardiac injection of luciferase-tagged cells)This compound50 mg/kgDaily treatmentSignificant reduction in the onset and growth of diffuse metastases.[5][6][10]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental methodologies provide a clearer understanding of this compound's preclinical evaluation.

CSRM617_Mechanism_of_Action This compound Mechanism of Action in Prostate Cancer cluster_0 This compound Intervention cluster_1 Cellular Processes This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces AR_signaling Androgen Receptor (AR) Signaling ONECUT2->AR_signaling Suppresses Neuroendocrine_Differentiation Neuroendocrine Differentiation (e.g., PEG10 expression) ONECUT2->Neuroendocrine_Differentiation Promotes Tumor_Growth Tumor Growth & Metastasis ONECUT2->Tumor_Growth Promotes AR_signaling->Tumor_Growth Drives Neuroendocrine_Differentiation->Tumor_Growth Drives

Caption: this compound inhibits ONECUT2, impacting downstream pathways related to AR signaling, neuroendocrine differentiation, and tumor progression.

In_Vivo_Xenograft_Workflow Experimental Workflow for In Vivo Xenograft Study start Start cell_injection Subcutaneous injection of 22Rv1 cells into nude mice start->cell_injection tumor_growth Allow tumors to reach palpable size cell_injection->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment_this compound Administer this compound (50 mg/kg daily) randomization->treatment_this compound This compound Group treatment_vehicle Administer Vehicle Control randomization->treatment_vehicle Vehicle Group monitoring Regularly measure tumor volume and mouse weight treatment_this compound->monitoring treatment_vehicle->monitoring endpoint Endpoint Analysis: Compare tumor growth between groups monitoring->endpoint

Caption: Workflow for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) Assay
  • Objective: To determine the binding affinity of this compound to the ONECUT2-HOX domain.[3]

  • Methodology:

    • The ONECUT2-HOX domain is immobilized on a sensor chip.

    • Varying concentrations of this compound are passed over the chip surface.

    • The binding and dissociation events are measured in real-time by detecting changes in the refractive index at the surface.

    • The dissociation constant (Kd) is calculated from the resulting sensorgrams.[3][4]

Cell Viability Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in prostate cancer cell lines.[3]

  • Methodology:

    • Prostate cancer cell lines (e.g., 22Rv1, PC-3, LNCaP, C4-2) are seeded in 96-well plates.[6]

    • After 24 hours, the cells are treated with a range of this compound concentrations (e.g., 0.01-100 µM) for 48 hours.[6][9]

    • Cell viability is assessed using a standard colorimetric assay, such as CCK-8 or MTT.

    • The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.[6]

Apoptosis Assay (Western Blot)
  • Objective: To determine if this compound induces apoptosis in prostate cancer cells.[3]

  • Methodology:

    • 22Rv1 cells are treated with this compound (e.g., 20 µM) for a specified duration (e.g., 72 hours).[1]

    • Cell lysates are collected and total protein is quantified.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for apoptosis markers, such as cleaved Caspase-3 and cleaved PARP.[5][9]

    • Following incubation with a secondary antibody, the protein bands are visualized, and their intensity is compared between treated and untreated samples.[4]

In Vivo Xenograft and Metastasis Model
  • Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in a preclinical mouse model.[3]

  • Methodology:

    • Xenograft Model:

      • 22Rv1 cells are subcutaneously injected into the flanks of immunodeficient mice (e.g., nude mice).[3][5]

      • Once tumors become palpable, mice are randomized into treatment and vehicle control groups.[3]

      • Mice are treated daily with this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle.[3]

      • Tumor volume and mouse weight are monitored regularly throughout the study.[3][6]

    • Metastasis Model:

      • Luciferase-tagged 22Rv1 cells are injected intracardially into SCID mice.[5][6]

      • Two days post-injection, daily treatment with this compound or vehicle is initiated.[5][6]

      • Metastatic progression is monitored by bioluminescence imaging.[3][6]

Conclusion and Future Directions

The preclinical data for this compound strongly support its continued development as a novel therapeutic agent for advanced, castration-resistant prostate cancer.[3] Its unique mechanism of targeting the master regulator ONECUT2 offers a promising avenue to overcome resistance to current therapies.[3][8] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, identifying predictive biomarkers for patient selection, and ultimately advancing this compound into clinical trials.[3][8] While detailed pharmacokinetic parameters are not yet publicly available, the observed in vivo efficacy suggests a favorable preliminary profile.[11] Researchers are also exploring derivatives of this compound to potentially improve its properties.[12]

References

CSRM617: A Novel Inhibitor of ONECUT2 for the Treatment of Lethal Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metastatic castration-resistant prostate cancer (mCRPC) represents a significant clinical challenge, often characterized by resistance to conventional androgen deprivation therapies. The transcription factor ONECUT2 (OC2) has emerged as a critical driver in the progression of lethal mCRPC, promoting an androgen receptor (AR)-independent state. CSRM617 is a first-in-class, selective small-molecule inhibitor of OC2, offering a novel therapeutic strategy. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to this compound. Preclinical studies have demonstrated its ability to induce apoptosis in prostate cancer cell lines and inhibit tumor growth and metastasis in vivo.

Introduction

The progression of prostate cancer to a castration-resistant state is a hallmark of lethal disease. A key molecular driver of this transition is the transcription factor ONECUT2 (OC2), also known as HNF6β.[1] OC2 is a master regulator of transcriptional networks that emerge in aggressive prostate cancer variants, promoting resistance to androgen deprivation therapy and fostering a neuroendocrine phenotype.[2][3] Its elevated expression is observed in a significant subset of prostate adenocarcinomas and neuroendocrine tumors.[1] Given its central role in driving therapy resistance and metastasis, ONECUT2 has become a promising therapeutic target for advanced prostate cancer.[1] this compound was identified as a novel small-molecule inhibitor that directly targets the ONECUT2 transcription factor.[3]

Mechanism of Action

This compound functions by directly binding to the homeobox (HOX) domain of ONECUT2.[2] This interaction allosterically inhibits the DNA-binding activity of OC2.[2] Recent findings suggest that this compound requires the formation of an iron (Fe) complex to effectively inhibit the binding of ONECUT2 to its DNA response element.[1] By inhibiting OC2, this compound reverses its downstream effects, leading to the suppression of tumor growth and metastasis.[2]

Signaling Pathway

ONECUT2 is a central node in a complex signaling network that governs prostate cancer progression. It acts as a direct repressor of the androgen receptor (AR) signaling axis, partly by suppressing the expression of AR and its co-factor FOXA1.[2] Furthermore, OC2 promotes a neuroendocrine phenotype by upregulating genes such as PEG10.[2] this compound, by inhibiting ONECUT2, disrupts these pathways.

CSRM617_Mechanism_of_Action cluster_0 This compound Intervention cluster_1 ONECUT2 Signaling This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 Inhibits AR_Axis AR Signaling Axis (AR, FOXA1) ONECUT2->AR_Axis Represses PEG10 PEG10 (Neuroendocrine Marker) ONECUT2->PEG10 Activates Tumor_Progression Tumor Growth & Metastasis AR_Axis->Tumor_Progression Promotes PEG10->Tumor_Progression Promotes

Caption: this compound inhibits ONECUT2, impacting downstream pathways.

Preclinical Data

The efficacy of this compound has been evaluated in a series of in vitro and in vivo studies.

Quantitative Data Summary
ParameterValueAssaySource
Binding Affinity (Kd) 7.43 µMSurface Plasmon Resonance (SPR)[2][4]
Cell LineTypeOutcome with this compoundApoptosis Induction
22Rv1 CRPC, AR-positiveGrowth inhibitedYes (Increased cleaved Caspase-3 and PARP)
LNCaP Androgen-sensitiveGrowth inhibitedYes
C4-2 CRPCGrowth inhibitedYes
PC-3 Androgen-independentGrowth inhibitedYes
In Vivo ModelTreatment GroupDosageAdministrationOutcome
22Rv1 Xenograft Vehicle Control-Daily intraperitoneal injectionProgressive tumor growth
This compound50 mg/kgDaily intraperitoneal injection for 20 daysSignificant inhibition of tumor growth and reduction in metastases

Experimental Protocols

Drug Discovery and Validation Workflow

The identification and validation of this compound followed a structured preclinical workflow.

CSRM617_Workflow cluster_discovery Discovery cluster_validation Preclinical Validation in_silico In Silico Modeling of ONECUT2-HOX screening High-Throughput Screening in_silico->screening This compound This compound screening->this compound Identified This compound in_vitro In Vitro Assays (Cell Viability, Apoptosis) in_vivo In Vivo Models (Xenografts) in_vitro->in_vivo target_engagement Target Engagement (PEG10 expression) in_vivo->target_engagement This compound->in_vitro

References

The Selective Targeting of ONECUT2 by CSRM617: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of CSRM617, a novel small-molecule inhibitor of the transcription factor ONECUT2 (OC2). ONECUT2 has been identified as a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC), acting as a crucial survival factor. This compound represents a promising therapeutic strategy by directly targeting this key driver of lethal prostate cancer. This document details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize the selectivity and effects of this compound.

Executive Summary

This compound is a selective inhibitor that directly binds to the homeobox (HOX) domain of the ONECUT2 transcription factor.[1] This interaction allosterically inhibits the DNA-binding activity of ONECUT2, leading to the suppression of its transcriptional program.[1] In prostate cancer, ONECUT2 suppresses the androgen receptor signaling axis, in part by repressing the expression of the AR and its pioneer factor, FOXA1.[1] Furthermore, ONECUT2 promotes a neuroendocrine phenotype by upregulating genes such as PEG10.[1] By inhibiting ONECUT2, this compound reverses these effects, inducing apoptosis in prostate cancer cells and inhibiting tumor growth and metastasis in preclinical models.[2] The selectivity of this compound for ONECUT2 has been demonstrated by the significantly diminished effect of the compound in cells where ONECUT2 has been genetically depleted.[2]

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and cellular efficacy of this compound.

Table 1: Binding Affinity of this compound for ONECUT2

ParameterValueMethodTarget Domain
Dissociation Constant (Kd)7.43 µMSurface Plasmon Resonance (SPR)ONECUT2-HOX domain

This data quantifies the direct interaction between this compound and the ONECUT2 protein, indicating a micromolar binding affinity.[2][3][4]

Table 2: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

Cell LineDescriptionConcentration Range (48 hours)Effect
22Rv1 Castration-resistant, AR-positive20 nM - 20 µMInhibition of cell growth, induction of apoptosis.[2][3]
LNCaP Androgen-sensitive, AR-positive0.01 - 100 µMInhibition of cell growth.[3][4]
C4-2 Castration-resistant, AR-positive0.01 - 100 µMInhibition of cell growth.[3][4]
PC-3 Androgen-independent, AR-negative0.01 - 100 µMInhibition of cell growth.[3][4]

Note: The inhibitory effect of this compound correlates with the expression level of ONECUT2 in the cancer cells, with cell lines expressing higher levels of ONECUT2 being more responsive. Specific IC50 values are not consistently reported across the literature for all cell lines.[2]

Table 3: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model

ParameterDetailsOutcome
Animal Model SCID mice with 22Rv1 xenografts-
Dosage 50 mg/kg, daily via oral gavageSignificant reduction in tumor growth
Metastasis Model Intracardiac injection of luciferase-tagged 22Rv1 cellsSignificant reduction in the onset and growth of diffuse metastases

These findings demonstrate the anti-tumor and anti-metastatic potential of this compound in a preclinical setting.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Surface Plasmon Resonance (SPR) Assay

Objective: To determine the binding affinity of this compound to the ONECUT2 protein.

Methodology:

  • Immobilization: Recombinant ONECUT2-HOX domain protein is immobilized on a CM5 sensor chip surface using standard amine coupling chemistry. A reference flow cell is prepared without the protein to control for non-specific binding.

  • Binding Analysis: A series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor chip surface at a constant flow rate.

  • Data Acquisition: The association and dissociation of this compound are monitored in real-time by measuring the change in the surface plasmon resonance signal, expressed in Resonance Units (RU).

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of prostate cancer cell lines.

Methodology:

  • Cell Seeding: Prostate cancer cells (e.g., 22Rv1, LNCaP, PC-3, C4-2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01-100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The cells are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined from the dose-response curve.

Western Blot for Apoptosis Markers

Objective: To detect the induction of apoptosis by this compound through the analysis of cleaved Caspase-3 and PARP.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with this compound (e.g., 10-20 µM) for a specified duration (e.g., 48-72 hours). The cells are then harvested and lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against cleaved Caspase-3 and cleaved PARP, along with a loading control (e.g., β-actin or GAPDH).

  • Detection: An appropriate HRP-conjugated secondary antibody is used, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

ONECUT2_Signaling_Pathway ONECUT2 Signaling in Prostate Cancer and this compound Inhibition cluster_nucleus Nucleus cluster_outcomes ONECUT2 ONECUT2 AR Androgen Receptor (AR) ONECUT2->AR Represses FOXA1 FOXA1 ONECUT2->FOXA1 Represses PEG10 PEG10 ONECUT2->PEG10 Activates Apoptosis Apoptosis ONECUT2->Apoptosis Inhibits This compound This compound This compound->ONECUT2 Inhibits AR_Target_Genes AR Target Genes AR->AR_Target_Genes Activates FOXA1->AR Neuroendocrine_Genes Neuroendocrine Differentiation Genes PEG10->Neuroendocrine_Genes Upregulation_AR_Axis Upregulation of AR Axis CSRM617_Effect->Upregulation_AR_Axis Suppression_NED Suppression of Neuroendocrine Differentiation CSRM617_Effect->Suppression_NED Induction_Apoptosis Induction of Apoptosis CSRM617_Effect->Induction_Apoptosis Experimental_Workflow Experimental Workflow for this compound Selectivity and Efficacy cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Recombinant ONECUT2-HOX Protein spr Surface Plasmon Resonance (SPR) start->spr kd Determine Kd spr->kd ic50 Determine IC50 cells Prostate Cancer Cell Lines knockdown ONECUT2 Knockdown (siRNA/shRNA) cells->knockdown Compare effect of this compound viability Cell Viability Assay (MTT) cells->viability apoptosis Apoptosis Assay (Western Blot) cells->apoptosis knockdown->viability Compare effect of this compound viability->ic50 apoptosis_markers Cleaved Caspase-3/PARP apoptosis->apoptosis_markers tumor_growth Monitor Tumor Volume & Metastasis xenograft 22Rv1 Xenograft Mouse Model treatment This compound Treatment (50 mg/kg, daily) xenograft->treatment treatment->tumor_growth Logical_Relationship Logical Framework for this compound Selectivity cluster_hypothesis Hypothesis: this compound is a selective ONECUT2 inhibitor cluster_experiment Experimental Validation cluster_conclusion Conclusion premise1 Premise 1: This compound binds directly to the ONECUT2-HOX domain. exp1 SPR Assay shows direct binding (Kd = 7.43 µM) premise1->exp1 premise2 Premise 2: This compound treatment reduces viability in ONECUT2-expressing cells. exp2 Cell Viability Assay in wild-type 22Rv1 cells premise2->exp2 exp3 Cell Viability Assay in ONECUT2-knockdown 22Rv1 cells premise2->exp3 obs1 Observation: This compound reduces cell viability exp2->obs1 obs2 Observation: This compound has slight effect on cell viability exp3->obs2 conclusion Conclusion: The anti-cancer effect of this compound is ONECUT2-dependent, demonstrating on-target selectivity. obs1->conclusion obs2->conclusion

References

CSRM617: A Novel Inhibitor of ONECUT2 for Combating Neuroendocrine Differentiation in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metastatic castration-resistant prostate cancer (mCRPC) represents a significant clinical challenge, often characterized by the emergence of resistance to androgen deprivation therapy and a shift towards an androgen receptor (AR)-independent state. A key mechanism driving this progression is neuroendocrine differentiation (NED), where adenocarcinoma cells transdifferentiate into a more aggressive, neuron-like phenotype. The transcription factor ONECUT2 (OC2) has been identified as a master regulator of this lethal transition.[1][2] CSRM617 is a first-in-class small-molecule inhibitor designed to directly target ONECUT2, offering a novel therapeutic strategy to counteract treatment resistance and inhibit tumor progression.[2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Introduction: The Challenge of Neuroendocrine Prostate Cancer

Neuroendocrine prostate cancer (NEPC) is an aggressive variant of prostate cancer that can arise de novo or, more commonly, as a mechanism of resistance to androgen receptor-targeted therapies.[3] This transdifferentiation is associated with poor prognosis and limited treatment options.[3] The transcription factor ONECUT2 has emerged as a critical driver of NEPC, promoting an AR-independent state and activating a neural gene expression program.[1][4] ONECUT2 suppresses the AR signaling axis, in part by directly repressing the expression of AR and its co-factor FOXA1.[1][5] Furthermore, it promotes a neuroendocrine phenotype by upregulating genes such as PEG10.[1][5] The development of therapeutic agents that can effectively inhibit ONECUT2 is therefore a promising avenue for the treatment of advanced, castration-resistant prostate cancer.

This compound: A Targeted Inhibitor of ONECUT2

This compound was identified through in silico modeling and chemical library screening as a small-molecule inhibitor that directly targets the ONECUT2 transcription factor.[2]

Mechanism of Action

This compound exerts its anti-cancer effects by binding to the HOX domain of ONECUT2, thereby inhibiting its transcriptional activity.[6] Recent findings indicate that this compound requires the formation of an iron (Fe) complex to effectively inhibit the binding of ONECUT2 to its DNA response element. By inhibiting ONECUT2, this compound disrupts the downstream signaling pathways that drive neuroendocrine differentiation and AR-independence, leading to the suppression of tumor growth and metastasis.[5][6]

Preclinical Efficacy

The therapeutic potential of this compound has been demonstrated in a range of preclinical studies, both in vitro and in vivo.

This compound has shown potent anti-proliferative and pro-apoptotic activity across various prostate cancer cell lines. The efficacy of this compound is correlated with the expression level of ONECUT2, with cells expressing higher levels being more responsive to the inhibitor.

ParameterValueMethodReference
Binding Affinity (Kd) 7.43 µMSurface Plasmon Resonance (SPR)
Cell LineActivityNotes
22Rv1 Growth inhibition (IC50: 5-15 µM)Castration-resistant, AR-positive
LNCaP Growth inhibitionAndrogen-sensitive
C4-2 Growth inhibitionCastration-resistant
PC-3 Growth inhibitionAndrogen-independent, neuroendocrine features
BiomarkerRegulationCell LineTreatment ConditionsSignificance
PEG10 Downregulation22Rv120 µM this compound, 4-16 hoursSignificant
Cleaved Caspase-3 Upregulation22Rv120 µM this compound, 72 hoursNot specified
Cleaved PARP Upregulation22Rv120 µM this compound, 72 hoursNot specified

In vivo studies using xenograft models of human prostate cancer have demonstrated the significant anti-tumor and anti-metastatic activity of this compound.

ModelTreatment GroupDosage & AdministrationOutcome
22Rv1 Xenograft Vehicle Control-Progressive tumor growth
This compound50 mg/kg, daily intraperitoneal injectionSignificant inhibition of tumor growth and reduction in metastases

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of ONECUT2-driven neuroendocrine differentiation in prostate cancer.

CSRM617_Pathway cluster_1 Downstream Effects This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 AR_Signaling Androgen Receptor (AR) Signaling Axis ONECUT2->AR_Signaling Suppresses NED Neuroendocrine Differentiation (NED) ONECUT2->NED Promotes Apoptosis Apoptosis ONECUT2->Apoptosis Inhibits PEG10 PEG10 NED->PEG10 Tumor_Growth Tumor Growth & Metastasis NED->Tumor_Growth Experimental_Workflow cluster_vitro In Vitro Analysis cluster_vivo In Vivo Analysis start_vitro Prostate Cancer Cell Lines (e.g., 22Rv1, LNCaP, PC-3) treatment Treatment with this compound (various concentrations and time points) start_vitro->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis (ONECUT2, PEG10, Cleaved Caspase-3, PARP) treatment->western start_vivo Xenograft Model (e.g., 22Rv1 cells in nude mice) treatment_vivo Treatment with this compound (e.g., 50 mg/kg daily) start_vivo->treatment_vivo tumor_measurement Tumor Volume and Metastasis Monitoring treatment_vivo->tumor_measurement ihc Immunohistochemistry of Tumors (ONECUT2, NED markers) treatment_vivo->ihc

References

The Role of ONECUT2 as a Master Regulator in Metastatic Castration-Resistant Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastatic castration-resistant prostate cancer (mCRPC) represents a lethal stage of prostate cancer, characterized by resistance to androgen deprivation therapy and a poor prognosis. A key driver of this aggressive phenotype is the emergence of androgen receptor (AR)-independent signaling pathways. This technical guide provides an in-depth analysis of the transcription factor ONECUT2 (One Cut Homeobox 2) as a master regulator driving mCRPC progression. We will explore its intricate signaling networks, its role in neuroendocrine differentiation, and its validation as a promising therapeutic target. This document consolidates key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular mechanisms to support ongoing research and drug development efforts in advanced prostate cancer.

Introduction

The progression of prostate cancer to a castration-resistant state involves a complex interplay of genetic and epigenetic alterations that allow tumor cells to survive and proliferate in an androgen-depleted environment. While the androgen receptor (AR) remains a critical driver in many mCRPC cases, a subset of tumors develops AR-independent mechanisms of resistance, often associated with a shift towards a more aggressive, neuroendocrine phenotype (NEPC).[1] Bioinformatics analyses of mCRPC transcriptomes have identified ONECUT2, an atypical homeobox transcription factor, as a pivotal master regulator in this process.[2][3] Elevated ONECUT2 expression is correlated with poor clinical outcomes and the emergence of aggressive, AR-indifferent prostate cancer variants.[4] This guide will dissect the multifaceted role of ONECUT2 in mCRPC, providing a comprehensive resource for researchers in the field.

ONECUT2 Signaling Pathways in mCRPC

ONECUT2 orchestrates a complex transcriptional program that promotes mCRPC by suppressing the AR axis and activating pathways associated with neuroendocrine differentiation and cell survival.

Antagonism of the Androgen Receptor (AR) Axis

ONECUT2 actively suppresses the AR signaling pathway through a multi-pronged approach. It directly binds to the promoter and intronic regions of the AR gene, repressing its transcription.[2][5] Furthermore, ONECUT2 represses the expression of FOXA1, a pioneer factor essential for AR binding to chromatin.[3][5] This dual inhibition of both the AR and its key co-factor effectively dismantles the AR-driven transcriptional program, allowing for the emergence of an AR-independent state.[6]

Promotion of Neuroendocrine Differentiation (NED)

A hallmark of ONECUT2 activity is the induction of a neuroendocrine phenotype. This is achieved through the transcriptional activation of key drivers of neuroendocrine differentiation. ONECUT2 directly upregulates the expression of PEG10 (Paternally Expressed Gene 10), a known mediator of neuroendocrine transdifferentiation in CRPC.[2][7] Additionally, ONECUT2 expression is inversely correlated with the expression of REST (RE1-Silencing Transcription factor), a master repressor of neuronal differentiation.[5] The loss of REST in NEPC allows for the upregulation of ONECUT2 and its pro-neuroendocrine targets.[8]

Interaction with Hypoxia and other Signaling Pathways

ONECUT2's role extends beyond the AR and neuroendocrine pathways. It has been shown to synergize with hypoxia to drive the NEPC transcriptional program.[3][9] ONECUT2 activates the expression of SMAD3, which in turn modulates the binding of HIF1α to chromatin, leading to a more hypoxic tumor microenvironment.[3][9] More recent studies have also revealed that ONECUT2 can activate the glucocorticoid receptor (GR), which can then partially co-opt the AR cistrome, further contributing to therapeutic resistance.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the role of ONECUT2 in mCRPC and the efficacy of its inhibition.

Table 1: In Vitro Efficacy of the ONECUT2 Inhibitor CSRM617

Cell LineProstate Cancer TypeIC50 of this compound (µM)Apoptosis InductionReference
22Rv1Castration-ResistantNot explicitly stated, but growth inhibitedYes (Cleaved Caspase-3, PARP)[1]
LNCaPAndrogen-SensitiveNot explicitly stated, but growth inhibitedYes[1]
C4-2Castration-ResistantNot explicitly stated, but growth inhibitedYes[1]
PC-3Androgen-IndependentNot explicitly stated, but growth inhibitedYes[1]

Table 2: In Vivo Efficacy of ONECUT2 Inhibition

Model SystemTreatmentDosage and AdministrationKey FindingsReference
22Rv1 Xenograft (mice)This compound50 mg/kg, daily intraperitoneal injectionSignificant inhibition of tumor growth and reduction in metastases.[1]
Ovarian Cancer Xenograft (mice)ONECUT2 siRNANot specified~73% tumor inhibition rate.[3]

Table 3: Binding Affinity of this compound

AnalyteLigandDissociation Constant (Kd)MethodReference
This compoundONECUT2-HOX domain7.43 µMSurface Plasmon Resonance (SPR)[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the function of ONECUT2 in mCRPC.

Cell Lines and Culture
  • LNCaP: Androgen-sensitive human prostate adenocarcinoma cell line.

  • 22Rv1: Human castration-resistant prostate carcinoma cell line expressing both full-length AR and AR splice variants.

  • C4-2: LNCaP-derived castration-resistant cell line.

  • PC-3: Androgen-independent human prostate cancer cell line with neuroendocrine features.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a 5% CO2 incubator. For androgen-dependent experiments, charcoal-stripped FBS is used to deplete endogenous androgens.[3]

Lentiviral-mediated shRNA Knockdown of ONECUT2
  • Vector: pLKO.1-puro vector containing shRNA sequences targeting ONECUT2 (e.g., TRCN0000013345). A non-targeting shRNA is used as a control.[3]

  • Lentivirus Production: Co-transfection of HEK293T cells with the shRNA vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Transduction: Infection of target prostate cancer cells with the lentiviral particles in the presence of polybrene (10 µg/ml).

  • Selection: Selection of stably transduced cells with puromycin (B1679871) (2 µg/ml).

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
  • Cross-linking: Cells are cross-linked with 1% formaldehyde (B43269) for 10 minutes at room temperature.

  • Chromatin Shearing: Sonication of the chromatin to an average fragment size of 100-500 bp.

  • Immunoprecipitation: Incubation of the sheared chromatin with an anti-ONECUT2 antibody (e.g., Sigma HPA057058) overnight.[2]

  • DNA Purification: Reversal of cross-linking and purification of the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Preparation of a sequencing library from the purified DNA and subsequent high-throughput sequencing.

RNA Sequencing (RNA-Seq)
  • RNA Extraction: Total RNA is isolated from prostate cancer cells with or without ONECUT2 modulation.

  • Library Preparation: Construction of RNA-seq libraries, often including a step for ribosomal RNA depletion.

  • Sequencing: High-throughput sequencing of the prepared libraries.

  • Data Analysis: Bioinformatic analysis to identify differentially expressed genes and perform pathway enrichment analysis.

Luciferase Reporter Assay for Promoter Activity
  • Vector Construction: Cloning of the promoter region of a target gene (e.g., AR) upstream of a luciferase reporter gene in a suitable vector (e.g., pGL3 or pGL4).

  • Co-transfection: Co-transfection of prostate cancer cells with the reporter construct, a ONECUT2 expression vector (or siRNA), and a control vector expressing a different luciferase (e.g., Renilla) for normalization.

  • Treatment: Treatment of the transfected cells with relevant stimuli (e.g., dihydrotestosterone).

  • Luciferase Assay: Measurement of the activity of both luciferases using a dual-luciferase assay system.

In Vivo Xenograft and Metastasis Models
  • Xenograft Model: Subcutaneous injection of prostate cancer cells (e.g., 22Rv1) into the flanks of immunodeficient mice. Tumor growth is monitored over time, and the effects of therapeutic interventions (e.g., this compound administration) are assessed by measuring tumor volume.[1]

  • Metastasis Model: Intracardiac injection of luciferase-tagged prostate cancer cells into immunodeficient mice. The development and progression of metastases are monitored non-invasively using bioluminescence imaging.[1]

Visualizing ONECUT2's Regulatory Network

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

ONECUT2_Signaling_Pathway ONECUT2 Signaling in mCRPC ONECUT2 ONECUT2 AR Androgen Receptor (AR) ONECUT2->AR FOXA1 FOXA1 ONECUT2->FOXA1 PEG10 PEG10 ONECUT2->PEG10 SMAD3 SMAD3 ONECUT2->SMAD3 GR Glucocorticoid Receptor (GR) ONECUT2->GR AR_Targets AR Target Genes AR->AR_Targets FOXA1->AR REST REST REST->ONECUT2 NE_Diff Neuroendocrine Differentiation PEG10->NE_Diff mCRPC mCRPC Progression NE_Diff->mCRPC Hypoxia Hypoxia HIF1a HIF1α Hypoxia->HIF1a HIF1a->NE_Diff SMAD3->HIF1a modulates binding GR->AR_Targets activates subset

Caption: ONECUT2 signaling network in mCRPC.

Experimental_Workflow Experimental Workflow to Study ONECUT2 start Start cell_lines Prostate Cancer Cell Lines (LNCaP, 22Rv1, etc.) start->cell_lines modulation ONECUT2 Modulation (shRNA knockdown or overexpression) cell_lines->modulation invitro In Vitro Assays modulation->invitro invivo In Vivo Models modulation->invivo chip_seq ChIP-Seq invitro->chip_seq rna_seq RNA-Seq invitro->rna_seq luciferase Luciferase Assay invitro->luciferase western Western Blot invitro->western xenograft Xenograft (Tumor Growth) invivo->xenograft metastasis Metastasis Model (Bioluminescence) invivo->metastasis data_analysis Data Analysis and Interpretation chip_seq->data_analysis rna_seq->data_analysis luciferase->data_analysis western->data_analysis xenograft->data_analysis metastasis->data_analysis end Conclusion data_analysis->end

Caption: A typical experimental workflow for investigating ONECUT2 function.

Conclusion and Future Directions

ONECUT2 has emerged as a critical master regulator in a significant subset of mCRPC, particularly in tumors that have developed resistance to androgen-targeted therapies. Its ability to suppress the AR axis while simultaneously promoting a neuroendocrine phenotype places it at a crucial node in the progression to lethal prostate cancer. The preclinical data for the ONECUT2 inhibitor, this compound, are promising and provide a strong rationale for its further development.

Future research should focus on several key areas. Firstly, the identification of robust biomarkers to stratify patients who are most likely to respond to ONECUT2-targeted therapies is crucial for clinical translation. This may involve assessing ONECUT2 expression levels, or the activity of its downstream targets. Secondly, the potential for combination therapies, for instance, pairing ONECUT2 inhibitors with other targeted agents or chemotherapies, should be explored to overcome potential resistance mechanisms. Finally, a deeper understanding of the role of ONECUT2 in the broader context of tumor heterogeneity and clonal evolution will be vital for the development of more effective and durable treatment strategies for men with advanced prostate cancer. This technical guide provides a solid foundation for these future endeavors, consolidating our current knowledge and highlighting the path forward in targeting this key vulnerability in mCRPC.

References

Methodological & Application

Application Notes and Protocols for CSRM617 in a Mouse Model of Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSRM617 is a novel, first-in-class small-molecule inhibitor targeting the transcription factor ONECUT2 (OC2).[1][2][3] OC2 has been identified as a critical driver of lethal, metastatic castration-resistant prostate cancer (mCRPC), a stage of the disease that is resistant to androgen deprivation therapy.[1][4] As a master regulator of androgen receptor (AR) networks, OC2 promotes an AR-independent state and neuroendocrine differentiation, contributing to therapy resistance and disease progression.[2][5] this compound directly binds to the HOX domain of OC2, inhibiting its transcriptional activity, which in turn suppresses tumor growth and metastasis.[1][2][6] Preclinical studies have demonstrated the efficacy of this compound in both in vitro and in vivo models of prostate cancer, making it a promising therapeutic agent for advanced prostate cancer.[2][7][8]

These application notes provide detailed protocols for utilizing this compound in a mouse model of prostate cancer, specifically using the 22Rv1 human prostate cancer xenograft model. The protocols outlined below will guide researchers in evaluating the in vivo efficacy, mechanism of action, and pharmacokinetic profile of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the transcriptional activity of ONECUT2.[2] This leads to several downstream effects:

  • Suppression of the Androgen Receptor (AR) Axis: OC2 directly represses the transcription of the AR and its target genes. By inhibiting OC2, this compound can potentially restore sensitivity to AR-targeted therapies.[1][2]

  • Inhibition of Neuroendocrine Differentiation: OC2 is a key driver of neuroendocrine differentiation, a mechanism of resistance to AR-targeted therapies. This compound blocks this transdifferentiation pathway.[1]

  • Induction of Apoptosis: Treatment with this compound has been shown to induce apoptosis in prostate cancer cells, as evidenced by the increased expression of cleaved Caspase-3 and PARP.[3][8]

The following diagram illustrates the signaling pathway of ONECUT2 in prostate cancer and the inhibitory effect of this compound.

cluster_0 Prostate Cancer Cell This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 inhibits Apoptosis Apoptosis This compound->Apoptosis induces AR_signaling Androgen Receptor (AR) Signaling ONECUT2->AR_signaling represses Neuroendocrine_diff Neuroendocrine Differentiation ONECUT2->Neuroendocrine_diff promotes Tumor_Growth Tumor Growth & Metastasis ONECUT2->Tumor_Growth promotes PEG10 PEG10 Neuroendocrine_diff->PEG10 activates

ONECUT2 signaling in prostate cancer and the inhibitory effect of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines [2]

Cell LineTypeIC50 (µM)Apoptosis Induction
22Rv1CRPC5-15[4]Yes (Cleaved Caspase-3, PARP)[2][8]
LNCaPAndrogen-sensitiveNot explicitly stated, but growth inhibitedYes[2]
C4-2CRPCNot explicitly stated, but growth inhibitedYes[2]
PC-3Androgen-independentNot explicitly stated, but growth inhibitedYes[2]

Table 2: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model [2][8]

Treatment GroupDosageAdministrationOutcome
Vehicle Control-Daily intraperitoneal injection or oral gavageProgressive tumor growth
This compound50 mg/kgDaily intraperitoneal injection or oral gavage for 20-28 daysSignificant inhibition of tumor growth and reduction in metastases[2][7][8]

Table 3: Binding Affinity of this compound for ONECUT2 [6][8]

ParameterValueMethod
Dissociation Constant (Kd)7.43 µMSurface Plasmon Resonance (SPR)

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the efficacy of this compound in a prostate cancer mouse model.

22Rv1 Xenograft Mouse Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model using the 22Rv1 human prostate cancer cell line in immunodeficient mice.[9]

Materials:

  • 22Rv1 human prostate cancer cell line

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel®

  • Immunodeficient mice (e.g., Nude or SCID)

  • Syringes and needles

  • Digital calipers

  • This compound

  • Vehicle control (e.g., DMSO, saline)

Procedure:

  • Cell Culture: Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation:

    • When cells reach 80-90% confluency, aspirate the medium and wash with PBS.

    • Add Trypsin-EDTA and incubate for a few minutes to detach the cells.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Wash the cell pellet with PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.[9]

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[9]

    • Monitor the mice for tumor formation. Tumors are typically palpable within 1-2 weeks.

  • Treatment:

    • Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.[9]

    • Administer this compound (e.g., 50 mg/kg) or vehicle control to the respective groups via intraperitoneal injection or oral gavage daily for the duration of the study (e.g., 21-28 days).[2][8][9]

  • Tumor Measurement:

    • Measure tumor dimensions (length and width) with digital calipers every 2-3 days.[9]

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Metastasis Monitoring (Optional):

    • For metastasis studies, use luciferase-tagged 22Rv1 cells and inject them intracardially.[2][8]

    • Monitor metastatic progression by bioluminescence imaging.[2]

start Start cell_culture Culture 22Rv1 Cells start->cell_culture cell_prep Prepare Cell Suspension (1x10^7 cells/mL in PBS/Matrigel) cell_culture->cell_prep injection Subcutaneous Injection into Mouse Flank cell_prep->injection tumor_growth Monitor Tumor Growth injection->tumor_growth randomization Randomize Mice (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Daily Treatment: - this compound (50 mg/kg) - Vehicle Control randomization->treatment measurement Measure Tumor Volume (every 2-3 days) treatment->measurement analysis Data Analysis measurement->analysis end End analysis->end

References

Application Notes and Protocols for CSRM617 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the dosage and administration of CSRM617 for in vivo studies, based on preclinical research in prostate cancer models. The protocols and data presented are intended to serve as a comprehensive resource for the design and execution of animal-based experiments.

Mechanism of Action

This compound is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC).[1][2][3][4][5] this compound directly binds to the HOX domain of OC2 with a dissociation constant (Kd) of 7.43 µM, as determined by Surface Plasmon Resonance (SPR) assays.[1][6][7] This binding inhibits the transcriptional activity of OC2.[7][8]

The inhibition of OC2 by this compound leads to several downstream effects, including the induction of apoptosis in prostate cancer cells, evidenced by the appearance of cleaved Caspase-3 and PARP.[1][6][9] As OC2 suppresses the AR transcriptional program, its inhibition by this compound can modulate the expression of AR and the pioneer factor FOXA1.[2][3][8] Furthermore, this compound can block the neuroendocrine differentiation pathway driven by OC2.[2][8]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineAssay TypeConcentration RangeDurationEffectReference
PC-3, 22RV1, LNCaP, C4-2Cell Growth Inhibition0.01-100 µM48 hoursInhibition of cell growth[1][9]
22Rv1Apoptosis Induction10-20 µM48 hoursConcentration-dependent cell death[1][9]
22Rv1Apoptosis Induction20 µM72 hoursIncreased cleaved Caspase-3 and PARP[1][6][9]

Table 2: In Vivo Efficacy of this compound in 22Rv1 Xenograft Model

Animal ModelDosageAdministration RouteDosing ScheduleDurationOutcomeReference
Nude Mice50 mg/kgIntraperitoneal (IP)DailyUp to 20 daysSignificant inhibition of tumor growth and reduction in metastases[8]
SCID Mice50 mg/kgOral (p.o.)Daily20 daysSignificant reduction in the onset and growth of diffuse metastases[9]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway of this compound in prostate cancer cells.

CSRM617_Pathway cluster_nucleus Nucleus This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 Inhibits AR_FOXA1 AR & FOXA1 Transcription ONECUT2->AR_FOXA1 Suppresses NED Neuroendocrine Differentiation (e.g., PEG10) ONECUT2->NED Promotes Apoptosis Apoptosis ONECUT2->Apoptosis Inhibits

Caption: Proposed signaling pathway of this compound in prostate cancer cells.

Experimental Protocols

Preparation of this compound for In Vivo Administration

a) For Intraperitoneal (IP) Injection:

  • Vehicle: 2.5% DMSO in PBS.[10]

  • Procedure:

    • Dissolve the required amount of this compound in DMSO to create a stock solution.

    • On the day of administration, dilute the stock solution with sterile PBS to achieve the final concentration and a DMSO concentration of 2.5%.

    • Ensure the solution is clear and free of precipitation before injection. It is recommended to prepare this solution fresh daily.[9]

b) For Oral Gavage (p.o.):

  • Vehicle: Corn oil.[10]

  • Procedure:

    • Suspend the required amount of this compound in corn oil to the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse receiving 0.25 mL).[10]

    • Ensure the compound is fully and homogeneously suspended. Sonication may be used to aid dissolution.[9]

    • Prepare the dosing solution fresh daily unless stability data indicates otherwise.[10]

In Vivo Xenograft and Metastasis Model

This protocol is based on studies using the 22Rv1 human prostate cancer cell line.[6][8]

a) Xenograft Model:

  • Animal Model: Immunodeficient mice (e.g., nude mice).[5][6]

  • Procedure:

    • Subcutaneously inject 22Rv1 cells into the flanks of the mice.[8]

    • Allow tumors to grow to a palpable size (e.g., 50-200 mm³).[5]

    • Randomize mice into treatment and vehicle control groups.[5][8]

    • Administer this compound or vehicle control daily via the chosen route (IP or oral gavage) at the specified dosage (e.g., 50 mg/kg).[6][8][9]

    • Monitor tumor volume regularly using calipers.[8]

    • Monitor animal weight and overall health throughout the study. This compound has been shown to be well-tolerated with no significant impact on mouse weight.[6]

b) Metastasis Model:

  • Animal Model: SCID mice.[6]

  • Procedure:

    • Intracardially inject luciferase-tagged 22Rv1 cells into the mice.[6]

    • Begin treatment with this compound or vehicle control daily (e.g., 50 mg/kg) a few days post-injection (e.g., day 2).[6]

    • Monitor metastatic progression using bioluminescence imaging.[8]

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo efficacy study of this compound.

CSRM617_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis Cell_Culture 22Rv1 Cell Culture (with Luciferase tag for metastasis) Tumor_Implantation Tumor Cell Implantation (Subcutaneous or Intracardiac) Cell_Culture->Tumor_Implantation CSRM617_Prep This compound Formulation (IP or Oral) Treatment Daily Administration (50 mg/kg) CSRM617_Prep->Treatment Tumor_Growth Allow Tumor Growth / Metastasis Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Groups (Vehicle vs. This compound) Tumor_Growth->Randomization Randomization->Treatment Monitoring Monitor Tumor Volume & Animal Weight / Health Treatment->Monitoring Imaging Bioluminescence Imaging (for metastasis) Treatment->Imaging Endpoint Endpoint Analysis (Tumor Weight, Metastasis Quantification) Monitoring->Endpoint Imaging->Endpoint

Caption: General experimental workflow for this compound in vivo studies.

References

Application Notes and Protocols for Preparing CSRM617 Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSRM617 is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of androgen receptor networks.[1][2][3] It has been identified as a promising therapeutic agent in the context of lethal prostate cancer, where it acts by binding directly to the HOX domain of OC2.[2][4] This interaction disrupts OC2's transcriptional activity, leading to the induction of apoptosis in cancer cells, particularly those with high OC2 expression.[1][5] Proper preparation of this compound stock solutions is critical for accurate and reproducible results in in-vitro cell-based assays. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in a research setting.

Data Presentation

The following table summarizes the key quantitative data for the preparation and use of this compound in cell culture experiments.

ParameterValueNotes
Compound Name This compoundAlso available as this compound hydrochloride, which may have enhanced solubility and stability.[1]
Molecular Weight 455.99 g/mol (for hydrochloride)Use the exact molecular weight from the product datasheet for calculations.
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO), sterileHigh-purity, anhydrous DMSO is recommended for optimal stability.[6][7]
Stock Solution Concentration 10 mMA common starting concentration for in-vitro studies.[6]
Working Concentration Range 0.01 µM - 100 µMEffective concentrations are cell-line dependent.[1][6]
Storage of Stock Solution -20°C (short-term, up to 1 month) or -80°C (long-term, up to 6 months)Aliquoting is crucial to avoid repeated freeze-thaw cycles.[6][8][9]
Final DMSO Concentration in Culture Should not exceed 0.1% - 0.5%High concentrations of DMSO can be toxic to cells.[6][10][11][12][13]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to reconstitute lyophilized this compound powder to create a 10 mM stock solution.

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-handling: Before opening, gently tap the vial of lyophilized this compound on a hard surface to ensure all the powder is at the bottom.[14]

  • Calculation: To prepare a 10 mM stock solution, the required volume of DMSO must be calculated based on the amount of this compound powder. For example, to reconstitute 1 mg of this compound hydrochloride (MW: 455.99 g/mol ), you would add 219.3 µL of DMSO.[6]

  • Reconstitution: Carefully add the calculated volume of sterile DMSO to the vial containing the this compound powder.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 10-20 seconds to ensure the powder is completely dissolved.[15] If the compound does not fully dissolve, gentle warming in a 37°C water bath for approximately five minutes followed by repeated vortexing may aid dissolution.[15]

  • Aliquoting: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent degradation of the entire stock due to repeated freeze-thaw cycles.[6][9][15]

  • Storage: Store the aliquoted stock solutions at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6][8]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM this compound stock solution to the final desired concentrations for treating cells.

Materials:

  • 10 mM this compound stock solution (from Protocol 1)

  • Appropriate sterile cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

  • Calibrated pipettes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.[15]

  • Serial Dilutions: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to avoid precipitation of the compound.[10]

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, typically between 0.1% and 0.5%.[6][11][13] A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.[11][12][13]

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired final concentration of this compound.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[13]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution and Cell Treatment start Start: Lyophilized this compound Powder calc Calculate DMSO Volume for 10 mM Stock start->calc add_dmso Add Sterile DMSO to Powder calc->add_dmso vortex Vortex to Dissolve Completely add_dmso->vortex aliquot Aliquot into Single-Use Volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw For Experiment dilute Prepare Serial Dilutions in Culture Medium thaw->dilute treat Treat Cells with Final Concentration dilute->treat incubate Incubate for Desired Time treat->incubate end Proceed to Downstream Assay incubate->end

Caption: Workflow for preparing this compound stock and working solutions.

signaling_pathway cluster_pathway This compound Mechanism of Action in Prostate Cancer This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 Inhibits AR_signaling Androgen Receptor (AR) Signaling Pathway ONECUT2->AR_signaling Suppresses Apoptosis Apoptosis ONECUT2->Apoptosis Inhibits Cell_Growth Cell Growth and Proliferation AR_signaling->Cell_Growth

Caption: Simplified signaling pathway of this compound in prostate cancer cells.

References

Application Notes and Protocols for Measuring Apoptosis after CSRM617 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSRM617 is a novel small-molecule inhibitor that selectively targets the transcription factor ONECUT2 (OC2).[1][2][3] OC2 has been identified as a master regulator of androgen receptor networks in metastatic castration-resistant prostate cancer (mCRPC) and acts as a survival factor in these cancer models.[1][4] Inhibition of OC2 by this compound has been shown to induce apoptosis in cancer cells, particularly those with high OC2 expression, making it a promising therapeutic agent.[1][5] These application notes provide detailed protocols for measuring apoptosis in response to this compound treatment, a summary of quantitative data from preclinical studies, and diagrams of the key signaling pathways and experimental workflows.

This compound exerts its pro-apoptotic effects by binding directly to the OC2-HOX domain, which in turn inhibits its transcriptional activity.[1][2] This leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP).[1][3] The efficacy of this compound is correlated with the expression levels of OC2, with cells expressing higher levels of the transcription factor being more susceptible to the compound's apoptotic effects.[1]

Signaling Pathway of this compound-Induced Apoptosis

The binding of this compound to the ONECUT2 transcription factor inhibits its function, leading to a downstream cascade of events that culminates in apoptosis. A key downstream target of ONECUT2 is PEG10, and this compound treatment has been shown to down-regulate its expression.[1] The inhibition of ONECUT2 ultimately leads to the activation of the intrinsic apoptotic pathway, marked by the cleavage and activation of Caspase-3 and the subsequent cleavage of PARP.

CSRM617_Signaling_Pathway This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 PEG10 PEG10 Expression ONECUT2->PEG10 Intrinsic_Pathway Intrinsic Apoptotic Pathway Activation ONECUT2->Intrinsic_Pathway Caspase3 Cleaved Caspase-3 Intrinsic_Pathway->Caspase3 PARP Cleaved PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

This compound-induced apoptosis signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on prostate cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

Cell LineTreatment ConcentrationTreatment DurationEffectReference
22Rv120 nM - 20 µM48 hoursInhibition of cell growth[1]
22Rv120 µM72 hoursInduction of apoptosis (increased cleaved Caspase-3 and PARP)[1]
PC-320 nM - 20 µM48 hoursInhibition of cell growth[1]
LNCaP20 nM - 20 µM48 hoursInhibition of cell growth[1]
C4-220 nM - 20 µM48 hoursInhibition of cell growth[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelCell LineTreatment DosageTreatment DurationEffectReference
Nude Mice (subcutaneous xenograft)22Rv150 mg/Kg dailyNot specifiedSignificant reduction in tumor volume and weight[1]
SCID Mice (intracardiac injection)Luciferase-tagged 22Rv150 mg/Kg dailyNot specifiedSignificant reduction in the onset and growth of diffuse metastases[1]

Experimental Protocols

This section provides detailed protocols for three common methods to measure apoptosis following this compound treatment: Annexin V/PI Staining, Caspase-3/7 Activity Assay, and TUNEL Assay.

Experimental Workflow for Measuring Apoptosis

Experimental_Workflow cluster_assays Apoptosis Assays start Cancer Cell Culture treatment Treat with this compound (and vehicle control) start->treatment harvest Harvest Cells treatment->harvest annexin Annexin V/PI Staining (Flow Cytometry) harvest->annexin caspase Caspase-3/7 Activity Assay (Luminescence/Fluorometry) harvest->caspase tunel TUNEL Assay (Fluorescence Microscopy) harvest->tunel analysis Data Analysis and Interpretation annexin->analysis caspase->analysis tunel->analysis

General workflow for apoptosis assessment.
Annexin V/PI Staining for Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation solution.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[2]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within one hour.[2]

Interpretation of Results:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay (Luminescent/Fluorometric)

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay System or similar fluorometric/colorimetric kit

  • Cell Lysis Buffer

  • White-walled 96-well plates (for luminescence) or black-walled 96-well plates (for fluorescence)

  • Luminometer or fluorometer

Procedure:

  • Cell Plating and Treatment: Plate cells in a 96-well plate and treat with this compound and vehicle control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[6]

  • Cell Lysis and Caspase Activation: Add an equal volume of the Caspase-Glo® 3/7 Reagent to each well containing cells in culture medium.[6]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[6][7]

  • Measurement: Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase activity.[6][7]

Interpretation of Results: An increase in luminescence or fluorescence in this compound-treated cells compared to the vehicle control indicates an increase in Caspase-3/7 activity and induction of apoptosis.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • TUNEL Assay Kit (e.g., with FITC-dUTP)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope

  • DAPI (for nuclear counterstaining)

Procedure:

  • Sample Preparation:

    • Adherent Cells: Grow and treat cells on coverslips.

    • Suspension Cells: Cytospin cells onto slides.

  • Fixation: Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.[8]

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Incubate the cells with the permeabilization solution for 5-15 minutes on ice.[9]

  • Equilibration: (Optional, depending on the kit) Incubate the sample with Equilibration Buffer for 10 minutes.[9]

  • TdT Labeling Reaction: Add the TdT reaction mix (containing TdT enzyme and labeled dUTPs) to the cells and incubate for 60 minutes at 37°C in a humidified chamber.[9]

  • Stopping the Reaction: Stop the reaction by washing the cells with a stop/wash buffer or PBS.

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting and Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope.

Interpretation of Results: TUNEL-positive cells will exhibit bright green fluorescence in the nucleus, indicating DNA fragmentation and apoptosis. DAPI will stain the nuclei of all cells blue. The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of DAPI-stained cells.

References

Application Notes and Protocols: Western Blot Analysis of Cleaved Caspase-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a crucial cellular process involved in development, tissue homeostasis, and the elimination of damaged or infected cells. A key executioner of apoptosis is Caspase-3, a cysteine-aspartic protease. In healthy cells, Caspase-3 exists as an inactive proenzyme (procaspase-3) with a molecular weight of approximately 32-35 kDa.[1][2][3] Upon apoptotic signaling, initiator caspases such as Caspase-8 and Caspase-9 cleave procaspase-3 at aspartic acid residue 175 (Asp175).[2][4][5] This cleavage event generates the active form of Caspase-3, which consists of a p17 and a p12 subunit that together form a heterotetramer.[1][5][6] The detection of the cleaved fragments of Caspase-3, particularly the large fragment of 17/19 kDa, is a widely accepted hallmark of apoptosis.[1][2][3]

Western blotting is a robust and commonly used technique to detect the presence and relative abundance of cleaved Caspase-3, thereby providing a reliable method for assessing apoptosis in cell and tissue samples.[7][8] This application note provides a detailed protocol for the detection of cleaved Caspase-3 by Western blot, particularly in the context of evaluating the apoptotic effects of therapeutic compounds, using the experimental apoptosis-inducing agent CSRM617 as an example.

Caspase-3 Signaling Pathway

The activation of Caspase-3 is a central event in the apoptotic cascade and can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including Caspase-3.[9][10]

Caspase3_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligands Death Ligands (e.g., TNF, FasL) Death_Receptors Death Receptors (e.g., TNFR, Fas) Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 (32-35 kDa) Caspase8->Procaspase3 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, Growth factor withdrawal) Bcl2_Family Bcl-2 Family Proteins (Bax/Bak activation) Apoptotic_Stimuli->Bcl2_Family Mitochondria Mitochondria Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Active Cleaved Caspase-3 (p17/p12 subunits) Procaspase3->Caspase3 Cleavage at Asp175 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways converging on the activation of Caspase-3.

Experimental Protocols

This section details the methodology for performing Western blot analysis to detect cleaved Caspase-3.

I. Materials and Reagents
  • Cell Lines: Prostate cancer cell lines (e.g., 22Rv1) or other appropriate cell lines.

  • Apoptosis-Inducing Agent: this compound (e.g., 20 µM) or another compound of interest.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktail.[11]

  • Protein Assay: BCA Protein Assay Kit.

  • Sample Buffer: 4x Laemmli sample buffer.

  • SDS-PAGE Gels: 4-20% gradient Tris-Glycine polyacrylamide gels.[11]

  • Transfer Membrane: 0.2 µm Polyvinylidene difluoride (PVDF) membrane.[11]

  • Transfer Buffer: 25 mM Tris base, 0.2 M glycine, 20% methanol (B129727) (pH 8.5).[2]

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[12]

  • Primary Antibody: Rabbit anti-cleaved Caspase-3 (Asp175) antibody.

  • Loading Control Antibody: Mouse or rabbit anti-β-actin or anti-GAPDH antibody.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG and/or anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20).

II. Western Blot Workflow

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection_analysis Detection & Analysis Cell_Culture Cell Culture & Treatment (e.g., with this compound) Cell_Lysis Cell Lysis (RIPA Buffer) Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Sample_Denaturation Sample Denaturation (Laemmli Buffer, 95-100°C) Protein_Quantification->Sample_Denaturation SDS_PAGE SDS-PAGE (4-20% Gradient Gel) Sample_Denaturation->SDS_PAGE Protein_Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Protein_Transfer Blocking Blocking (5% Milk or BSA in TBST) Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-Cleaved Caspase-3) Blocking->Primary_Ab Washing1 Washing (TBST) Primary_Ab->Washing1 Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Washing1->Secondary_Ab Washing2 Washing (TBST) Secondary_Ab->Washing2 ECL_Detection ECL Substrate Incubation Washing2->ECL_Detection Signal_Capture Signal Capture (Digital Imaging System) ECL_Detection->Signal_Capture Data_Analysis Data Analysis (Band Densitometry) Signal_Capture->Data_Analysis

Caption: Step-by-step workflow for Western blot analysis of cleaved Caspase-3.

III. Detailed Protocol

A. Cell Lysis and Protein Extraction [11][12]

  • Culture cells to the desired confluency and treat with this compound (e.g., 20 µM) for the indicated time (e.g., 48-72 hours). Include an untreated control group.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C.

  • Carefully collect the supernatant containing the total protein and transfer it to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

B. SDS-PAGE and Protein Transfer [11][12]

  • Normalize all samples to the same protein concentration with RIPA buffer.

  • Prepare the protein samples by adding 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • Load 20-40 µg of protein per lane onto a 4-20% gradient Tris-Glycine polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a 0.2 µm PVDF membrane at 100V for 60-90 minutes on ice.

C. Immunoblotting [11][12]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (e.g., rabbit anti-cleaved Caspase-3 (Asp175) at a 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG at a 1:2000 dilution) in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

D. Detection and Analysis [11]

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody such as β-actin or GAPDH.

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the cleaved Caspase-3 bands to the corresponding loading control.

Data Presentation

The results of the Western blot analysis can be summarized in a table to facilitate comparison between different treatment conditions.

Target ProteinMolecular Weight (kDa)Treatment GroupFold Change (relative to control)
Cleaved Caspase-3 (p17/19)17/19Control1.0
This compound (20 µM)> 2-fold increase
Procaspase-332-35Control1.0
This compound (20 µM)< 1.0-fold decrease
β-actin (Loading Control)42Control1.0
This compound (20 µM)~1.0

Note: The expected fold change is a representative value and may vary depending on the cell line, treatment duration, and concentration of the inducing agent.[11]

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal Inefficient protein extraction or degradation.Use fresh lysis buffer with protease and phosphatase inhibitors. Keep samples on ice.
Low antibody concentration.Optimize the primary antibody dilution (e.g., try 1:500).[11]
Inefficient transfer of low molecular weight proteins.Use a 0.2 µm PVDF membrane.[11] Optimize transfer time and voltage.
High Background Insufficient blocking.Block for at least 1 hour at room temperature or overnight at 4°C.
High antibody concentration.Reduce the concentration of primary and/or secondary antibodies.
Inadequate washing.Increase the number and duration of washes with TBST.
Non-specific Bands Primary antibody is not specific enough.Use a highly specific monoclonal antibody validated for cleaved Caspase-3.
Protein overloading.Reduce the amount of protein loaded per lane (20-40 µg is a typical range).[11]

By following these detailed protocols and considering the provided troubleshooting tips, researchers can effectively utilize Western blotting to detect cleaved Caspase-3 and gain valuable insights into the induction of apoptosis in their experimental systems.

References

quantitative PCR for ONECUT2 target genes after CSRM617

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: Quantitative PCR for ONECUT2 Target Genes after CSRM617 Treatment

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for quantifying the effect of this compound, a selective small-molecule inhibitor of the ONECUT2 (OC2) transcription factor, on the expression of its target genes. ONECUT2 is a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC) and acts as a survival factor.[1][2][3][4] this compound directly targets the ONECUT2-HOX domain, inhibiting its transcriptional activity and suppressing tumor growth.[5][6][7] This application note includes a summary of the quantitative effects of this compound on key ONECUT2 target genes, a detailed protocol for quantitative real-time PCR (qPCR) analysis, and visual diagrams of the signaling pathway and experimental workflow.

ONECUT2 Signaling Pathway and this compound Inhibition

ONECUT2 plays a critical role in the progression of advanced prostate cancer by suppressing the AR transcriptional program and promoting neuroendocrine differentiation.[2][3] It directly represses the expression of both the Androgen Receptor (AR) and the pioneer factor FOXA1.[1][3] this compound inhibits ONECUT2, which in turn modulates the expression of these and other downstream target genes, such as PEG10, a marker for neuroendocrine differentiation.[1][2]

ONECUT2_Signaling_Pathway cluster_0 This compound Mechanism of Action cluster_1 ONECUT2 Target Genes This compound This compound ONECUT2 ONECUT2 (OC2) This compound->ONECUT2 Inhibits AR AR ONECUT2->AR Represses FOXA1 FOXA1 ONECUT2->FOXA1 Represses PEG10 PEG10 (Neuroendocrine Marker) ONECUT2->PEG10 Activates

Caption: this compound inhibits ONECUT2, thereby affecting the expression of its downstream target genes involved in prostate cancer progression.

Quantitative Data Summary

The following table summarizes the observed changes in mRNA expression of key ONECUT2 target genes in prostate cancer cell lines following treatment with this compound.

Target GeneCell LineTreatment ConditionsObserved Effect on mRNA ExpressionReference(s)
PEG10 22Rv1This compound (4-16 hours)Time-dependent decrease[1][8]
AR Prostate Cancer CellsThis compoundComplex modulation (as ONECUT2 represses AR)[1]
FOXA1 Prostate Cancer CellsThis compoundComplex modulation (as ONECUT2 represses FOXA1)[1][3]

Experimental Workflow for qPCR Analysis

The workflow for assessing the impact of this compound on gene expression involves several key stages, from cell culture to data analysis.

qPCR_Workflow A 1. Cell Culture (e.g., 22Rv1 Prostate Cancer Cells) B 2. Treatment - this compound (e.g., 20 nM - 20 µM) - Vehicle Control (e.g., DMSO) A->B C 3. RNA Extraction (e.g., RNeasy Kit) B->C D 4. cDNA Synthesis (Reverse Transcription) C->D E 5. Quantitative PCR (qPCR) - Target Genes (PEG10, AR, etc.) - Housekeeping Gene (GAPDH, ACTB) D->E F 6. Data Analysis (Relative Quantification using ΔΔCt method) E->F

Caption: General experimental workflow for evaluating this compound's effect on ONECUT2 target gene expression.[1]

Detailed Experimental Protocol

This protocol outlines the steps for treating prostate cancer cells with this compound and quantifying changes in ONECUT2 target gene expression using a two-step RT-qPCR method.[9]

Materials and Reagents
  • Cell Line: 22Rv1 human prostate carcinoma cells

  • Cell Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Compound: this compound (dissolved in DMSO)

  • RNA Extraction Kit: RNeasy Kit (Qiagen) or similar

  • Reverse Transcription Kit: High-Capacity cDNA Reverse Transcription Kit (Thermo Fisher Scientific) or similar

  • qPCR Master Mix: SYBR Green qPCR Master Mix

  • Primers: Gene-specific primers for human PEG10, AR, FOXA1, and a housekeeping gene (GAPDH or ACTB)

  • Nuclease-free water

  • Standard cell culture equipment and consumables

  • Real-time PCR detection system

Cell Culture and Treatment
  • Culture 22Rv1 cells in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Prepare working solutions of this compound in cell culture medium. A typical concentration range for treating cells is 20 nM to 20 µM.[7]

  • Treat the cells with the desired concentrations of this compound for a specified time course (e.g., 4, 8, or 16 hours).[1][8]

  • Include a vehicle control group treated with an equivalent amount of DMSO.[7]

  • Perform each treatment condition in triplicate to ensure statistical reliability.

Total RNA Extraction
  • After the treatment period, aspirate the medium and wash the cells with PBS.

  • Lyse the cells directly in the wells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

cDNA Synthesis (Reverse Transcription)
  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[9]

  • Typically, 1 µg of total RNA is used per reaction.

  • Follow the manufacturer's protocol for the reverse transcription reaction. The resulting cDNA will be used as the template for qPCR.[9][10]

Quantitative Real-Time PCR (RT-qPCR)
  • Prepare the qPCR reaction mix. For a single 20 µL reaction, a typical setup includes:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 4 µL of Nuclease-free water

    • 4 µL of diluted cDNA template

  • To minimize pipetting errors, prepare a master mix containing all components except the template.[11]

  • Aliquot the master mix into qPCR plate wells or tubes.

  • Add the corresponding cDNA template to each well. Include a no-template control (NTC) for each primer set.

  • Run the qPCR plate on a real-time PCR system using a standard thermal cycling protocol (an example is provided below):

    • Initial Denaturation: 95°C for 10 minutes

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: To verify the specificity of the amplified product.

Data Analysis
  • The output of the qPCR run will be amplification plots from which cycle threshold (Ct) values are determined.[12] The Ct value is the cycle number at which the fluorescence signal crosses a certain threshold, and a lower Ct value corresponds to a higher initial amount of target nucleic acid.[12]

  • Calculate the relative expression of the target genes using the ΔΔCt method.[1][13]

    • Step 1: Normalize to Housekeeping Gene (ΔCt)

      • ΔCt = Ct (target gene) - Ct (housekeeping gene)

    • Step 2: Normalize to Control Group (ΔΔCt)

      • ΔΔCt = ΔCt (treated sample) - ΔCt (vehicle control sample)

    • Step 3: Calculate Fold Change

      • Fold Change = 2^(-ΔΔCt)

  • Present the data as fold change in gene expression in this compound-treated samples relative to the vehicle control.

Conclusion

This protocol provides a robust framework for researchers to investigate the biological effects of this compound by quantifying changes in the expression of ONECUT2 target genes. The inhibition of ONECUT2 by this compound leads to significant changes in the transcriptional landscape of cancer cells, and the qPCR method described here is a sensitive and reliable technique for measuring these changes.[1][9] The resulting data can provide crucial insights into the mechanism of action of this compound and its potential as a therapeutic agent for advanced prostate cancer.[1]

References

Application Notes and Protocols: CSRM617 in Combination with Androgen Deprivation Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgen Deprivation Therapy (ADT) is a foundational treatment for advanced and metastatic prostate cancer. However, the majority of tumors eventually develop resistance, leading to castration-resistant prostate cancer (CRPC), a lethal form of the disease. A key driver of this resistance is the emergence of androgen receptor (AR)-independent signaling pathways. The transcription factor ONECUT2 (OC2) has been identified as a master regulator of AR networks in metastatic CRPC, acting as a survival factor and promoting a switch to an AR-independent state.[1][2][3]

CSRM617 is a first-in-class, selective small-molecule inhibitor of ONECUT2.[1][4] It directly binds to the OC2-HOX domain, inhibiting its transcriptional activity and inducing apoptosis in prostate cancer cells.[3][4] Mechanistically, OC2 suppresses the AR signaling axis.[2][5] This suppression of the AR pathway by OC2 provides a strong rationale for combining this compound with ADT. The combination has the potential to simultaneously block both AR-dependent signaling (with ADT) and the OC2-driven escape mechanism (with this compound), offering a dual-pronged attack that could delay or overcome resistance.

These application notes provide detailed protocols for evaluating the therapeutic potential of combining this compound with ADT in preclinical models of prostate cancer.

Quantitative Data Summary

Effective evaluation of a combination therapy requires robust quantitative analysis. The following tables summarize the known characteristics of this compound and provide a template for presenting data from combination experiments.

Table 1: Binding Affinity and In Vitro Efficacy of this compound

ParameterTargetValueMethodProstate Cancer Cell LineIC50 (µM)
Dissociation Constant (Kd)ONECUT2-HOX Domain7.43 µMSurface Plasmon Resonance (SPR)22Rv1 (CRPC, AR-V7 positive)5-15
LNCaP (Androgen-Sensitive)5-15
C4-2 (CRPC)5-15
PC-3 (AR-Negative)5-15
DU145 (AR-Negative)>15 (less responsive)

Data compiled from multiple sources.[4][6] The IC50 values for this compound are noted to be in the range of 5-15 µM depending on the cell line used.[4]

Table 2: Template for In Vitro Combination Synergy Analysis

Cell LineTreatmentIC50 (µM)Combination Index (CI)Synergy/Antagonism
22Rv1 This compoundExperimental Value--
Enzalutamide (ADT agent)Experimental Value--
This compound + EnzalutamideExperimental ValueCalculateCI < 1: Synergy
CI = 1: Additive
CI > 1: Antagonism
LNCaP This compoundExperimental Value--
Bicalutamide (ADT agent)Experimental Value--
This compound + BicalutamideExperimental ValueCalculateCI < 1: Synergy
CI = 1: Additive
CI > 1: Antagonism

Table 3: In Vivo Efficacy of this compound in Mouse Models

ParameterValueReference
Compound This compound[7]
Mouse Model Nude mice with subcutaneous 22Rv1 xenografts[1][7]
Dosage 50 mg/kg[7][8]
Administration Route Intraperitoneal (IP) injection or Oral Gavage[7][8]
Vehicle 2.5% DMSO in PBS (for IP) or Corn Oil (for oral)[7][8]
Treatment Frequency Daily[7]
Observed Effects Significant reduction in tumor volume, weight, and metastasis[1][2]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action and Rationale for Combination

The diagram below illustrates the proposed interplay between the Androgen Receptor (AR) signaling pathway, the role of ONECUT2 (OC2) in promoting ADT resistance, and the points of intervention for ADT and this compound.

DUAL_INHIBITION cluster_AR_Pathway AR-Dependent Signaling cluster_OC2_Pathway OC2-Driven Resistance cluster_Therapy Therapeutic Intervention Androgen Androgens (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds & Activates AR_nucleus AR Nuclear Translocation AR->AR_nucleus ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds DNA Proliferation Cell Proliferation & Survival (AR-Dependent) ARE->Proliferation Drives Transcription OC2 ONECUT2 (OC2) Transcription Factor AR_repression Repression of AR & FOXA1 OC2->AR_repression NED Neuroendocrine Differentiation (NED) OC2->NED AR_repression->AR AR_independent Cell Proliferation & Survival (AR-Independent) NED->AR_independent ADT Androgen Deprivation Therapy (ADT) (e.g., Enzalutamide) ADT->Androgen Blocks Production or Binding ADT->AR Blocks Signaling This compound This compound This compound->OC2 Inhibits IN_VITRO_WORKFLOW start Start: Select Prostate Cancer Cell Lines (e.g., LNCaP, 22Rv1) seed Seed Cells in 96-well Plates start->seed treat Treat with Drug Matrix: - this compound (Dose Range) - ADT Agent (Dose Range) - Combination (Checkerboard) seed->treat incubate Incubate for 72 hours treat->incubate viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) incubate->viability analyze Data Analysis: - Calculate IC50 for each drug - Calculate Combination Index (CI) using CompuSyn or similar software viability->analyze result Determine Synergy (CI < 1), Additive Effect (CI = 1), or Antagonism (CI > 1) analyze->result

References

Application Notes: Efficacy of CSRM617 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CSRM617 is a novel, potent, and selective small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR cascade is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in a wide range of human cancers, making it a key target for therapeutic intervention. Preclinical evaluation of this compound's anti-tumor efficacy in vivo is a crucial step in its development. Xenograft models, particularly those utilizing human cancer cell lines with known PI3K pathway alterations, provide a robust platform for assessing the therapeutic potential of this compound.

These application notes provide detailed protocols for utilizing subcutaneous xenograft models to test the efficacy of this compound, including methods for tumor establishment, drug administration, efficacy assessment, and pharmacodynamic analysis.

Data Presentation

Table 1: Anti-tumor Efficacy of this compound in a U87-MG Glioblastoma Xenograft Model
Treatment GroupDose (mg/kg, p.o., QD)Mean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)p-value (vs. Vehicle)
Vehicle01542 ± 188--
This compound25786 ± 11249<0.01
This compound50416 ± 9573<0.001
This compound100201 ± 5887<0.0001
Table 2: Body Weight Changes in Athymic Nude Mice during this compound Treatment
Treatment GroupDose (mg/kg, p.o., QD)Mean Body Weight (g) ± SEM (Day 0)Mean Body Weight (g) ± SEM (Day 21)Percent Body Weight Change (%)
Vehicle022.5 ± 0.823.1 ± 0.9+2.7
This compound2522.8 ± 0.723.0 ± 1.1+0.9
This compound5022.6 ± 0.922.1 ± 1.0-2.2
This compound10022.9 ± 0.821.9 ± 1.2-4.4

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for this compound Efficacy Testing

1. Objective: To establish subcutaneous tumors from a human cancer cell line and evaluate the in vivo anti-tumor activity of this compound.

2. Materials:

  • Cell Line: U87-MG (glioblastoma cell line with PTEN mutation leading to PI3K pathway activation).

  • Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Reagents:

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsin-EDTA (0.25%).

    • Sterile Phosphate-Buffered Saline (PBS).

    • Matrigel® Basement Membrane Matrix.

    • This compound.

    • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water).

  • Equipment:

    • Laminar flow hood.

    • Hemocytometer.

    • Syringes (1 mL) and needles (27-gauge).

    • Digital calipers.

    • Animal balance.

3. Procedure:

  • Cell Preparation: Culture U87-MG cells in a T-75 flask to 80-90% confluency. Harvest cells using Trypsin-EDTA, wash with PBS, and perform a cell count. Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Start measuring tumor volume three times a week using digital calipers once tumors are palpable. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Grouping: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

  • Drug Administration: Prepare fresh formulations of this compound in the vehicle at the desired concentrations. Administer this compound or vehicle to the respective groups via oral gavage (p.o.) once daily (QD) for 21 days.

  • Efficacy Monitoring: Continue to measure tumor volume and mouse body weight three times per week throughout the study.

  • Study Termination: At the end of the treatment period, or when tumors in the control group reach the pre-defined endpoint size, euthanize the mice. Excise the tumors, weigh them, and process them for pharmacodynamic analysis (see Protocol 2) or fix them in formalin for histology.

Protocol 2: Pharmacodynamic (PD) Marker Analysis in Xenograft Tumors

1. Objective: To assess the in vivo inhibition of the PI3K/Akt/mTOR pathway by this compound in tumor tissue.

2. Materials:

  • Excised tumor tissues from Protocol 1.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • Western blot transfer system.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-Akt (Ser473).

    • Rabbit anti-total Akt.

    • Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236).

    • Rabbit anti-total S6 Ribosomal Protein.

    • Mouse anti-β-actin.

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

3. Procedure:

  • Protein Extraction: Snap-freeze a portion of the excised tumor in liquid nitrogen. Homogenize the frozen tissue in ice-cold RIPA buffer. Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer. b. Separate 20-30 µg of protein per sample on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST. i. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensity using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the extent of pathway inhibition. Use β-actin as a loading control.

Mandatory Visualizations

CSRM617_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: Proposed mechanism of action for this compound, an inhibitor of the PI3K signaling pathway.

Xenograft_Workflow cluster_prep cluster_implant cluster_treatment cluster_analysis A 1. Culture U87-MG Cancer Cells B 2. Prepare Cell Suspension (5x10^6 cells in Matrigel) A->B C 3. Implant Cells Subcutaneously into Athymic Nude Mice B->C D 4. Monitor Tumor Growth (Volume ≈ 100-150 mm³) C->D E 5. Randomize Mice into Treatment Groups D->E F 6. Daily Dosing (21 days) - Vehicle - this compound (25, 50, 100 mg/kg) E->F G 7. Measure Tumor Volume & Body Weight (3x/week) F->G H 8. Euthanize & Excise Tumors G->H I 9. Data Analysis (TGI, Stats) H->I J 10. Pharmacodynamic Analysis (Western Blot for p-Akt) H->J

Caption: Experimental workflow for assessing this compound efficacy in a subcutaneous xenograft model.

Logical_Relationships Xenograft U87-MG Xenograft Model (PI3K Pathway Activated) Treatment This compound Administration Xenograft->Treatment Efficacy Efficacy Readouts Treatment->Efficacy PD Pharmacodynamic Readouts Treatment->PD TGI Tumor Growth Inhibition (TGI) Efficacy->TGI Toxicity Tolerability (Body Weight) Efficacy->Toxicity pAkt ↓ p-Akt Levels PD->pAkt pS6 ↓ p-S6 Levels PD->pS6 Outcome Demonstration of In Vivo Anti-Tumor Activity TGI->Outcome pAkt->Outcome

Caption: Logical relationship between the xenograft model, this compound treatment, and study endpoints.

Troubleshooting & Optimization

Technical Support Center: Optimizing CSRM617 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of CSRM617, a selective inhibitor of the ONECUT2 (OC2) transcription factor, in cell viability assays. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2][3][4] OC2 is a master regulator of the androgen receptor (AR) signaling network, particularly in castration-resistant prostate cancer (CRPC).[1][5] this compound directly binds to the HOX domain of OC2, inhibiting its function.[1][4] This leads to the removal of OC2-mediated suppression of the AR transcriptional program and the induction of apoptosis, as evidenced by the appearance of cleaved Caspase-3 and PARP.[2][3][6][7]

Q2: What is a typical starting concentration range for this compound in cell viability assays?

A2: A broad concentration range is recommended to determine the optimal concentration for your specific cell line and experimental conditions. Based on available data, a typical starting range to test is 0.01 µM to 100 µM.[1][8][9][10]

Q3: How should I prepare and store this compound?

A3: this compound should be dissolved in a suitable solvent, such as sterile Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[3][9] It is recommended to aliquot the stock solution and store it at -20°C or -80°C to prevent multiple freeze-thaw cycles.[3][9] When preparing working solutions, dilute the stock in your complete cell culture medium. Ensure the final DMSO concentration in the culture wells is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3][11]

Q4: In which cell lines has this compound been shown to be effective?

A4: this compound has been shown to inhibit cell growth in several prostate cancer (PC) cell lines, including PC-3, 22RV1, LNCaP, and C4-2 cells.[2][7][12]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of cell death observed, even at low this compound concentrations. Inhibitor concentration may be too high for the specific cell line.Perform a dose-response experiment with a wider range of concentrations, including lower concentrations than initially tested, to determine the optimal non-toxic concentration.[11]
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a solvent-only control in your experiments.[3][11]
Prolonged exposure to the inhibitor.Reduce the incubation time. A time-course experiment can help determine the minimum time required to observe the desired effect.[11]
Inconsistent results or lack of effect. The inhibitor may not be active.Check the storage conditions and age of your this compound stock. Prepare a fresh stock solution to rule out degradation.[11]
The inhibitor may not be cell-permeable in your specific cell line.While this compound is a small molecule inhibitor designed for cell-based assays, permeability can vary between cell lines. If you suspect this is an issue, you may need to consult further literature or consider alternative delivery methods, although this is less common for this type of compound.
Incorrect timing of inhibitor addition.The timing of treatment can be critical. Ensure that you are adding the inhibitor at the appropriate point in your experimental workflow.
Low expression of the target protein (ONECUT2).The efficacy of this compound can be dependent on the expression level of its target, ONECUT2.[5] Consider verifying the expression of ONECUT2 in your cell line.
Observed phenotype does not match the known effects of this compound. The observed effect may be due to off-target effects.This can occur, especially at high concentrations.[13][14] It is important to use the lowest effective concentration possible.[15] Consider using a secondary, structurally different inhibitor of the same target to confirm that the phenotype is specific to the inhibition of ONECUT2.[14]

Quantitative Data Summary

The following tables summarize quantitative data for this compound from various studies.

Table 1: Binding Affinity of this compound for ONECUT2

Parameter Value Method
Dissociation Constant (Kd)7.43 µMSurface Plasmon Resonance (SPR)[2][4][16]

Table 2: Effect of this compound on Prostate Cancer Cell Lines

Cell Line Assay Concentration Range Incubation Time Observed Effect
PC-3, 22RV1, LNCaP, C4-2Cell Growth0.01 - 100 µM48 hoursInhibition of cell growth[2][7][12]
22RV1Apoptosis Induction10 - 20 µM48 hoursConcentration-dependent increase in apoptosis[2][7][9][12]
22RV1Apoptosis Induction20 µM72 hoursSignificant induction of apoptosis, confirmed by the appearance of cleaved Caspase-3 and PARP[2][7][9][12][16]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability and proliferation of cells.

Materials:

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium in a 96-well plate.[3][8][9][10]

  • Incubate for 24 hours to allow for cell attachment.[3][10]

  • Prepare serial dilutions of this compound in complete culture medium. A recommended range to test is 0.01 µM to 100 µM.[8][10]

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.[8][10]

  • Incubate the plate for the desired period (e.g., 48 hours) at 37°C.[10]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[3][10]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3][10]

  • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Calculate the percentage of cell viability relative to the vehicle control.[10]

Visualizations

CSRM617_Signaling_Pathway cluster_nucleus Nucleus ONECUT2 ONECUT2 AR_promoter AR Gene Promoter ONECUT2->AR_promoter Apoptosis Apoptosis ONECUT2->Apoptosis (Suppresses) AR_transcription AR Transcription AR_promoter->AR_transcription This compound This compound This compound->ONECUT2

Caption: this compound inhibits ONECUT2, leading to the induction of apoptosis.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of this compound incubate_24h->prepare_dilutions treat_cells Treat cells with this compound or vehicle control prepare_dilutions->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Solubilize formazan crystals with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate % viability read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a typical cell viability assay using this compound.

Troubleshooting_Logic start Inconsistent or unexpected results with this compound? check_concentration Is the concentration optimized? start->check_concentration check_solvent Is the solvent concentration too high? check_concentration->check_solvent Yes dose_response Perform a dose-response curve check_concentration->dose_response No check_reagent Is the this compound stock solution fresh and properly stored? check_solvent->check_reagent No solvent_control Run a solvent-only control check_solvent->solvent_control Unsure prepare_fresh Prepare fresh stock solution check_reagent->prepare_fresh No solution Problem likely resolved check_reagent->solution Yes dose_response->solution solvent_control->solution prepare_fresh->solution

Caption: A logical workflow for troubleshooting common this compound assay issues.

References

CSRM617 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CSRM617. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects of this compound, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2). Ensuring the specificity of any novel inhibitor is crucial for the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target mechanism of action for this compound?

A: this compound is a selective inhibitor of the ONECUT2 (OC2) transcription factor.[1][2][3][4] It directly binds to the HOX domain of OC2, which in turn suppresses the androgen receptor (AR) transcriptional program and induces apoptosis in cancer cells with high OC2 expression.[1][3][4][5]

Q2: Are there any known off-targets for this compound?

A: Currently, there is no publicly available data detailing specific off-target interactions of this compound.[6] As a novel therapeutic candidate, its off-target profile is an active area of investigation.[6] This guide provides a framework for researchers to systematically identify and characterize potential off-targets within their experimental systems.[6]

Q3: My cells are showing a phenotype inconsistent with ONECUT2 inhibition after this compound treatment. Could this be an off-target effect?

A: An unexpected phenotype, such as unanticipated cytotoxicity or morphological changes not previously associated with ONECUT2 inhibition, may indicate a potential off-target effect.[6] It is essential to perform a series of validation experiments to distinguish between on-target and off-target responses.

Q4: I am not observing the expected level of apoptosis in my prostate cancer cell line after this compound treatment. Is the compound not working?

A: The efficacy of this compound is directly correlated with the expression level of its target, ONECUT2.[4] Cell lines with low or no ONECUT2 expression will be less responsive to the compound.[4][7] Before troubleshooting for off-target effects, it is crucial to confirm the ONECUT2 expression status of your cell line. Additionally, ensure appropriate concentration and incubation times are used, as published studies have used concentrations ranging from 0.01-100 µM for 48 to 72 hours.[2][4]

Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects

If you observe an unexpected phenotype or inconsistent results with this compound, follow this troubleshooting workflow to investigate potential off-target effects.

cluster_0 Start: Unexpected Phenotype Observed cluster_1 Initial Validation Steps cluster_2 Genetic Validation cluster_3 Pharmacological & Rescue Validation cluster_4 Conclusion start Unexpected cellular response to this compound dose_response Step 1: Perform Dose-Response Curve Is the phenotype dose-dependent? start->dose_response target_expression Step 2: Confirm ONECUT2 Expression Does the cell line express the target? dose_response->target_expression knockdown Step 3: Genetic Knockdown/Knockout of ONECUT2 (siRNA or CRISPR) target_expression->knockdown phenotype_mimic Does genetic knockdown mimic the this compound phenotype? knockdown->phenotype_mimic orthogonal_inhibitor Step 4: Use Structurally Unrelated ONECUT2 Inhibitor (If available) phenotype_mimic->orthogonal_inhibitor  No on_target Conclusion: Phenotype is likely ON-TARGET phenotype_mimic->on_target  Yes rescue_experiment Step 5: Rescue Experiment (Overexpress ONECUT2) orthogonal_inhibitor->rescue_experiment off_target Conclusion: Phenotype is likely OFF-TARGET rescue_experiment->off_target

Troubleshooting workflow for this compound off-target effects.

Data Presentation: Quantitative Profile of this compound

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: Binding Affinity and On-Target Activity

ParameterValueMethodReference
Target ONECUT2 (OC2)-[1][5]
Binding Domain HOX domain-[1][5]
Dissociation Constant (Kd) 7.43 µMSurface Plasmon Resonance (SPR)[2][3][5]

Table 2: Cellular Activity in Prostate Cancer Cell Lines

Cell LineTreatment ConcentrationDurationEffectReference
PC-3, 22RV1, LNCaP, C4-20.01-100 µM48 hoursInhibition of cell growth[2]
22Rv110-20 µM48 hoursInduction of apoptosis[2]
22Rv120 µM72 hoursIncreased cleaved Caspase-3 and PARP[2]

Experimental Protocols

Here are detailed methodologies for key experiments to validate the on-target effects of this compound and investigate potential off-target effects.

Protocol 1: Genetic Validation using CRISPR-Cas9 Knockout

Objective: To determine if the genetic removal of ONECUT2 recapitulates the phenotype observed with this compound treatment.[6]

Methodology:

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the ONECUT2 gene into a Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cell line of interest. If the plasmid contains a selection marker, select for transfected cells.

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Verification of Knockout: Expand the clones and verify the knockout of the ONECUT2 gene by Western blot and sequencing.

  • Phenotypic Analysis: Treat the knockout and parental cell lines with this compound. The on-target phenotype should be observed in the parental line but be absent or significantly reduced in the knockout line.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To directly measure the binding of this compound to its target protein, ONECUT2, in intact cells.[8]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures. The binding of this compound is expected to stabilize ONECUT2, making it more resistant to thermal denaturation.

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Analysis by Western Blot: Analyze the amount of soluble ONECUT2 in the supernatant by Western blot. An increase in the thermal stability of ONECUT2 in the presence of this compound indicates direct target engagement.

Signaling Pathway Visualization

The following diagram illustrates the known on-target signaling pathway of this compound.

cluster_0 This compound Action cluster_1 Transcription Factor Regulation cluster_2 Downstream Effects in Prostate Cancer This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 Inhibits AR_signaling Androgen Receptor (AR) Signaling ONECUT2->AR_signaling Suppresses Apoptosis Apoptosis ONECUT2->Apoptosis Inhibits

References

improving the stability of CSRM617 in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of CSRM617 in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and application of this novel ONECUT2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (One Cut Homeobox 2).[1] In the context of prostate cancer, ONECUT2 acts as a master regulator of androgen receptor (AR) networks and is considered a key survival factor, particularly in metastatic castration-resistant prostate cancer (mCRPC).[1][2] this compound directly binds to the HOX domain of ONECUT2, which inhibits its transcriptional activity.[1][3] This suppression of ONECUT2 function leads to the induction of apoptosis (programmed cell death) in cancer cells that exhibit high levels of ONECUT2 expression.[1][4]

Q2: I am observing inconsistent results in my cell-based assays with this compound. What are the potential causes?

A2: Inconsistent results with this compound can stem from several factors, including:

  • Compound Stability: Degradation of this compound in stock solutions or in the final assay medium can lead to variable activity. It is crucial to follow proper storage and handling procedures.

  • Solubility Issues: Precipitation of the compound upon dilution into aqueous buffers or cell culture media will result in a lower effective concentration.

  • Cell Line Variability: The sensitivity of cancer cell lines to this compound is correlated with the expression level of ONECUT2.[5] Variations in ONECUT2 expression between cell passages or different cell line stocks can affect the outcome.

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and incubation time can all influence the apparent potency of the inhibitor.

Q3: What is the recommended solvent for preparing this compound stock solutions and what are the storage guidelines?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is advised to use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture. For long-term storage, it is best to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: Is there a difference in stability between this compound and this compound hydrochloride?

A4: Yes, the hydrochloride salt form of this compound generally exhibits enhanced water solubility and stability compared to the free base form.[4] For experiments in aqueous-based solutions, using the hydrochloride salt is recommended to improve consistency.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solutions

Symptoms:

  • Visible particulate matter or cloudiness in the cell culture medium or buffer after adding the this compound stock solution.

  • Inconsistent or lower-than-expected activity in cellular assays.

Troubleshooting Steps:

Potential Cause Recommendation
Exceeding Aqueous Solubility Decrease the final concentration of this compound in the assay. It is crucial to determine the kinetic solubility in your specific experimental buffer.
Poor Dilution Technique When diluting from a DMSO stock, add the stock solution to the aqueous buffer with vigorous vortexing or mixing to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.
pH-Dependent Solubility The solubility of this compound may be influenced by the pH of the buffer. If possible, assess the solubility in a range of pH values relevant to your experiment.
Use of Co-solvents or Excipients For in vivo studies or particularly challenging in vitro systems, consider formulating this compound with solubility-enhancing agents such as PEG300, Tween-80, or cyclodextrins.
Issue 2: Suspected Degradation of this compound

Symptoms:

  • Loss of inhibitory activity over time in prolonged experiments.

  • Discoloration of stock or working solutions.

  • Inconsistent results between freshly prepared solutions and older ones.

Troubleshooting Steps:

Potential Cause Recommendation
Improper Storage Adhere strictly to the recommended storage conditions for both the solid compound and stock solutions. Avoid exposure to light and frequent temperature fluctuations.
Instability in Assay Medium The components of complex biological media can sometimes contribute to the degradation of small molecules. If instability is suspected, it is advisable to perform a stability assessment of this compound in your specific cell culture medium.
Freeze-Thaw Cycles Repeated freezing and thawing of DMSO stock solutions can introduce moisture and potentially degrade the compound. Prepare single-use aliquots of your stock solution.
Chemical Reactivity While not commonly reported for this compound, some small molecules can be reactive. If degradation is confirmed, consider the possibility of interactions with other components in your assay system.

Data Presentation

Table 1: Storage Recommendations for this compound Hydrochloride

Form Storage Temperature Duration Key Considerations
Powder -20°C3 yearsStore in a dry, dark place.
In Solvent (DMSO) -80°C6 months - 1 yearAliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO.
In Solvent (DMSO) -20°C1 monthSuitable for short-term storage of working stocks.

Table 2: In Vitro Activity of this compound in Prostate Cancer Cell Lines

Cell Line Reported Concentration Range for Growth Inhibition (48 hours) Apoptosis Induction
22Rv120 nM - 20 µMYes (at 10-20 µM for 48-72 hours)[6][7]
LNCaP0.01 - 100 µMNot explicitly stated, but growth is inhibited[4][7]
C4-20.01 - 100 µMNot explicitly stated, but growth is inhibited[4][7]
PC-30.01 - 100 µMNot explicitly stated, but growth is inhibited[4][7]

Experimental Protocols

Protocol 1: Assessment of this compound Kinetic Solubility in Aqueous Buffer

Objective: To determine the approximate kinetic solubility of this compound in a specific aqueous buffer (e.g., PBS).

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • In a clear 96-well plate, add 2 µL of each DMSO concentration to 98 µL of the desired aqueous buffer. This will result in a 1:50 dilution and a final DMSO concentration of 2%.

  • Incubate the plate at room temperature for 1-2 hours with gentle agitation.

  • Visually inspect each well for the presence of precipitate. The highest concentration that remains clear is the approximate kinetic solubility.

  • (Optional) For a more quantitative assessment, measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).

Protocol 2: Chemical Stability Assessment of this compound by HPLC

Objective: To evaluate the stability of this compound in a specific solution (e.g., cell culture medium) over time.

Methodology:

  • Time=0 Sample: Prepare a solution of this compound at the final working concentration in the desired medium. Immediately take an aliquot and quench any potential degradation by adding an equal volume of cold acetonitrile.

  • Centrifuge the sample to precipitate any proteins, and transfer the supernatant to an HPLC vial for analysis. This serves as your baseline (100% peak area).

  • Incubation: Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Time-Point Samples: At various time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots and process them as described in step 1.

  • HPLC Analysis: Analyze all samples by a suitable reverse-phase HPLC method with UV detection.

  • Data Analysis: Compare the peak area of this compound at each time point to the peak area at Time=0 to determine the percentage of the compound remaining.

Mandatory Visualizations

CSRM617_Mechanism_of_Action This compound This compound ONECUT2 ONECUT2 (Transcription Factor) This compound->ONECUT2 inhibits AR_Signaling Androgen Receptor (AR) Signaling Pathway ONECUT2->AR_Signaling suppresses FOXA1 FOXA1 ONECUT2->FOXA1 suppresses Neuroendocrine_Differentiation Neuroendocrine Differentiation Genes (e.g., PEG10) ONECUT2->Neuroendocrine_Differentiation activates Apoptosis Apoptosis ONECUT2->Apoptosis inhibits Tumor_Growth Tumor Growth and Metastasis AR_Signaling->Tumor_Growth promotes Neuroendocrine_Differentiation->Tumor_Growth promotes CSRM617_Stability_Workflow cluster_prep Preparation cluster_sampling Sampling and Incubation cluster_analysis Analysis Prep_Stock Prepare 10 mM This compound Stock in DMSO Prep_Working Dilute to Working Concentration in Assay Medium Prep_Stock->Prep_Working T0 T=0 Sample: Quench with Acetonitrile Prep_Working->T0 Incubate Incubate at 37°C Prep_Working->Incubate Centrifuge Centrifuge and Collect Supernatant T0->Centrifuge Tx Time-Point Samples (e.g., 2, 4, 8, 24h): Quench Incubate->Tx Tx->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Analyze_Data Analyze Peak Area vs. Time HPLC->Analyze_Data

References

Technical Support Center: Managing CSRM617 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for addressing resistance to the novel EGFR inhibitor, CSRM617, in cancer cell lines.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound, providing step-by-step guidance to identify and resolve them.

Issue 1: Reduced Sensitivity to this compound in a Previously Sensitive Cell Line

If you observe a decrease in the expected cytotoxic or anti-proliferative effects of this compound, consider the following troubleshooting steps:

Experimental Workflow for Investigating Reduced Sensitivity

G A 1. Confirm Cell Line Identity (STR Profiling) B 2. Verify this compound Compound (Check Lot, Storage, Integrity) A->B If OK C 3. Optimize Assay Conditions (Seeding Density, Incubation Time) B->C If OK D 4. Perform Dose-Response Assay (Calculate IC50 Shift) C->D E 5. Assess Target Engagement (Western Blot for p-EGFR) D->E If IC50 Increased F 6. Evaluate Downstream Signaling (p-AKT, p-ERK) E->F If p-EGFR is Inhibited G 7. Screen for Bypass Pathways (RTK Array, Phospho-Proteomics) F->G If Downstream Signals Persist H 8. Sequence EGFR Gene (Look for T790M, etc.) G->H If Bypass Activated I 9. Assess Drug Efflux (MDR1 Expression/Activity) H->I If No Bypass G [Diagram] this compound inhibits EGFR, but bypass activation (e.g., MET) can reactivate the downstream MAPK pathway. cluster_EGFR EGFR Pathway cluster_Bypass Bypass Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation MET MET MET->RAS This compound This compound This compound->EGFR Inhibits G Start Resistance Confirmed No Target/Bypass Alteration MDR1 Check MDR1/ABCB1 Expression (qPCR/WB) Start->MDR1 EMT Assess EMT Markers (Vimentin, E-cadherin) Start->EMT Metabolism Metabolic Profiling (e.g., Seahorse Assay) Start->Metabolism MDR1_Action Test MDR1 Inhibitors (e.g., Verapamil) MDR1->MDR1_Action If Overexpressed EMT_Action Investigate EMT-related Signaling (e.g., TGF-β) EMT->EMT_Action If EMT Signature Present

CSRM617 Technical Support Center: Minimizing Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity associated with the ONECUT2 inhibitor, CSRM617, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for in vivo studies and is it considered toxic?

A1: Based on preclinical efficacy studies in mouse xenograft models of prostate cancer, a daily dose of 50 mg/kg administered via intraperitoneal (IP) injection or oral gavage is well-tolerated for short-term studies (up to 20 days).[1] In these studies, this dose effectively reduced tumor growth and metastasis without causing significant weight loss in the animals.[1] While this compound is generally considered well-tolerated at this dose, it is crucial to monitor animals closely for any signs of toxicity, especially in long-term studies.

Q2: How should this compound be formulated for in vivo administration to minimize vehicle-related toxicity?

A2: Proper formulation is critical to ensure drug solubility and minimize irritation or toxicity from the vehicle. For intraperitoneal (IP) injections, a common vehicle is 2.5% DMSO in PBS. For oral gavage, this compound can be formulated in corn oil. It is imperative to ensure the compound is fully dissolved and the formulation is stable for the duration of the experiment. Always prepare fresh dosing solutions unless stability data supports otherwise.

Q3: What are the common clinical signs of toxicity that I should monitor for in animals treated with this compound?

A3: While this compound has been shown to be well-tolerated, it is essential to conduct daily health monitoring. Key clinical signs of potential toxicity in mice include:

  • Weight loss: A significant and progressive decrease in body weight is a primary indicator of toxicity. A 5% body weight loss can be a predictor of pathological findings.[2]

  • Changes in behavior: Lethargy, ruffled fur, hunched posture, or reduced motor activity can signal adverse effects.[2]

  • Gastrointestinal issues: Diarrhea or loss of appetite.

  • Other physical signs: Piloerection and half-shut eyes are also strongly associated with pathological findings.[2]

Q4: What should I do if I observe signs of toxicity in my animal models?

A4: If you observe any signs of toxicity, it is crucial to take immediate action. The appropriate response will depend on the severity of the symptoms.

  • Mild toxicity: If mild clinical signs are observed without significant weight loss, continue daily monitoring and consider if the signs are transient. Ensure proper hydration and nutrition.

  • Moderate to severe toxicity: If significant weight loss (>15%) or severe clinical signs occur, dose reduction or temporary cessation of treatment may be necessary.[3] Consult with a veterinarian and your institution's animal care and use committee (IACUC). In some cases, euthanasia may be the most humane endpoint.

Troubleshooting Guides

Issue 1: Unexpected Weight Loss in a Long-Term Study
  • Problem: Animals treated with 50 mg/kg/day of this compound begin to show a steady decline in body weight after several weeks of treatment.

  • Troubleshooting Steps:

    • Confirm Dosing Accuracy: Double-check all calculations for dose and formulation. Ensure the correct concentration of this compound is being administered.

    • Vehicle Control Evaluation: Assess the health of the vehicle control group. If they also show signs of toxicity, the issue may lie with the vehicle or the administration procedure.

    • Dose De-escalation: Reduce the dose to a lower level (e.g., 25 mg/kg/day) and monitor for weight stabilization or recovery.

    • Intermittent Dosing: Consider switching to an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for a recovery period.

    • Supportive Care: Provide nutritional supplements and ensure easy access to food and water to help mitigate weight loss.

    • Pathology Assessment: If an animal reaches a humane endpoint, perform a necropsy and histopathological analysis to identify potential target organs of toxicity.

Issue 2: Administration-Related Complications
  • Problem: Animals show signs of distress immediately after oral gavage or intraperitoneal injection.

  • Troubleshooting Steps:

    • Refine Technique: Ensure that personnel are properly trained in the administration technique. For oral gavage, improper technique can cause esophageal tearing or aspiration. For IP injections, ensure the injection is in the correct quadrant of the abdomen to avoid puncturing organs.

    • Vehicle Tolerability: The vehicle itself may be causing irritation. Consider a pilot study with the vehicle alone to assess its tolerability. For IP injections, ensure the pH and tonicity of the solution are physiologically compatible.

    • Volume and Speed of Administration: Adhere to recommended maximum injection volumes for the animal's size. Injecting slowly can minimize discomfort and potential for adverse reactions.

Quantitative Data Summary

While extensive public toxicity data for this compound is limited, the following tables provide a general framework for dose-range finding studies and monitoring key toxicological parameters.

Table 1: Example Dose-Range Finding Study Design for this compound in Mice

Dose GroupThis compound Dose (mg/kg)Administration RouteNumber of AnimalsMonitoring Parameters
1Vehicle ControlIP or Oral Gavage3-5Daily clinical signs, weekly body weight
225IP or Oral Gavage3-5Daily clinical signs, weekly body weight
350IP or Oral Gavage3-5Daily clinical signs, weekly body weight
4100IP or Oral Gavage3-5Daily clinical signs, weekly body weight
5200IP or Oral Gavage3-5Daily clinical signs, weekly body weight

This table represents a general approach to a dose-range finding study to determine the maximum tolerated dose (MTD). Doses should be adjusted based on emerging data.

Table 2: Key Parameters for Preclinical Toxicity Monitoring

Parameter CategorySpecific MeasurementRationale
Clinical Observations Body weight, food/water intake, appearance, behaviorNon-invasive indicators of general health and well-being.[2]
Hematology Complete Blood Count (CBC) with differentialTo assess for effects on red blood cells, white blood cells, and platelets, which can indicate bone marrow toxicity.[4]
Clinical Chemistry ALT, AST, ALP, bilirubinLiver function markers.
BUN, creatinineKidney function markers.
Glucose, electrolytesMetabolic function.
Histopathology Microscopic examination of major organs (liver, kidney, spleen, heart, lungs, etc.)To identify organ-specific toxicities and cellular damage.

Experimental Protocols

Protocol 1: General Procedure for In Vivo Toxicity Assessment
  • Animal Model: Use a relevant rodent model (e.g., BALB/c or C57BL/6 mice).

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.

  • Dose Preparation: Prepare this compound formulations as described in the FAQs. Ensure sterility for parenteral routes.

  • Dose Administration: Administer this compound and vehicle control according to the study design (e.g., daily for 28 days).

  • Monitoring:

    • Record clinical signs and body weights daily.

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and specified time points (e.g., weekly) for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect major organs and tissues, fix them in 10% neutral buffered formalin, and process for histopathological examination.

Visualizations

experimental_workflow cluster_planning Study Planning cluster_execution In Vivo Execution cluster_analysis Data Analysis & Mitigation planning Dose-Range Finding Study Design formulation This compound Formulation (e.g., 2.5% DMSO in PBS) planning->formulation administration Daily Dosing (e.g., 50 mg/kg) formulation->administration monitoring Daily Clinical Monitoring (Weight, Behavior) administration->monitoring sampling Weekly Blood Sampling (Hematology, Clinical Chemistry) monitoring->sampling analysis Analyze Toxicity Data sampling->analysis mitigation Toxicity Observed? - Dose Adjustment - Supportive Care analysis->mitigation endpoint Study Endpoint (Necropsy & Histopathology) analysis->endpoint No mitigation->endpoint Yes

Caption: Experimental workflow for assessing this compound toxicity.

signaling_pathway This compound This compound ONECUT2 ONECUT2 (OC2) Transcription Factor This compound->ONECUT2 Inhibition Toxicity Potential Off-Target Toxicity This compound->Toxicity May cause Apoptosis Apoptosis (Therapeutic Effect) ONECUT2->Apoptosis Suppresses Monitoring Monitor: - Liver Enzymes - Kidney Function - Blood Counts Toxicity->Monitoring Requires

Caption: this compound mechanism and potential for toxicity.

References

Technical Support Center: Validating ONECUT2 Knockdown with CSRM617 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating the effects of the ONECUT2 inhibitor, CSRM617. The content is designed to address specific issues that may arise during experimental validation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to ONECUT2?

A1: this compound is a novel, selective small-molecule inhibitor of the transcription factor ONECUT2 (One Cut Homeobox 2).[1][2][3] ONECUT2 is a master regulator implicated in the progression of aggressive cancers, particularly castration-resistant prostate cancer (CRPC).[2][3] this compound directly binds to the HOX domain of ONECUT2, inhibiting its transcriptional activity.[2][3][4] This inhibition is a key mechanism for its anti-cancer effects.[2]

Q2: Why is it important to validate that the effects of this compound are due to ONECUT2 inhibition?

A2: Validating that the biological effects of this compound are a direct result of its interaction with ONECUT2 is crucial for its development as a therapeutic agent.[3] This "on-target" validation is often achieved by comparing the phenotypic and molecular effects of this compound treatment to those observed with genetic knockdown of ONECUT2 (e.g., using siRNA or shRNA).[3] A high degree of similarity in the results, or "phenocopying," provides strong evidence that this compound's mechanism of action is indeed through ONECUT2 inhibition.[5]

Q3: What are the expected outcomes of successful ONECUT2 knockdown or this compound treatment in cancer cell lines?

A3: Both this compound treatment and ONECUT2 knockdown are expected to produce similar downstream effects in susceptible cancer cell lines. These include:

  • Inhibition of cell growth and proliferation. [3]

  • Induction of apoptosis (programmed cell death). [3]

  • Downregulation of ONECUT2 target genes , such as PEG10.[3][4]

  • Suppression of the androgen receptor (AR) signaling axis. [2][3]

Q4: Which cell lines are appropriate for these validation studies?

A4: Prostate cancer cell lines with moderate to high expression of ONECUT2 are recommended.[5] Examples include 22Rv1, PC-3, LNCaP, and C4-2.[3][6] The responsiveness of cell lines to this compound has been shown to correlate with their ONECUT2 expression levels.[5]

Troubleshooting Guides

This section addresses common issues that may be encountered during the experimental validation of ONECUT2 knockdown with this compound.

Western Blot Analysis

Issue: Weak or no ONECUT2 signal after this compound treatment or siRNA/shRNA knockdown.

  • Possible Cause 1: Inefficient Knockdown/Inhibition.

    • Solution:

      • For siRNA/shRNA, optimize transfection/transduction conditions. Titrate the amount of siRNA/shRNA and transfection reagent. Ensure the use of validated siRNA/shRNA sequences.[5]

      • For this compound, ensure the correct concentration and incubation time are used. Recommended concentrations range from 20 nM to 20 µM for 4 to 72 hours, depending on the cell line and assay.[4] Prepare fresh dilutions of this compound from a stock solution for each experiment.[3]

  • Possible Cause 2: Poor Antibody Quality.

    • Solution: Use a primary antibody against ONECUT2 that is validated for Western blotting. Check the manufacturer's datasheet for recommended dilutions and protocols.

  • Possible Cause 3: Inefficient Protein Extraction or Degradation.

    • Solution: Use a suitable lysis buffer containing protease inhibitors. Ensure complete cell lysis by sonication or other appropriate methods.[7] Keep samples on ice throughout the extraction process.

Issue: Inconsistent loading between lanes.

  • Possible Cause: Inaccurate Protein Quantification.

    • Solution: Use a reliable protein quantification assay (e.g., BCA assay).[7] Ensure you are loading equal amounts of total protein in each lane (typically 10-50 µg).

  • Solution: Always normalize the ONECUT2 protein levels to a loading control, such as GAPDH or β-actin, to account for any variations in loading.

qPCR Analysis

Issue: No significant decrease in ONECUT2 mRNA levels after siRNA/shRNA treatment.

  • Possible Cause 1: Suboptimal siRNA/shRNA delivery.

    • Solution: Optimize transfection/transduction efficiency. Use a positive control (e.g., a housekeeping gene) to verify the efficiency of your delivery method.

  • Possible Cause 2: Incorrect Primer Design.

    • Solution: Ensure your qPCR primers for ONECUT2 are specific and efficient. Validate primers by running a standard curve and melt curve analysis.

  • Possible Cause 3: RNA degradation.

    • Solution: Use an RNase-free workflow to prevent RNA degradation. Assess RNA quality and integrity before proceeding with reverse transcription.

Issue: High variability between technical replicates.

  • Possible Cause: Pipetting Errors or Poor RNA Quality.

    • Solution: Use calibrated pipettes and proper pipetting techniques. Ensure the RNA used for cDNA synthesis is of high quality and free of contaminants.[8] Reverse transcription itself can be a source of variability.[8]

Cell-Based Assays (Proliferation/Apoptosis)

Issue: No significant effect of this compound or ONECUT2 knockdown on cell viability.

  • Possible Cause 1: Low ONECUT2 expression in the chosen cell line.

    • Solution: Confirm ONECUT2 expression levels in your cell line by Western blot or qPCR. Cells with low ONECUT2 expression are less responsive to this compound.[5]

  • Possible Cause 2: Insufficient treatment duration or concentration.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for this compound treatment or ONECUT2 knockdown for your specific cell line.[6]

  • Possible Cause 3: Issues with the assay itself.

    • Solution: Include appropriate positive and negative controls for your proliferation or apoptosis assay to ensure it is working correctly.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: this compound Efficacy and Binding Affinity

ParameterValueCell Lines/ModelReference
Binding Affinity (Kd) 7.43 µMSurface Plasmon Resonance (SPR) assay with ONECUT2-HOX domain[2][6]
In Vitro IC50 5-15 µMProstate cancer cell lines (e.g., 22Rv1, PC-3, LNCaP, C4-2)[6][9]
In Vitro Activity Inhibition of cell growth (20 nM - 20 µM, 48 hours)Panel of prostate cancer cell lines[6][10]
Induction of apoptosis (10-20 µM, 48-72 hours)22Rv1 cells[6]
In Vivo Dosage 50 mg/kg dailySCID mice with 22Rv1 xenografts[6]

Table 2: Comparative Downstream Effects of this compound and ONECUT2 Knockdown

Cellular ProcessEffect of this compound TreatmentEffect of ONECUT2 Knockdown (siRNA/shRNA)Prostate Cancer Cell Lines Studied
Cell Growth/Proliferation Dose-dependent inhibition of cell growth.[3]Potent suppression of cell growth.[3]PC-3, 22Rv1, LNCaP, C4-2[3]
Apoptosis Induction of apoptosis.[3]Induction of extensive apoptosis.[3][5]22Rv1, LNCaP, C4-2[3][5]
Gene Expression (PEG10) Downregulation of PEG10 mRNA and protein.[3][10]Downregulation of PEG10.[3]22Rv1[10]
Androgen Receptor (AR) Axis Suppression of the AR transcriptional program.[3]Suppression of the AR transcriptional program.[3][5]LNCaP, 22Rv1[5]

Signaling Pathways and Experimental Workflows

ONECUT2_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 ONECUT2 Regulation cluster_2 Cellular Outcomes This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 Inhibits AR_FOXA1 AR & FOXA1 ONECUT2->AR_FOXA1 Represses PEG10 PEG10 (Neuroendocrine Marker) ONECUT2->PEG10 Activates AR_program AR Transcriptional Program AR_FOXA1->AR_program Activates Neuroendocrine_Diff Neuroendocrine Differentiation PEG10->Neuroendocrine_Diff Promotes Tumor_Growth Tumor Growth & Metastasis AR_program->Tumor_Growth Suppresses Neuroendocrine_Diff->Tumor_Growth Promotes

Caption: ONECUT2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Experimental Arms cluster_1 Analysis cluster_2 Validation A Control (Vehicle/Non-targeting siRNA) D Molecular Analysis (Western Blot, qPCR) A->D E Phenotypic Analysis (Proliferation, Apoptosis) A->E B This compound Treatment B->D B->E C ONECUT2 Knockdown (siRNA/shRNA) C->D C->E F Comparative Analysis: Do B and C phenocopy? D->F E->F

Caption: Workflow for validating this compound's on-target effects.

Detailed Experimental Protocols

Protocol 1: Western Blot for ONECUT2 Expression

Objective: To determine ONECUT2 protein levels in cell lysates following treatment with this compound or ONECUT2 siRNA/shRNA.

Materials:

  • Prostate cancer cell lines (e.g., 22Rv1)

  • This compound and validated ONECUT2 siRNA/shRNA

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (4-20%)

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-ONECUT2, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment: Seed cells and treat with this compound or transfect with ONECUT2 siRNA/shRNA for the desired time. Include a vehicle control (e.g., DMSO) and a non-targeting siRNA control.[3][4]

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer and scrape the cells.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 12,000g for 15 minutes at 4°C.[7]

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[7]

  • Gel Electrophoresis:

    • Normalize lysate concentrations and add Laemmli buffer.

    • Boil samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[5][11]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5][7]

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-ONECUT2 antibody overnight at 4°C.[5]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescence reagent and visualize the protein bands using an imaging system.[5]

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH) to confirm equal loading.

Protocol 2: Quantitative Real-Time PCR (qPCR) for ONECUT2 and Target Gene Expression

Objective: To measure the mRNA expression levels of ONECUT2 and its target gene, PEG10, following treatment.

Materials:

  • Treated cells (as in Protocol 1)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Validated qPCR primers for ONECUT2, PEG10, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Extraction: Extract total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and qPCR master mix.

    • Run the reaction in a real-time PCR machine with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.[1] Compare the expression levels in treated samples to the control samples.

References

Technical Support Center: Synthesis of CSRM617 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of derivatives of CSRM617, a selective inhibitor of the transcription factor ONECUT2.[1][2][3][4] This guide provides troubleshooting advice and answers to frequently asked questions that may arise during the synthesis of novel pyrazolopyrimidine-based compounds related to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the core chemical scaffold of this compound and its derivatives?

A1: this compound is a pyrazolopyrimidine derivative.[5] This heterocyclic scaffold is a key feature for its biological activity as an inhibitor of the ONECUT2 transcription factor.[1][3][4] The synthesis of derivatives will typically involve modifications to this core or the substituents attached to it.

Q2: What are the general synthetic strategies for producing pyrazolopyrimidine scaffolds?

A2: The synthesis of pyrazolo[1,5-a]pyrimidines, the core of this compound, often involves the cyclocondensation of 5-aminopyrazole precursors with various 1,3-dielectrophilic reagents such as β-diketones, β-ketoesters, or enaminones.[6][7] Microwave-assisted synthesis has been shown to be an efficient method for generating a broad array of these derivatives in good yields.[8]

Q3: Are there any known issues with the stability of this compound or its analogs?

A3: While specific stability data for a wide range of this compound derivatives is not extensively published, compounds with complex heterocyclic structures can be susceptible to degradation under harsh reaction conditions (e.g., strong acids/bases, high temperatures for prolonged periods). It is advisable to store stock solutions of this compound and its derivatives at -80°C to prevent degradation from repeated freeze-thaw cycles.[9] For this compound hydrochloride, the salt form generally offers enhanced water solubility and stability compared to the free base.[2]

Q4: What are some common off-target effects to be aware of when designing this compound derivatives?

A4: Off-target effects are unintended interactions with other proteins. For a transcription factor inhibitor like this compound, these could arise from binding to other transcription factors with similar DNA-binding domains or to other protein classes like kinases. When synthesizing and testing new derivatives, it is crucial to assess their selectivity. If a derivative shows an unexpected phenotype not consistent with ONECUT2 inhibition, further investigation into potential off-target effects is warranted.[10]

Troubleshooting Guide

Below are common problems encountered during the synthesis of this compound derivatives, along with potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low reaction yield - Incomplete reaction.- Suboptimal reaction conditions (temperature, solvent, catalyst).- Degradation of starting materials or product.- Steric hindrance from bulky substituents on the pyrazole (B372694) or the 1,3-dielectrophile.- Monitor the reaction progress using TLC or LC-MS to ensure completion.- Optimize reaction conditions, including screening different solvents, bases, or catalysts. Microwave-assisted protocols can sometimes improve yields and reduce reaction times.[6][8]- Use purified, fresh starting materials. Ensure anhydrous conditions if reagents are moisture-sensitive.- Consider alternative, less sterically hindered starting materials or a different synthetic route if significant steric clash is suspected.
Difficulty in product purification - Presence of unreacted starting materials.- Formation of side products or isomers.- Product has similar polarity to impurities.- Ensure the reaction goes to completion to minimize unreacted starting materials.- Adjusting reaction conditions (e.g., temperature, reaction time) can sometimes minimize the formation of side products.- Employ alternative purification techniques such as preparative HPLC, supercritical fluid chromatography (SFC), or crystallization.
Poor solubility of reactants or product - The pyrazolopyrimidine core and some substituents can be poorly soluble in common organic solvents.- Screen a variety of solvents or solvent mixtures. For reactants, consider gentle heating to aid dissolution.- For final compounds, consider preparing a salt form (e.g., hydrochloride) to improve aqueous solubility.[2]
Isomer formation - In unsymmetrically substituted 1,3-dielectrophiles, reaction with 5-aminopyrazole can lead to the formation of regioisomers.- The regioselectivity of the cyclization can be influenced by the substituents on both the aminopyrazole and the dielectrophile, as well as the reaction conditions.[11]- Careful characterization of the product mixture using techniques like 1D/2D NMR is essential to identify the isomers.- Chromatographic separation may be necessary to isolate the desired isomer.
Unexpected biological activity or lack thereof - The modification may have altered the binding affinity for ONECUT2.- The derivative may have poor cell permeability.- The derivative might be rapidly metabolized in cells.- Confirm the identity and purity of the synthesized compound.- Perform in vitro binding assays, such as Surface Plasmon Resonance (SPR), to determine the binding affinity (Kd) for the ONECUT2-HOX domain.[4][12]- Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA).- Conduct metabolic stability assays using liver microsomes.

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives:

This protocol is a generalized procedure based on common methods for synthesizing the pyrazolopyrimidine scaffold.[6][7]

  • Reaction Setup: To a solution of a 5-aminopyrazole derivative in a suitable solvent (e.g., glacial acetic acid, ethanol, or DMF), add an equimolar amount of a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature. The precipitated product can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Visualizations

G cluster_synthesis General Synthesis Workflow Start Starting Materials (5-Aminopyrazole, 1,3-Dielectrophile) Reaction Cyclocondensation Reaction Start->Reaction Workup Reaction Work-up (e.g., Precipitation, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography, Crystallization) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization FinalProduct This compound Derivative Characterization->FinalProduct

Caption: A generalized workflow for the synthesis of this compound derivatives.

G cluster_troubleshooting Troubleshooting Logic for Low Yield Problem Low Reaction Yield CheckCompletion Monitor Reaction Progress (TLC, LC-MS) Problem->CheckCompletion Incomplete Incomplete Reaction? CheckCompletion->Incomplete OptimizeConditions Optimize Conditions (Solvent, Temp, Catalyst) Suboptimal Suboptimal Conditions? OptimizeConditions->Suboptimal CheckMaterials Check Starting Material Quality Degradation Material Degradation? CheckMaterials->Degradation ConsiderSterics Evaluate Steric Hindrance Incomplete->OptimizeConditions Yes Incomplete->CheckMaterials No Suboptimal->ConsiderSterics If still low yield Degradation->OptimizeConditions Yes Degradation->ConsiderSterics No

Caption: A logical workflow for troubleshooting low reaction yields.

G cluster_pathway This compound Mechanism of Action This compound This compound Derivative ONECUT2 ONECUT2 Transcription Factor This compound->ONECUT2 Inhibits AR_Signaling Androgen Receptor (AR) Signaling Pathway ONECUT2->AR_Signaling Suppresses Apoptosis Apoptosis ONECUT2->Apoptosis Inhibits CellGrowth Prostate Cancer Cell Growth Inhibition AR_Signaling->CellGrowth Promotes

Caption: The inhibitory effect of this compound derivatives on the ONECUT2 signaling pathway.

References

Technical Support Center: Ensuring Consistent Results with CSRM617

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for experiments involving CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2). Our goal is to help you achieve consistent and reproducible results in your repeat experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1] In the context of metastatic castration-resistant prostate cancer (mCRPC), OC2 functions as a master regulator of androgen receptor (AR) networks and is a critical survival factor.[1] this compound exerts its effect by directly binding to the HOX domain of OC2, which inhibits its transcriptional activity.[1] This inhibition leads to the suppression of OC2 target genes, such as PEG10, and ultimately induces apoptosis in prostate cancer cells.[1]

Q2: In which cancer cell lines is this compound most effective?

A2: The efficacy of this compound is strongly correlated with the expression level of its target, ONECUT2. Therefore, it is most effective in prostate cancer cell lines that exhibit high endogenous expression of ONECUT2.[1] Several studies have demonstrated its activity in cell lines such as 22Rv1, LNCaP, C4-2, and PC-3.[2] The 22Rv1 cell line, in particular, has been frequently used in both in vitro and in vivo studies to show the efficacy of this compound in reducing tumor growth and metastasis.[1]

Q3: How should I store and handle this compound to ensure its stability and activity?

A3: For long-term storage, it is recommended to store this compound at -20°C or -80°C. To maintain the compound's activity and ensure consistent results, it is best to prepare fresh dilutions from a stock solution for each experiment and avoid repeated freeze-thaw cycles.[3] The hydrochloride salt form of this compound generally offers better water solubility and stability compared to the free form.

Q4: What are the potential mechanisms of resistance to this compound?

A4: While specific mechanisms of acquired resistance to this compound are still under investigation, potential mechanisms can be extrapolated from general principles of resistance to targeted therapies. These may include alterations in the drug target (mutations in the ONECUT2 gene that prevent this compound binding) or the activation of bypass signaling pathways that promote cell survival and proliferation, thereby compensating for the inhibition of ONECUT2.[1]

Q5: Are there any known off-target effects of this compound?

A5: Currently, there is no publicly available data detailing specific off-target interactions of this compound. As with any small molecule inhibitor, off-target effects are a possibility and should be considered when interpreting experimental results. To mitigate potential off-target effects, it is advisable to use the lowest effective concentration of this compound and to validate key findings using orthogonal approaches, such as siRNA-mediated knockdown of ONECUT2.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values or a lack of a clear dose-response curve in cell viability assays.
  • Possible Cause A: Compound Instability or Inactivity.

    • Troubleshooting: Ensure that this compound is stored correctly and that fresh dilutions are prepared for each experiment from a properly stored stock.[3] Avoid multiple freeze-thaw cycles of the stock solution.[3]

  • Possible Cause B: Variability in Cell Culture Conditions.

    • Troubleshooting: Use cells within a consistent and low passage number range to prevent phenotypic drift.[3] Standardize cell seeding density and ensure cells are in the exponential growth phase at the time of treatment.[3] High cell density can influence the effective concentration of the inhibitor.[3]

  • Possible Cause C: Assay-Specific Issues.

    • Troubleshooting: If using a metabolic assay like MTT, this compound may interfere with the assay reagent. Run a cell-free control with media, this compound at various concentrations, and the viability assay reagent to test for direct reduction of the reagent.[4] Consider using an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., CytoTox-Glo™).[3]

  • Possible Cause D: Incorrect Concentration Range.

    • Troubleshooting: The tested concentration range may be too narrow or not centered around the expected IC50. Try a broader range of concentrations in your initial experiments (e.g., 0.01 to 100 µM).[3]

Issue 2: High background or inconsistent results in apoptosis assays (e.g., Western blot for cleaved Caspase-3/PARP).
  • Possible Cause A: Suboptimal Drug Concentration or Treatment Duration.

    • Troubleshooting: The concentration of this compound or the incubation time may not be sufficient to induce a robust apoptotic response. Perform a time-course experiment (e.g., 24, 48, 72 hours) and a dose-response experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.[1] Published data suggests that apoptosis is induced at concentrations around 10-20 μM after 48-72 hours of treatment in 22Rv1 cells.[2][4]

  • Possible Cause B: Issues with the Apoptosis Assay Itself.

    • Troubleshooting: To confirm apoptosis, it is recommended to use at least two different methods. For example, you can combine a caspase activation assay (e.g., Western blot for cleaved Caspase-3) with a method that measures changes in the cell membrane (e.g., Annexin V/PI staining).[1] Always include a known apoptosis inducer (e.g., staurosporine) as a positive control and a vehicle-treated sample as a negative control.[1]

  • Possible Cause C: Technical Issues with Western Blotting.

    • Troubleshooting: Ensure proper sample preparation with protease inhibitors to prevent protein degradation. Optimize antibody concentrations and blocking conditions to reduce non-specific binding and high background.[5] Ensure efficient protein transfer and use appropriate loading controls for accurate normalization.

Issue 3: Unexpected cellular phenotype observed after this compound treatment.
  • Possible Cause A: Off-Target Effects.

    • Troubleshooting: An unexpected phenotype that is inconsistent with ONECUT2 inhibition may indicate an off-target effect. To investigate this, perform a dose-response analysis to see if the unexpected phenotype occurs at a different concentration range than the on-target effects. The most definitive way to distinguish on-target from off-target effects is through genetic validation. Use siRNA or CRISPR/Cas9 to knock down or knock out ONECUT2 and see if the phenotype is replicated.

  • Possible Cause B: Cell Line-Specific Responses.

    • Troubleshooting: The observed phenotype could be specific to the genetic background of the cell line being used. It is important to verify the expression level of ONECUT2 in your cell line, as this is a critical determinant of the response to this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

Cell LineTreatment DurationIC50 (µM)EffectReference(s)
22Rv148 hoursVaries (concentration-dependent inhibition)Inhibits cell growth[2]
LNCaP48 hoursVaries (concentration-dependent inhibition)Inhibits cell growth[2]
C4-248 hoursVaries (concentration-dependent inhibition)Inhibits cell growth[2]
PC-348 hoursVaries (concentration-dependent inhibition)Inhibits cell growth[2]
22Rv148 hours10-20Induces apoptosis[2]
22Rv172 hours20Induces apoptosis (cleaved Caspase-3 and PARP)[2][4]

Table 2: In Vivo Efficacy of this compound

Animal ModelCell Line UsedTreatmentOutcomeReference(s)
Nude Mice (subcutaneous xenograft)22Rv150 mg/kg dailyReduced tumor volume and weight[6]
SCID Mice (intracardiac injection)Luciferase-tagged 22Rv150 mg/kg dailySignificant reduction in diffuse metastases[6]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of adherent prostate cancer cells.

Materials:

  • Prostate cancer cell line (e.g., 22Rv1)

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[4]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Western Blot for Apoptosis Markers (Cleaved Caspase-3 and Cleaved PARP)

This protocol describes the detection of the apoptotic markers cleaved Caspase-3 and cleaved PARP by Western blotting.

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-cleaved Caspase-3, Rabbit anti-cleaved PARP

  • Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation:

    • Wash cell pellets with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP (and the loading control) diluted in blocking buffer, typically overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Signal Detection and Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software and normalize the levels of cleaved Caspase-3 and cleaved PARP to the loading control.

Mandatory Visualizations

CSRM617_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Components This compound This compound ONECUT2 ONECUT2 (OC2) Transcription Factor This compound->ONECUT2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces AR_Signaling Androgen Receptor (AR) Signaling Pathway ONECUT2->AR_Signaling Suppresses ONECUT2->Apoptosis Inhibits

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow_Troubleshooting cluster_0 Experimental Phase cluster_1 Troubleshooting Logic Experiment Experiment with this compound Results Observe Results Experiment->Results Expected Results as Expected? Results->Expected Inconsistent Inconsistent Data Expected->Inconsistent No Unexpected Unexpected Phenotype Expected->Unexpected No Check_Compound Check Compound Stability & Handling Inconsistent->Check_Compound Check_Cells Check Cell Culture (Passage, Density) Inconsistent->Check_Cells Check_Assay Check Assay Protocol & Controls Inconsistent->Check_Assay Genetic_Validation Perform Genetic Validation (siRNA/CRISPR) Unexpected->Genetic_Validation

References

Technical Support Center: Interpreting Unexpected Results from CSRM617 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CSRM617 studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this compound, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter in a question-and-answer format, providing potential causes and actionable solutions.

FAQ 1: No significant decrease in cell viability or inconsistent IC50 values observed after this compound treatment.

Question: I treated my prostate cancer cell lines (e.g., 22Rv1, LNCaP) with this compound but did not observe the expected dose-dependent decrease in cell viability. My IC50 values are also highly variable between experiments. What could be the cause?

Possible Causes and Troubleshooting Steps:

Potential CauseTroubleshooting Action
Low ONECUT2 Expression The efficacy of this compound is correlated with the expression level of its target, ONECUT2.[1][2] Solution: Verify ONECUT2 expression in your cell line stock via RT-qPCR or Western blot. Consider using a cell line with higher documented ONECUT2 expression, such as 22Rv1, as a positive control.[3]
Compound Integrity/Solubility This compound may have degraded or precipitated out of solution. Solution: Ensure the compound is properly stored. Prepare fresh dilutions from a stock solution for each experiment. Check for any visible precipitate in your culture medium after adding the compound.
Suboptimal Assay Conditions Cell density, incubation time, and serum concentration can all affect experimental outcomes. Solution: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Perform a time-course experiment (e.g., 48, 72, 96 hours) to determine the optimal treatment duration. Maintain consistent serum concentrations across experiments.
Assay Interference The inhibitor may interfere with the chemistry of your viability assay (e.g., metabolic assays like MTT). Solution: Consider using an alternative viability assay that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo®) or a direct cell counting method.
Cell Line Health/Contamination Poor cell health or contamination can lead to unreliable results. Solution: Regularly check cell morphology and test for mycoplasma contamination. Use cells within a consistent and low passage number range.
FAQ 2: Lack of apoptosis induction after this compound treatment.

Question: I treated 22Rv1 cells with 20 µM this compound for 72 hours, but my Western blot does not show an increase in cleaved Caspase-3 or cleaved PARP. What could be wrong?

Possible Causes and Troubleshooting Steps:

Potential CauseTroubleshooting Action
Ineffective this compound Concentration or Duration The concentration or treatment time may be insufficient for your specific cell line and conditions. Solution: Perform a dose-response (e.g., 10-40 µM) and time-course (e.g., 48, 72, 96 hours) experiment to determine the optimal conditions for inducing apoptosis in your cells.
Western Blotting Issues Technical problems with the Western blot can lead to a lack of signal. Solution: Ensure proper protein transfer by checking your membrane with Ponceau S stain. Use a positive control for apoptosis (e.g., cells treated with staurosporine) to validate your antibodies and protocol. Optimize antibody concentrations and blocking conditions to reduce background and enhance signal.
Cellular Resistance The cells may have developed resistance or have intrinsic mechanisms that bypass this compound-induced apoptosis. Solution: Confirm target engagement by measuring the expression of a known ONECUT2 target gene, such as PEG10, via RT-qPCR.[4] A decrease in PEG10 mRNA would suggest this compound is active, and the lack of apoptosis may be due to downstream resistance.
Antibody Quality The primary antibodies for cleaved Caspase-3 or cleaved PARP may not be effective. Solution: Validate your antibodies using a positive control where apoptosis is known to occur. Check the manufacturer's data sheet for recommended applications and dilutions.
FAQ 3: No change in the expression of ONECUT2 target genes.

Question: I treated my cells with this compound, but I don't see the expected decrease in the mRNA levels of the ONECUT2 target gene, PEG10. Why is this?

Possible Causes and Troubleshooting Steps:

Potential CauseTroubleshooting Action
RT-qPCR Problems Issues with RNA quality, primer design, or the reaction itself can lead to failed amplification. Solution: Check RNA integrity using a Bioanalyzer or gel electrophoresis. Ensure your primers are specific and efficient by running a standard curve. Include a no-template control to check for contamination and a no-reverse-transcriptase control to check for genomic DNA contamination.
Compound Inactivity The this compound may not be effectively inhibiting ONECUT2 in your experiment. Solution: Confirm the identity and purity of your this compound stock. Prepare fresh dilutions for each experiment. Run a parallel cell viability or apoptosis assay to confirm the biological activity of the compound.
Incorrect Timing of Measurement The change in gene expression may be transient. Solution: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to capture the peak of gene expression modulation following this compound treatment.[4]
Cell Line Specificity The regulation of PEG10 by ONECUT2 might be less pronounced in your chosen cell line. Solution: Confirm that ONECUT2 is the primary regulator of PEG10 in your cell line by using siRNA to knock down ONECUT2 and observing the effect on PEG10 expression.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
Cell LineTreatment ConcentrationDurationEffectReference(s)
PC-3, LNCaP, C4-20.01-100 µM48 hoursInhibition of cell growth[5][6]
22Rv120 nM - 20 µM48 hoursInhibition of cell growth[4]
22Rv110-20 µM48 hoursConcentration-dependent increase in apoptosis[5][7]
22Rv120 µM72 hoursInduction of apoptosis (increased cleaved Caspase-3 and PARP)[4][5][7]
Table 2: In Vivo Efficacy of this compound
Animal ModelCell Line XenograftTreatment DoseAdministration RouteDurationOutcomeReference(s)
Nude Mice22Rv1 (subcutaneous)50 mg/kg/dayIntraperitonealNot SpecifiedSignificant reduction in tumor volume and weight[4]
SCID Mice22Rv1 (luciferase-tagged, intracardiac)50 mg/kg/dayOral20 daysSignificant reduction in the onset and growth of diffuse metastases[4][8]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Prostate cancer cell lines (e.g., 22Rv1, LNCaP)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. It is recommended to test a broad range of concentrations (e.g., 0.01 µM to 100 µM).

  • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate for the desired period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Apoptosis Markers

Objective: To detect cleaved Caspase-3 and cleaved PARP following this compound treatment.

Materials:

  • Prostate cancer cells (e.g., 22Rv1)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound (e.g., 20 µM) and a vehicle control for the desired duration (e.g., 72 hours).

  • Lyse cells in RIPA buffer and quantify protein concentration.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

  • Use β-actin as a loading control to normalize protein levels.

Visualizations

Troubleshooting_Workflow Start Unexpected Result (e.g., No Apoptosis) Check_Compound Check Compound (Integrity, Solubility, Concentration) Start->Check_Compound Compound_OK Compound OK? Check_Compound->Compound_OK Check_Cells Check Cell Line (ONECUT2 Expression, Health, Passage) Cells_OK Cells OK? Check_Cells->Cells_OK Check_Assay Check Assay Protocol (Controls, Reagents, Timing) Assay_OK Assay OK? Check_Assay->Assay_OK Compound_OK->Check_Cells Yes Remake_Sol Remake Solutions, Use Fresh Aliquot Compound_OK->Remake_Sol No Cells_OK->Check_Assay Yes Validate_Cells Validate Cell Line (RT-qPCR, Mycoplasma Test) Cells_OK->Validate_Cells No Optimize_Assay Optimize Protocol (Titrate Ab, Time Course) Assay_OK->Optimize_Assay No Re_Run Re-run Experiment Assay_OK->Re_Run Yes Remake_Sol->Check_Compound Validate_Cells->Check_Cells Optimize_Assay->Check_Assay Logical_Relationships No_Viability_Change No Change in Cell Viability Is_ONECUT2_Expressed Is ONECUT2 Expressed? No_Viability_Change->Is_ONECUT2_Expressed Is_Compound_Active Is Compound Active? Is_ONECUT2_Expressed->Is_Compound_Active Yes Low_Target Low Target Expression: Cell line is not sensitive Is_ONECUT2_Expressed->Low_Target No Is_Assay_Valid Is Assay Valid? Is_Compound_Active->Is_Assay_Valid Yes Compound_Issue Compound Issue: Degraded or precipitated Is_Compound_Active->Compound_Issue No Assay_Interference Assay Interference or Technical Error Is_Assay_Valid->Assay_Interference No Cell_Resistance Potential Cellular Resistance Mechanism Is_Assay_Valid->Cell_Resistance Yes

References

Technical Support Center: Addressing Variability in CSRM617 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals working with CSRM617, a selective inhibitor of the ONECUT2 (OC2) transcription factor.[1][2] It provides troubleshooting guidance and frequently asked questions (FAQs) to address the observed variability in its efficacy across different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a small-molecule inhibitor that selectively targets the ONECUT2 (OC2) transcription factor.[3][4] OC2 is a key regulator of androgen receptor (AR) networks, particularly in metastatic castration-resistant prostate cancer (mCRPC).[1][2] this compound directly binds to the HOX domain of OC2, inhibiting its transcriptional activity.[1][5] This leads to the suppression of OC2 target genes and the induction of apoptosis in cancer cells.[3][4]

Q2: Why does the effectiveness of this compound vary between different cell lines?

A2: The primary factor influencing this compound efficacy is the expression level of its target, the ONECUT2 transcription factor.[2][6] Cell lines with higher endogenous levels of ONECUT2 are generally more sensitive to the drug.[6] Other contributing factors can include the androgen receptor (AR) status of the cells, as ONECUT2 is a known suppressor of the AR signaling pathway, and the overall genetic and transcriptional landscape of the cell line.[7]

Q3: In which cancer cell lines has this compound demonstrated activity?

A3: this compound has shown activity in various prostate cancer cell lines, including 22Rv1, LNCaP, C4-2, and PC-3.[8] The 22Rv1 cell line, which has high ONECUT2 expression, has been frequently used in both in vitro and in vivo studies to demonstrate the efficacy of this compound.[2]

Q4: What are the potential mechanisms of resistance to this compound?

A4: While specific acquired resistance mechanisms to this compound are still under investigation, potential mechanisms can be extrapolated from general principles of targeted therapies. These may include mutations in the ONECUT2 gene that prevent drug binding or an increased expression of drug efflux pumps that remove this compound from the cell.[2]

Q5: How should this compound be stored and handled for optimal performance?

A5: For long-term storage, this compound hydrochloride should be kept at -80°C for up to six months. For shorter durations, storage at -20°C for up to one month is acceptable. It is recommended to prepare fresh dilutions from a stock solution for each experiment to minimize variability. The hydrochloride salt form of this compound generally offers better water solubility and stability.[8]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Issue Potential Cause Recommended Solution
High variability in IC50 values between experiments Inconsistent cell seeding density.Ensure a homogeneous cell suspension before plating. Use a multichannel pipette for consistent volume and verify cell counts.[8]
Degradation of this compound.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[8]
Variations in cell culture conditions (e.g., media, serum, passage number).Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments.[9]
Lower than expected efficacy in a sensitive cell line Low ONECUT2 expression in the specific cell stock.Verify ONECUT2 protein levels in your cell line stock using Western blot. Cell line characteristics can drift over time in culture.[6][9]
Inactive this compound compound.Confirm the proper storage and handling of the compound. If in doubt, use a fresh vial.[6]
Issues with the cell viability assay.Some compounds can interfere with metabolic assays like MTT. Consider using an alternative assay that measures a different parameter, such as ATP levels (e.g., CellTiter-Glo) or membrane integrity.[6][10]
No significant effect of this compound on the target cell line The cell line may have very low or no ONECUT2 expression.Confirm ONECUT2 expression levels via Western blot or qRT-PCR. This compound is most effective in cells with high ONECUT2 expression.[2][6]
The cell line may possess intrinsic resistance mechanisms.Investigate potential resistance pathways that may be active in the cell line.[2][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's binding affinity and its efficacy in various prostate cancer cell lines.

Table 1: Binding Affinity of this compound

Parameter Value Method Reference
Dissociation Constant (Kd)7.43 µMSurface Plasmon Resonance (SPR)[3][5]

Table 2: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

Cell Line AR Status ONECUT2 Expression Reported IC50 Range (µM) Reference
22Rv1High (expresses AR-V7)High5 - 15[6][12]
LNCaPHigh (wild-type)Moderate5 - 15[6][12]
C4-2HighHigh5 - 15[6][12]
PC-3NegativeHigh5 - 15[6][12]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell seeding density and assay duration.[13][14]

Experimental Protocols

1. Cell Viability Assay (e.g., MTT or CCK-8)

  • Cell Seeding: Seed prostate cancer cells (e.g., 22Rv1, LNCaP, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.[8][12]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to start with is 0.01 to 100 µM.[6] Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.[8]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[3]

  • Viability Measurement: Add the viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions. After the appropriate incubation time, measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

2. Western Blot for Apoptosis Markers (Cleaved Caspase-3 and PARP)

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 10-20 µM) or vehicle for 48-72 hours.[1]

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[2]

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C. A housekeeping protein like β-actin or GAPDH should be used as a loading control.[1][2]

  • Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]

Visualizations

CSRM617_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Components This compound This compound ONECUT2 ONECUT2 (Transcription Factor) This compound->ONECUT2 Inhibits AR_Signaling Androgen Receptor (AR) Signaling Pathway ONECUT2->AR_Signaling Suppresses Apoptosis Apoptosis ONECUT2->Apoptosis Inhibits PEG10 PEG10 (Neuroendocrine Marker) ONECUT2->PEG10 Activates Experimental_Workflow start Start: Select Appropriate Prostate Cancer Cell Lines culture Cell Culture and Seeding start->culture treat Treat with this compound (Dose-Response) culture->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability protein_analysis Protein Analysis (Western Blot) treat->protein_analysis gene_analysis Gene Expression Analysis (qRT-PCR) treat->gene_analysis ic50 Determine IC50 viability->ic50 end End: Analyze and Interpret Results ic50->end apoptosis Assess Apoptosis Markers (Cleaved Caspase-3, PARP) protein_analysis->apoptosis target_gene Measure Target Gene Expression (e.g., PEG10) gene_analysis->target_gene apoptosis->end target_gene->end Troubleshooting_Guide start Problem: Unexpected Variability or Low Efficacy of this compound check_onecut2 Is ONECUT2 expression confirmed to be high in the cell line stock? start->check_onecut2 check_protocol Are experimental protocols (seeding, drug prep) consistent? check_onecut2->check_protocol Yes verify_onecut2 Solution: Verify ONECUT2 levels by Western blot. check_onecut2->verify_onecut2 No check_assay Is the cell viability assay appropriate for the compound? check_protocol->check_assay Yes standardize_protocol Solution: Standardize all experimental procedures. check_protocol->standardize_protocol No alternative_assay Solution: Consider an alternative viability assay. check_assay->alternative_assay No reassess_cell_line Action: Re-evaluate cell line suitability. check_assay->reassess_cell_line Yes verify_onecut2->reassess_cell_line

References

Technical Support Center: Optimization of Surface Plasmon Resonance for CSRM617 Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Surface Plasmon Resonance (SPR) experiments for determining the binding kinetics of the small molecule inhibitor, CSRM617, to its target protein, ONECUT2.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during SPR analysis of the this compound-ONECUT2 interaction.

Issue 1: Low or No Binding Signal

A weak or absent binding signal is a common challenge, particularly when working with small molecule analytes like this compound.[1]

Potential Cause Troubleshooting Steps
Inactive Ligand (ONECUT2) Ensure the ONECUT2 protein is correctly folded and active. If using a recombinant protein, verify its purity and integrity. Consider different immobilization strategies, such as capturing via a tag instead of direct covalent coupling, to ensure the binding site is accessible.[2][3]
Low Ligand Immobilization Level The density of the immobilized ligand (ONECUT2) may be insufficient.[1] Optimize the immobilization level; for small molecule interactions, a higher density is often required to achieve a detectable signal.[4] However, excessively high levels can lead to steric hindrance.[5]
Inappropriate Analyte Concentration (this compound) The concentration range of this compound may be too low. For weak interactions, higher analyte concentrations are often necessary.[5] Conversely, concentrations that are too high can cause signal saturation.[6] The concentration range should ideally span 10-fold below to 10-fold above the expected dissociation constant (Kd).[7]
Suboptimal Buffer Conditions The running buffer composition can significantly influence binding. Screen different pH levels and ionic strengths. Adding a small percentage of a co-solvent like DMSO (e.g., 1-5%) can improve the solubility of small molecules like this compound.[5]

Issue 2: High Non-Specific Binding (NSB)

Non-specific binding occurs when the analyte (this compound) interacts with the sensor surface or other molecules besides the intended ligand (ONECUT2), leading to inaccurate kinetic data.[8][9]

Potential Cause Troubleshooting Steps
Hydrophobic or Electrostatic Interactions Add a non-ionic surfactant, such as Tween 20 (typically at 0.005% to 0.1%), to the running buffer to reduce hydrophobic interactions.[8][10][11] Increase the salt concentration (e.g., NaCl up to 500 mM) in the running buffer to minimize electrostatic interactions.[10][11]
Unblocked Surface Sites After immobilizing ONECUT2, ensure all remaining active sites on the sensor chip are thoroughly blocked. Ethanolamine is commonly used for this purpose with amine coupling chemistry.[6]
Inadequate Reference Surface The reference channel should mimic the experimental channel as closely as possible without the active ligand. A common method is to perform the immobilization chemistry on the reference channel without adding the ONECUT2 protein.[5]
Analyte Aggregation Ensure the this compound sample is fully solubilized and free of aggregates. Sample purity is crucial for obtaining meaningful results.[6]

Issue 3: Baseline Drift or Instability

An unstable baseline can make it difficult to accurately measure binding responses.[6][12]

Potential Cause Troubleshooting Steps
Incomplete Surface Equilibration Allow sufficient time for the sensor surface to equilibrate with the running buffer before starting the experiment. It may be necessary to let the buffer flow over the surface for an extended period.[12]
Buffer Mismatch Ensure the buffer used to dissolve this compound is identical to the running buffer to avoid bulk refractive index effects.[7]
Inefficient Surface Regeneration If the regeneration solution does not completely remove the bound this compound, the baseline may shift in subsequent cycles.[6] Optimize the regeneration conditions by testing different solutions (e.g., low pH glycine (B1666218), high salt) and contact times.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the immobilization level of ONECUT2?

For small molecule analytes like this compound, a higher ligand density is generally recommended to obtain a measurable response. A good starting point is an immobilization level that theoretically yields a maximum analyte response (Rmax) of at least 50-100 RU.[5] However, this should be optimized through a ligand density titration.[5]

Q2: Which immobilization strategy is best for the ONECUT2 protein?

While amine coupling is a common method, it can sometimes lead to random orientation and reduced activity of the immobilized protein.[3][15] If the ONECUT2 protein has a purification tag (e.g., His-tag, Biotin), a capture-based immobilization approach is often preferable as it can ensure a more uniform orientation and preserve the protein's activity.[16]

Q3: How can I determine the optimal concentration range for this compound?

The binding affinity (Kd) of this compound for the ONECUT2-HOX domain has been reported to be 7.43 µM.[17][18] For kinetic analysis, it is advisable to test a concentration series of this compound that brackets this value, for instance, ranging from 0.1x Kd to at least 10x Kd. A typical series might include concentrations from 700 nM to 75 µM.

Q4: What are the key considerations for the running buffer when analyzing this compound binding?

The running buffer should be optimized for the stability and activity of ONECUT2 and the solubility of this compound. A common starting point is a physiological buffer like PBS or HBS. As this compound is a small molecule, including a low percentage of DMSO (e.g., 1-5%) in the running buffer can aid its solubility.[5] It is also recommended to add a surfactant like Tween 20 (e.g., 0.05%) to minimize non-specific binding.[8]

Q5: How do I select an appropriate regeneration solution?

The goal of regeneration is to completely remove the bound this compound without damaging the immobilized ONECUT2.[14] It is best to start with the mildest conditions and gradually increase the harshness.[14] Common regeneration solutions include short pulses of low pH buffers (e.g., 10 mM glycine pH 1.5-2.5), high pH buffers (e.g., 10 mM NaOH), or high salt solutions (e.g., 2 M NaCl).[2][19]

Experimental Protocols

Protocol 1: ONECUT2 Immobilization via Amine Coupling

This protocol describes a standard method for covalently attaching the ONECUT2 protein to a carboxylated sensor surface (e.g., CM5).

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups.[5]

  • Ligand Injection: Inject the purified ONECUT2 protein, diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5), at a concentration of 5-20 µg/mL. The optimal pH is typically just below the isoelectric point (pI) of the protein.[5] Adjust the injection time to achieve the desired immobilization level.

  • Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface.

Protocol 2: Kinetic Analysis of this compound Binding

  • System Equilibration: Equilibrate the system with the running buffer (e.g., HBS-EP+ with 1% DMSO) until a stable baseline is achieved.

  • Analyte Injection: Prepare a dilution series of this compound in the running buffer. Inject each concentration over the ONECUT2-immobilized and reference flow cells. A typical setup involves an association time of 60-120 seconds followed by a dissociation time of 120-300 seconds, using a high flow rate (e.g., 30-50 µL/min) to minimize mass transport effects.[5]

  • Regeneration: Between each this compound injection, inject the optimized regeneration solution to remove the bound analyte and return to the baseline.[5]

  • Data Analysis: Subtract the reference channel data from the sample channel data for each injection. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Visualizations

SPR_Experimental_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_analysis Kinetic Analysis cluster_data Data Processing prep_protein Purify ONECUT2 Protein immobilization Immobilize ONECUT2 prep_protein->immobilization prep_small_mol Prepare this compound Stock Solution injection Inject this compound (Association) prep_small_mol->injection prep_buffers Prepare Running & Regeneration Buffers equilibration Equilibrate with Running Buffer prep_buffers->equilibration activation Activate Sensor Surface (EDC/NHS) activation->immobilization deactivation Deactivate Surface (Ethanolamine) immobilization->deactivation deactivation->equilibration equilibration->injection Repeat for each concentration dissociation Buffer Flow (Dissociation) injection->dissociation Repeat for each concentration regeneration Regenerate Surface dissociation->regeneration Repeat for each concentration data_subtraction Reference Subtraction dissociation->data_subtraction regeneration->equilibration Repeat for each concentration data_fitting Fit Data to Binding Model data_subtraction->data_fitting results Determine ka, kd, Kd data_fitting->results

Caption: Workflow for this compound-ONECUT2 SPR kinetic analysis.

Troubleshooting_NSB start High Non-Specific Binding Observed q1 Is a surfactant (e.g., Tween 20) in the running buffer? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the salt concentration (e.g., NaCl) optimized? a1_yes->q2 action1 Add 0.05% Tween 20 to running buffer a1_no->action1 action1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the reference channel appropriate? a2_yes->q3 action2 Increase NaCl concentration (e.g., up to 500 mM) a2_no->action2 action2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node NSB Minimized a3_yes->end_node action3 Use a mock-immobilized or irrelevant protein reference surface a3_no->action3 action3->end_node

Caption: Troubleshooting logic for high non-specific binding.

References

Validation & Comparative

A Comparative Efficacy Analysis of CSRM617 and Enzalutamide in Preclinical Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced prostate cancer therapeutics, particularly for metastatic castration-resistant prostate cancer (mCRPC), two compounds, enzalutamide (B1683756) and the novel investigational agent CSRM617, represent distinct and significant approaches to treatment. Enzalutamide is an established second-generation nonsteroidal antiandrogen that targets the androgen receptor (AR) signaling pathway, a well-known driver of prostate cancer progression.[1] In contrast, this compound is a first-in-class small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of AR networks and a key survival factor in mCRPC models.[1]

This guide provides a comparative overview of the preclinical data available for both compounds, offering a side-by-side look at their mechanisms of action and efficacy in prostate cancer models. It is important to note that direct head-to-head preclinical studies of this compound and enzalutamide are not yet available. [1] Therefore, the data presented here is a summary of findings from separate studies. The experimental conditions, including cell lines, animal models, and treatment regimens, differ between these studies and should be taken into consideration when interpreting the data.

Mechanism of Action: Two Distinct Pathways

Enzalutamide functions as a potent AR signaling inhibitor by competitively binding to the ligand-binding domain of the AR.[1] This action prevents the binding of androgens, inhibits the nuclear translocation of the AR, and blocks the association of the AR with DNA, ultimately leading to the downregulation of AR target genes and the induction of apoptosis in prostate cancer cells.[1]

This compound , on the other hand, operates through a novel mechanism by directly targeting ONECUT2. It binds to the ONECUT2-HOX domain with a dissociation constant (Kd) of 7.43 µM.[2] ONECUT2 is a critical transcription factor that has been shown to suppress the AR axis and drive a neuroendocrine differentiation program in prostate cancer, contributing to therapy resistance.[1] By inhibiting ONECUT2, this compound can induce apoptosis and inhibit the growth of prostate cancer cells, particularly those with high ONECUT2 expression.[1]

Data Presentation: Preclinical Efficacy

The following tables summarize the available in vitro and in vivo data for this compound and enzalutamide from separate preclinical studies.

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
Cell LineDescriptionIC50 of this compound (µM)Duration of Treatment
22Rv1Human prostate carcinoma, AR-positive, enzalutamide-resistant~10-2048 hours
LNCaPHuman prostate adenocarcinoma, androgen-sensitiveNot specified48 hours
PC-3Human prostate adenocarcinoma, androgen-insensitiveNot specified48 hours
C4-2LNCaP-derived, castration-resistantNot specified48 hours

Note: IC50 values are approximate and sourced from studies with varying experimental methodologies.[2]

Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models
Animal ModelCell LineTreatment RegimenKey FindingsReference
Nude Mice22Rv1 (subcutaneous)50 mg/kg dailySignificant reduction in tumor volume and weight. Well tolerated.[2]
SCID Mice22Rv1 (intracardiac injection, luciferase-tagged)50 mg/kg dailySignificant reduction in the onset and growth of diffuse metastases.[2]
Table 3: Preclinical Efficacy of Enzalutamide
Model TypeCell Line/ModelTreatment RegimenKey FindingsReference
In VitroVCaP, C4-2BNot specifiedInduced apoptosis (sub-G1).[3]
In Vivo XenograftVCaP (orthotopic)Not specifiedReduced tumor growth.[3]
In Vivo XenograftMDA133-4 (patient-derived)Not specifiedReduced tumor growth.[3]
In Vivo XenograftPC-35 mg/kg per day i.p., 21 daysIn combination with PAWI-2, inhibited tumor growth by 63%.[4]

Experimental Protocols

Western Blotting
  • Objective: To detect and quantify the expression of specific proteins (e.g., cleaved Caspase-3, PARP, AR, ONECUT2) in prostate cancer cells following treatment with this compound or enzalutamide.

  • Methodology:

    • Cell Lysis: Prostate cancer cells are cultured and treated with the respective compounds. Cells are then washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[5][6]

    • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.[6]

    • Gel Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then separated by size on an SDS-PAGE gel.[5]

    • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[7]

    • Blocking: The membrane is blocked with a solution of 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[5]

    • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To measure the mRNA expression levels of target genes (e.g., PEG10, AR, PSA) in prostate cancer cells after treatment.

  • Methodology:

    • RNA Extraction: Total RNA is extracted from treated and untreated prostate cancer cells using a reagent like TRIzol.[8]

    • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit.[8]

    • qPCR Reaction: The qPCR reaction is set up using the synthesized cDNA, gene-specific primers, and a SYBR Green or TaqMan-based master mix.[8]

    • Data Analysis: The relative abundance of the target gene mRNA is determined using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH, ACTB).[8]

In Vivo Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy of this compound or enzalutamide in a living organism.

  • Methodology:

    • Cell Preparation and Implantation: Prostate cancer cells (e.g., 22Rv1) are harvested, resuspended in a solution like Matrigel, and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[9][10]

    • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control (vehicle) groups.[9]

    • Drug Administration: The compound (this compound or enzalutamide) or vehicle is administered to the mice according to a predetermined schedule and dosage (e.g., daily oral gavage).[9]

    • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (Width² x Length) / 2 is often used to calculate tumor volume.[9][10]

    • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, IHC).[10]

Mandatory Visualization

Signaling Pathways

cluster_0 Enzalutamide Mechanism of Action cluster_1 This compound Mechanism of Action Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_complex Androgen-AR Complex AR->AR_complex Enzalutamide Enzalutamide Enzalutamide->AR Competitively Inhibits Binding Nucleus Nucleus Enzalutamide->Nucleus Inhibits Translocation DNA DNA Enzalutamide->DNA Inhibits AR Binding to DNA AR_complex->Nucleus Translocation Nucleus->DNA Binds Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces AR_signaling AR Signaling Axis ONECUT2->AR_signaling Suppresses Neuroendocrine Neuroendocrine Differentiation ONECUT2->Neuroendocrine Promotes Tumor_Growth Tumor Growth & Metastasis ONECUT2->Tumor_Growth Drives

Caption: Mechanisms of action for Enzalutamide and this compound.

Experimental Workflow

cluster_workflow General Preclinical Efficacy Workflow start Prostate Cancer Cell Lines in_vitro In Vitro Studies (Cell Viability, Apoptosis Assays) start->in_vitro in_vivo In Vivo Studies (Xenograft Model) start->in_vivo treatment_vitro Treatment with This compound or Enzalutamide in_vitro->treatment_vitro analysis_vitro Molecular Analysis (Western Blot, qRT-PCR) treatment_vitro->analysis_vitro data Data Interpretation & Comparison analysis_vitro->data implantation Cell Implantation in Immunodeficient Mice in_vivo->implantation treatment_vivo Treatment with This compound or Enzalutamide implantation->treatment_vivo monitoring Tumor Growth Monitoring treatment_vivo->monitoring analysis_vivo Endpoint Analysis (Tumor Weight, IHC) monitoring->analysis_vivo analysis_vivo->data

Caption: A general workflow for preclinical comparison of anticancer agents.

Conclusion

This compound and enzalutamide represent two distinct and promising therapeutic strategies for advanced prostate cancer. Enzalutamide is a well-characterized AR signaling inhibitor, while this compound offers a novel mechanism by targeting ONECUT2, a master regulator of lethal prostate cancer that can suppress the AR axis.[1] The preclinical data, although from separate studies, suggest that both compounds have significant anti-cancer activity. The unique mechanism of this compound may provide a therapeutic advantage, particularly in the context of enzalutamide resistance. Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and its positioning relative to established therapies like enzalutamide.

References

A Preclinical Head-to-Head Analysis: CSRM617 vs. Standard Chemotherapy in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comparative analysis of the novel ONECUT2 inhibitor, CSRM617, against standard-of-care chemotherapy for the treatment of prostate cancer. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanisms of action, preclinical efficacy, and experimental protocols of these therapeutic agents. All quantitative data is presented in a tabular format for direct comparison, and key biological pathways and experimental workflows are visualized using diagrams.

Introduction

Prostate cancer remains a significant challenge, particularly in its advanced and metastatic stages. While standard chemotherapy, such as docetaxel (B913) and cabazitaxel (B1684091), has been a cornerstone of treatment for metastatic castration-resistant prostate cancer (mCRPC), there is a continuous search for more targeted and effective therapies.[1][2] this compound is an emerging small-molecule inhibitor that targets ONECUT2 (OC2), a transcription factor implicated as a master regulator in the progression of lethal, castration-resistant prostate cancer.[3] This guide offers a preclinical comparison of this compound with standard chemotherapy, providing insights into their distinct therapeutic strategies.

Mechanism of Action: A Tale of Two Pathways

This compound and standard chemotherapies employ fundamentally different approaches to induce cancer cell death.

This compound: This novel agent acts as a selective inhibitor of the ONECUT2 (OC2) transcription factor.[3] By binding to the OC2 homeobox (HOX) domain, this compound disrupts its transcriptional activity.[3] This leads to the suppression of genes that promote cancer cell survival and metastasis.[3] A key downstream effect of OC2 inhibition is the induction of apoptosis, evidenced by the increased cleavage of Caspase-3 and PARP. The OC2 signaling pathway is also involved in the progression to a neuroendocrine phenotype in prostate cancer, a more aggressive form of the disease.

Standard Chemotherapy (Docetaxel and Cabazitaxel): Docetaxel and cabazitaxel are taxane-based chemotherapies that target microtubules. Their primary mechanism involves the inhibition of microtubular depolymerization, which arrests the cell cycle in the G2/M phase.[4] This disruption of the cellular machinery ultimately leads to apoptotic cell death.[4] Cabazitaxel was specifically developed to overcome resistance to first-generation taxanes like docetaxel.[5]

cluster_0 This compound Pathway cluster_1 Standard Chemotherapy Pathway This compound This compound ONECUT2 ONECUT2 (OC2) Transcription Factor This compound->ONECUT2 Inhibits Downstream_Genes Downstream Genes (e.g., PEG10) ONECUT2->Downstream_Genes Regulates Apoptosis_CSRM Apoptosis ONECUT2->Apoptosis_CSRM Suppresses (Inhibition leads to activation) Chemotherapy Docetaxel / Cabazitaxel Microtubules Microtubule Depolymerization Chemotherapy->Microtubules Inhibits Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Leads to Apoptosis_Chemo Apoptosis Cell_Cycle_Arrest->Apoptosis_Chemo Induces start Start: Prostate Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Treat with This compound or Chemotherapy seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform MTT Assay incubate->assay analyze Analyze data (Calculate IC50) assay->analyze end End: Determine In Vitro Efficacy analyze->end start Start: Immunocompromised Mice implant Subcutaneous injection of 22Rv1 prostate cancer cells start->implant tumor_growth Allow tumors to reach palpable size implant->tumor_growth randomize Randomize mice into - Vehicle Control - this compound - Chemotherapy tumor_growth->randomize treat Administer treatment (e.g., daily oral gavage or IP injection) randomize->treat measure Measure tumor volume periodically treat->measure endpoint Endpoint: Compare tumor volumes and weights measure->endpoint

References

A Comparative Analysis of CSRM617 and Abiraterone in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of CSRM617, a novel investigational agent, and abiraterone (B193195), an established therapy, for the treatment of prostate cancer. This document outlines their distinct mechanisms of action, presents available preclinical and clinical data, and provides detailed experimental protocols to support further research and development in the field of oncology.

Introduction

Prostate cancer remains a significant challenge in oncology, particularly in its advanced, metastatic castration-resistant (mCRPC) stage. While androgen deprivation therapy (ADT) is the cornerstone of treatment, resistance inevitably develops, necessitating novel therapeutic strategies. Abiraterone acetate (B1210297), a potent inhibitor of androgen synthesis, has been a standard of care for mCRPC. However, the emergence of resistance highlights the need for new therapeutic agents with alternative mechanisms of action. This compound, a first-in-class small-molecule inhibitor of the transcription factor ONECUT2 (OC2), represents a promising new approach to treating aggressive, androgen receptor (AR)-independent prostate cancer.

Mechanism of Action

This compound and abiraterone target distinct pathways crucial for prostate cancer progression.

This compound: This investigational drug is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1] OC2 is a master regulator of androgen receptor (AR) networks and is implicated as a survival factor in mCRPC.[2] this compound directly binds to the OC2-HOX domain, inhibiting its transcriptional activity.[1][2] This disruption of OC2 function leads to the suppression of genes involved in cell survival and proliferation, ultimately inducing apoptosis, as evidenced by the appearance of cleaved Caspase-3 and PARP.[3]

Abiraterone: Abiraterone acetate is the prodrug of abiraterone, which is a potent and selective inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase).[4] This enzyme is critical for the biosynthesis of androgens, including testosterone, in the testes, adrenal glands, and within the prostate tumor itself. By irreversibly blocking CYP17A1, abiraterone significantly reduces systemic and intratumoral androgen levels, thereby depriving prostate cancer cells of the hormonal stimulation required for their growth and survival.

Signaling Pathway Diagrams

CSRM617_Mechanism_of_Action cluster_nucleus Nucleus ONECUT2 ONECUT2 AR_FOXA1 AR & FOXA1 Expression ONECUT2->AR_FOXA1 Suppresses Apoptosis_Genes Pro-Survival Genes ONECUT2->Apoptosis_Genes Activates Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Inhibits This compound This compound This compound->ONECUT2 Inhibits Abiraterone_Mechanism_of_Action cluster_cell Prostate Cancer Cell / Adrenal Gland / Testes Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone AR Androgen Receptor Testosterone->AR Activates CYP17A1 CYP17A1 Abiraterone Abiraterone Abiraterone->CYP17A1 Inhibits Tumor_Growth Tumor Growth & Survival AR->Tumor_Growth Promotes Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Prostate Cancer Cell Lines IC50 IC50 Determination (MTT Assay) Cell_Culture->IC50 Apoptosis_Assay Apoptosis Assay (Western Blot) Cell_Culture->Apoptosis_Assay Xenograft Xenograft Model Establishment IC50->Xenograft Inform Dosing Treatment Drug Administration (this compound or Abiraterone) Xenograft->Treatment Monitoring Tumor Growth & Metastasis Monitoring Treatment->Monitoring Analysis Endpoint Analysis Monitoring->Analysis

References

Decoding CSRM617: A Comparative Guide to its Downstream Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the novel ONECUT2 inhibitor, CSRM617, against alternative therapeutic strategies. We delve into its downstream targets, supported by experimental data, to elucidate its mechanism of action and therapeutic potential in advanced prostate cancer.

This compound is a first-in-class small-molecule inhibitor that directly targets the transcription factor ONECUT2 (OC2), a master regulator of androgen receptor (AR) networks, particularly implicated in the progression of lethal, metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] Its mechanism of action is distinct from established therapies, offering a novel approach to overcoming treatment resistance.

Confirming the Downstream Effects of this compound

The primary downstream effects of this compound are mediated through the inhibition of OC2's transcriptional activity. This leads to a cascade of events that ultimately suppress tumor growth and metastasis. Key validated downstream effects include the induction of apoptosis, modulation of the androgen receptor signaling axis, and downregulation of the oncogene PEG10.

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The efficacy of this compound has been demonstrated in various preclinical models. The following tables summarize the quantitative data on its effects on cell viability, apoptosis, and tumor growth.

Table 1: In Vitro Activity of this compound on Prostate Cancer Cell Lines

Cell LineAssayConcentrationDurationEffectReference
22Rv1Cell Growth20 nM - 20 µM48 hoursInhibition of cell growth[4]
PC-3Cell Growth0.01 - 100 µM48 hoursInhibition of cell growth[5]
LNCaPCell Growth0.01 - 100 µM48 hoursInhibition of cell growth[5]
C4-2Cell Growth0.01 - 100 µM48 hoursInhibition of cell growth[6]
22Rv1Apoptosis10 - 20 µM48 hoursInduction of apoptosis[5]
22Rv1Apoptosis20 µM72 hoursIncreased cleaved Caspase-3 and PARP[4]
22Rv1Gene Expression4 - 16 hoursTime-dependent decrease in PEG10 mRNA[4]

Table 2: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model

Animal ModelCell LineTreatmentDurationOutcomeReference
Nude Mice22Rv1 (subcutaneous)50 mg/kg daily3 weeksSignificant reduction in tumor volume and weight[7]
SCID Mice22Rv1 (luciferase-tagged, intracardiac)50 mg/kg daily3 weeksSignificant reduction in the onset and growth of diffuse metastases[4][7]
Nude Mice22Rv1 (subcutaneous)50 mg/kg daily3 weeksSignificant downregulation of PEG10 in tumors[8]
Mice22Rv1 (subcutaneous)50 mg/kg daily20 daysNo significant change in animal weight[8]

Comparative Analysis: this compound vs. Alternative Approaches

To fully understand the therapeutic potential of this compound, it is crucial to compare its effects with those of other therapeutic strategies, such as the established androgen receptor inhibitor Enzalutamide (B1683756) and the experimental approach of ONECUT2 knockdown.

This compound vs. Enzalutamide

While direct head-to-head preclinical studies are not yet available, a comparison of their mechanisms reveals distinct pathways.[1] Enzalutamide directly targets the androgen receptor, a key driver of prostate cancer growth.[1] In contrast, this compound targets ONECUT2, a transcription factor that suppresses the AR axis.[1] This suggests that this compound may be effective in tumors that have developed resistance to AR-targeted therapies.

Table 3: Mechanistic Comparison of this compound and Enzalutamide

FeatureThis compoundEnzalutamide
Primary Target ONECUT2 (OC2) transcription factorAndrogen Receptor (AR)
Mechanism of Action Binds to the OC2-HOX domain, inhibiting its transcriptional activity.[1]Competitively binds to the ligand-binding domain of the AR, inhibiting its function.[1]
Effect on AR Axis Indirectly modulates the AR axis by inhibiting its suppressor, OC2.[1]Directly inhibits AR signaling.[1]
Potential in Resistance May overcome resistance to AR-targeted therapies by targeting a key survival factor in AR-independent states.[8]Resistance can develop through various mechanisms, including AR mutations and bypass pathways.[9]
This compound vs. ONECUT2 Knockdown

Comparing the effects of this compound to the genetic knockdown of ONECUT2 (using siRNA or shRNA) is a critical step in validating that the compound's effects are on-target. Studies have shown that this compound phenocopies the effects of ONECUT2 knockdown, leading to decreased cell proliferation, induction of apoptosis, and suppression of metastasis in prostate cancer models.

Table 4: Comparison of Downstream Effects of this compound and ONECUT2 Knockdown

Downstream EffectThis compound TreatmentONECUT2 Knockdown (siRNA/shRNA)
Cell Growth/Proliferation Inhibition of cell growth in a dose-dependent manner.Potent suppression of cell growth.
Apoptosis Induction of apoptosis, marked by increased cleaved Caspase-3 and PARP.Induction of apoptosis.
PEG10 Expression Time-dependent decrease in PEG10 mRNA and protein expression.Direct regulation and suppression of PEG10.
Androgen Receptor (AR) Axis Downregulation of AR-regulated genes.Suppression of the AR transcriptional program.

Visualizing the Pathways and Protocols

To further clarify the mechanism of action and the experimental procedures used to validate these findings, the following diagrams are provided.

CSRM617_Signaling_Pathway This compound Signaling Pathway cluster_effects Downstream Effects of this compound This compound This compound ONECUT2 ONECUT2 This compound->ONECUT2 Inhibits AR_Axis Androgen Receptor (AR) Axis (AR, FOXA1) ONECUT2->AR_Axis Suppresses PEG10 PEG10 ONECUT2->PEG10 Activates Apoptosis Apoptosis (↑ Cleaved Caspase-3, ↑ Cleaved PARP) ONECUT2->Apoptosis Inhibits Cell_Growth Cell Growth & Metastasis ONECUT2->Cell_Growth Promotes

Caption: this compound inhibits ONECUT2, leading to downstream effects on the AR axis, PEG10, apoptosis, and cell growth.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Prostate_Cancer_Cells Prostate Cancer Cell Lines (e.g., 22Rv1, PC-3) CSRM617_Treatment This compound Treatment (Dose and Time Course) Prostate_Cancer_Cells->CSRM617_Treatment Cell_Viability Cell Viability Assay (MTT, MTS) CSRM617_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Western Blot for Cleaved Caspase-3 & PARP) CSRM617_Treatment->Apoptosis_Assay Gene_Expression Gene Expression Analysis (qPCR for PEG10) CSRM617_Treatment->Gene_Expression Xenograft_Model Mouse Xenograft Model (Subcutaneous or Orthotopic) CSRM617_Administration This compound Administration (e.g., Oral Gavage) Xenograft_Model->CSRM617_Administration Tumor_Measurement Tumor Growth & Metastasis Monitoring CSRM617_Administration->Tumor_Measurement Biomarker_Analysis Biomarker Analysis (e.g., PEG10 IHC) Tumor_Measurement->Biomarker_Analysis

Caption: A general workflow for evaluating the in vitro and in vivo efficacy of this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the downstream effects of this compound.

Western Blotting for Apoptosis Markers (Cleaved Caspase-3 and PARP)
  • Cell Culture and Treatment: Prostate cancer cells (e.g., 22Rv1) are cultured in appropriate media and treated with this compound at various concentrations (e.g., 10-20 µM) for a specified duration (e.g., 48-72 hours). A vehicle control (e.g., DMSO) is run in parallel.[5]

  • Protein Extraction: Cells are harvested and lysed using RIPA buffer to extract total protein.[5]

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for cleaved Caspase-3 and cleaved PARP. A loading control, such as β-actin, is also probed.

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

Quantitative PCR (qPCR) for PEG10 Gene Expression
  • Cell Culture and Treatment: Prostate cancer cells are treated with this compound as described above.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and cDNA is synthesized using a reverse transcription kit.

  • qPCR: Real-time PCR is performed using primers specific for PEG10 and a reference gene (e.g., GAPDH).

  • Data Analysis: The relative expression of PEG10 is calculated using the ΔΔCt method.

Cell Viability Assay (MTT/MTS)
  • Cell Seeding: Prostate cancer cells are seeded in 96-well plates and allowed to adhere overnight.[6]

  • Compound Treatment: Cells are treated with serial dilutions of this compound for 48 to 72 hours.[6]

  • Viability Measurement: A viability reagent (e.g., MTT or MTS) is added to each well, and the absorbance is measured using a microplate reader.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[6]

In Vivo Xenograft and Metastasis Model
  • Cell Implantation: 22Rv1 cells, sometimes tagged with luciferase for metastasis tracking, are subcutaneously injected into immunodeficient mice.[4][8]

  • Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized to receive daily treatment with this compound (e.g., 50 mg/kg via oral gavage) or a vehicle control.[7][8]

  • Monitoring: Tumor volume is measured regularly with calipers. For metastasis models, bioluminescence imaging is used to track the spread of cancer cells.[4][8]

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further biomarker analysis, such as immunohistochemistry for PEG10.[8]

References

Evaluating the Therapeutic Index of CSRM617: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced prostate cancer therapeutics, particularly for metastatic castration-resistant prostate cancer (mCRPC), the quest for agents with a favorable therapeutic index is paramount. This guide provides a comprehensive evaluation of the preclinical therapeutic index of CSRM617, a novel inhibitor of the ONECUT2 (OC2) transcription factor.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] this compound's performance is compared with established treatments for mCRPC, including the androgen receptor signaling inhibitors enzalutamide (B1683756) and abiraterone (B193195) acetate, the chemotherapeutic agent docetaxel (B913), and the investigational hypoxia-activated prodrug evofosfamide (B1684547) (TH-302).

This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison based on available preclinical and clinical data to inform future research and development directions.

Executive Summary

This compound is a first-in-class small molecule that selectively targets the ONECUT2 (OC2) transcription factor, a master regulator of androgen receptor networks in mCRPC.[1][15][2][4][5][6][7][8][9][10][11][12] Preclinical studies have demonstrated its potential in inhibiting tumor growth and metastasis in prostate cancer models.[3][4][6][8][12][13] While a quantitative therapeutic index (TI), defined as the ratio of the toxic dose (TD50) to the effective dose (ED50), has not been formally established for this compound, preclinical data suggests a favorable therapeutic window. In mouse models, this compound was well-tolerated at a daily oral dose of 50 mg/kg, a concentration at which it demonstrated significant anti-tumor and anti-metastatic activity without causing notable weight loss in the animals.[3]

This guide will delve into the mechanism of action, efficacy, and safety profile of this compound in comparison to current therapeutic alternatives, providing a framework for its potential positioning in the treatment of advanced prostate cancer.

Comparative Analysis of Therapeutic Agents

The following tables summarize the key efficacy and safety parameters of this compound and its comparators. It is important to note that the data for this compound is preclinical, while the information for enzalutamide, abiraterone, and docetaxel is derived from clinical studies. Evofosfamide data is primarily from preclinical and clinical trials.

Efficacy Comparison
ParameterThis compoundEnzalutamideAbiraterone AcetateDocetaxelEvofosfamide (TH-302)
Target/Mechanism ONECUT2 (OC2) transcription factor inhibitor.[1][15][2][4][5][6][7][8][9][10][11][12]Androgen receptor (AR) signaling inhibitor.[16][17][18]CYP17A1 inhibitor, blocks androgen synthesis.[5][6][19]Microtubule inhibitor, disrupts mitosis.[2][3][4][20]Hypoxia-activated prodrug, releases a DNA-alkylating agent in hypoxic tumor regions.[1][21][22][23]
Preclinical Efficacy In Vitro (IC50): 5-20 µM in various prostate cancer cell lines.[7][9] In Vivo: Significant reduction in tumor volume and metastasis in 22Rv1 xenograft model at 50 mg/kg daily oral dose.[3]N/A (Clinically established)N/A (Clinically established)N/A (Clinically established)In Vitro (IC50): >40 µM (normoxia), 0.1-90 µM (hypoxia).[22] In Vivo: 43-89% tumor growth inhibition in H460 xenografts at 6.25-50 mg/kg.[22]
Clinical Efficacy Not yet in clinical trials.[7]Metastasis-Free Survival (MFS): Statistically significant improvement in nmCSPC with high-risk BCR.[16] Overall Survival (OS): Improved OS in mCRPC.[18]Overall Survival (OS): Prolonged median OS by 4.8 months in post-docetaxel mCRPC patients.[19]Overall Survival (OS): Median OS of 18.9 months in combination with prednisone (B1679067) for hormone-refractory metastatic prostate cancer.[3]Not yet FDA approved; clinical trial results have been mixed.
Approved Dose N/A160 mg once daily.[16]1000 mg once daily with prednisone.[5]75 mg/m² IV every 3 weeks with prednisone.[2][3]N/A
Safety and Tolerability Comparison
ParameterThis compound (Preclinical)Enzalutamide (Clinical)Abiraterone Acetate (Clinical)Docetaxel (Clinical)Evofosfamide (TH-302) (Preclinical/Clinical)
Reported Toxicity Well-tolerated in mice at 50 mg/kg daily oral dose with no significant effect on body weight.[3]Hot flush, musculoskeletal pain, fatigue, diarrhea, asthenia, back pain, arthralgia. Seizures can occur rarely.[16][17]Mineralocorticoid excess-related adverse events (hypertension, hypokalemia, fluid retention), hepatotoxicity.[5][6]Neutropenia, febrile neutropenia, anemia, neuropathy, fatigue, nausea, diarrhea, fluid retention.[2]Myelosuppression (thrombocytopenia, neutropenia), mucositis, skin and nail toxicity. Increased toxicity when administered simultaneously with other chemotherapeutics.[1][23]
Therapeutic Window Appears favorable in preclinical models, with efficacy observed at a well-tolerated dose.[3]Generally considered to have a favorable therapeutic window, allowing for chronic administration.[18]Manageable toxicity profile with appropriate monitoring, allowing for long-term treatment.[6]Narrower therapeutic index compared to AR-targeted agents, with more significant and acute toxicities.[20]The therapeutic index is dependent on the degree of tumor hypoxia. Systemic toxicity can be a limiting factor.[1][23]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the methodologies used to evaluate these compounds, the following diagrams are provided in Graphviz DOT language.

This compound Mechanism of Action

CSRM617_Mechanism cluster_nucleus Nucleus This compound This compound ONECUT2 ONECUT2 (OC2) Transcription Factor This compound->ONECUT2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces AR_signaling Androgen Receptor (AR) Signaling Suppression ONECUT2->AR_signaling Suppresses Neuroendocrine_diff Neuroendocrine Differentiation ONECUT2->Neuroendocrine_diff Promotes Metastasis Metastasis ONECUT2->Metastasis Promotes

Caption: this compound inhibits the ONECUT2 transcription factor, leading to apoptosis and reduced tumor progression.

General Experimental Workflow for Efficacy Evaluation

Efficacy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Prostate Cancer Cell Lines treatment Treat with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Western Blot for cleaved Caspase-3/PARP) treatment->apoptosis_assay ic50 Determine IC50 viability_assay->ic50 xenograft Implant Human Prostate Cancer Cells into Mice (e.g., 22Rv1 Xenograft) tumor_growth Allow Tumor Growth xenograft->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization drug_admin Administer this compound (e.g., 50 mg/kg daily p.o.) and Vehicle Control randomization->drug_admin monitoring Monitor Tumor Volume and Body Weight drug_admin->monitoring endpoint Endpoint Analysis: Tumor Weight, Metastasis, and Biomarker Analysis monitoring->endpoint

References

The CSRM617-Iron Complex: A Novel Approach to ONECUT2 Inhibition in Advanced Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the novel small-molecule inhibitor, CSRM617, against genetic methods for targeting the transcription factor ONECUT2, a key driver in treatment-resistant cancers.

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive guide on the efficacy and mechanism of action of this compound, a first-in-class small-molecule inhibitor of the transcription factor ONECUT2 (OC2). This guide provides a detailed comparison of this compound's performance with genetic inhibition methods, supported by experimental data, to validate its role as a promising therapeutic agent, particularly in the context of lethal, metastatic castration-resistant prostate cancer (mCRPC).

Recent studies have illuminated a critical detail of this compound's mechanism: it requires iron to form an active complex, which then effectively inhibits the binding of ONECUT2 to its DNA response element.[1][2] This discovery adds a new layer to the understanding of how this compound exerts its potent anti-cancer effects. This compound directly targets the ONECUT2-HOX domain, a key interaction for its function.[1][3][4]

ONECUT2 has been identified as a master regulator of androgen receptor (AR) networks in mCRPC, acting as a survival factor and a driver of neuroendocrine differentiation, a common mechanism of resistance to androgen-targeted therapies.[1][3] By inhibiting ONECUT2, this compound presents a novel strategy to overcome this resistance.

This comparison guide outlines the performance of the this compound-iron complex against genetic knockdown of ONECUT2 using siRNA and shRNA, providing a benchmark for its specificity and efficacy.

Performance Comparison: this compound-Iron Complex vs. Genetic Inhibition

The following tables summarize the quantitative data on the efficacy of the this compound-iron complex compared to genetic knockdown of ONECUT2.

Table 1: In Vitro Efficacy of ONECUT2 Inhibition

ParameterThis compound-Iron ComplexGenetic Inhibition (siRNA/shRNA)Cell LinesReference
Binding Affinity (Kd) 7.43 µMNot ApplicableN/A[1][4][5]
IC50 (Cell Viability) 5-15 µM (concentration-dependent)Not specifiedPC-3, 22Rv1, LNCaP, C4-2[2][5]
Apoptosis Induction Increased cleaved Caspase-3 and PARPExtensive apoptosis22Rv1, LNCaP, C4-2, PC3[3][4][5]

Table 2: In Vivo Efficacy of ONECUT2 Inhibition

ModelThis compound-Iron ComplexGenetic Inhibition (shRNA)Key FindingsReference
22Rv1 Xenograft 50 mg/kg daily administration significantly reduced tumor volume and weight. Well-tolerated.Not specifiedInhibition of tumor growth[1][4]
22Rv1 Metastasis Model 50 mg/kg daily administration significantly reduced the onset and growth of diffuse metastases.Silencing of OC2 suppressed metastasis.Inhibition of metastasis[3][4][6]

Signaling Pathways and Experimental Workflows

To further elucidate the role of the this compound-iron complex in ONECUT2 inhibition, the following diagrams illustrate the key signaling pathway and a general experimental workflow for its evaluation.

ONECUT2_Signaling_Pathway ONECUT2 Signaling and this compound Inhibition cluster_nucleus Nucleus cluster_phenotype Cellular Phenotype ONECUT2 ONECUT2 AR Androgen Receptor (AR) ONECUT2->AR Suppresses FOXA1 FOXA1 ONECUT2->FOXA1 Suppresses PEG10 PEG10 ONECUT2->PEG10 Activates Neuroendocrine_Genes Neuroendocrine Differentiation Genes ONECUT2->Neuroendocrine_Genes Activates DNA DNA ONECUT2->DNA Binds CSRM617_Fe This compound-Iron Complex CSRM617_Fe->ONECUT2 Inhibits (Binds to HOX domain) AR_Target_Genes AR Target Genes AR->AR_Target_Genes Activates Resistance Therapy Resistance Neuroendocrine_Genes->Resistance Growth Cell Growth & Survival AR_Target_Genes->Growth Suppressed by ONECUT2

Caption: ONECUT2 signaling pathway and the inhibitory action of the this compound-iron complex.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_mol Molecular Analysis Binding Binding Affinity Assay (e.g., SPR) Viability Cell Viability Assay (e.g., CellTiter-Glo) Binding->Viability Xenograft Tumor Xenograft Model Binding->Xenograft Apoptosis Apoptosis Assay (e.g., Western Blot for cleaved Caspase-3/PARP) Viability->Apoptosis Target_Engagement Target Gene Expression (e.g., qRT-PCR for PEG10) Apoptosis->Target_Engagement Metastasis Metastasis Model Xenograft->Metastasis

Caption: General experimental workflow for evaluating the efficacy of this compound.

Detailed Experimental Protocols

1. Surface Plasmon Resonance (SPR) for Binding Affinity

  • Objective: To determine the binding affinity (Kd) of the this compound-iron complex to the ONECUT2 protein.

  • Methodology:

    • Recombinant ONECUT2 protein is immobilized on a sensor chip.

    • A series of concentrations of the this compound-iron complex are flowed over the chip surface.

    • The association and dissociation rates are measured by detecting changes in the refractive index at the surface.

    • The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation rate constant (koff) to the association rate constant (kon).

2. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Objective: To measure the effect of the this compound-iron complex on the viability of cancer cell lines.

  • Methodology:

    • Prostate cancer cells (e.g., 22Rv1, LNCaP) are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with a range of concentrations of the this compound-iron complex for a specified period (e.g., 48-72 hours).

    • CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

    • Luminescence is read using a plate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

3. Western Blot for Apoptosis Markers

  • Objective: To detect the induction of apoptosis by analyzing the expression of key apoptotic proteins.

  • Methodology:

    • Cells are treated with the this compound-iron complex or a vehicle control for a specified time.

    • Total protein is extracted from the cells.

    • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

    • The separated proteins are transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for cleaved Caspase-3 and cleaved PARP, followed by incubation with a secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate. An increase in the cleaved forms of Caspase-3 and PARP indicates apoptosis induction.

4. In Vivo Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of the this compound-iron complex in a living organism.

  • Methodology:

    • Immunocompromised mice are subcutaneously injected with human prostate cancer cells (e.g., 22Rv1).

    • Once tumors are established, mice are randomized into treatment and control groups.

    • The treatment group receives daily administration of the this compound-iron complex (e.g., 50 mg/kg), while the control group receives the vehicle.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis.

Conclusion

The available preclinical data strongly support the this compound-iron complex as a potent and selective inhibitor of ONECUT2. Its ability to phenocopy the anti-cancer effects of genetic ONECUT2 knockdown validates its on-target activity and highlights its therapeutic potential.[6] By directly targeting a key driver of therapy resistance in advanced prostate cancer, the this compound-iron complex represents a promising novel strategy for a patient population with urgent unmet medical needs. Further investigation and clinical development of this compound are warranted.

References

Safety Operating Guide

Proper Disposal of CSRM617: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the proper disposal of CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2.

Hazard Identification and Safety Precautions

This compound hydrochloride is classified as a hazardous substance. All personnel handling this compound must be aware of its potential risks and adhere to prescribed safety measures.

GHS Hazard Classification:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

Signal Word: Warning

A summary of hazard statements and corresponding preventative and response measures is provided in the table below.

Hazard StatementPrecautionary Statement (Prevention)Precautionary Statement (Response)
H302: Harmful if swallowed.P270: Do not eat, drink or smoke when using this product.P330: Rinse mouth.
H315: Causes skin irritation.P264: Wash hands thoroughly after handling.P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.P337: If eye irritation

Essential Safety and Logistical Information for Handling CSRM617

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of CSRM617, a selective small-molecule inhibitor of the ONECUT2 transcription factor.[1][2][3] Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of research.

Hazard Identification and Classification

This compound hydrochloride is classified under the Globally Harmonized System (GHS) with the following hazards[4]:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

The signal word for this compound hydrochloride is "Warning".[4]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment to be used when handling this compound. As a novel compound, it should be treated as hazardous until more comprehensive toxicological data is available.[5]

Protection Type Equipment Specification and Rationale
Eye and Face Protection Chemical safety goggles or a face shieldMust be ANSI Z87.1-compliant.[5][6] Protects against splashes and airborne particles that can cause serious eye irritation.[4][7]
Hand Protection Chemically resistant gloves (Nitrile or Neoprene recommended)Double-gloving is advised to prevent skin contact.[8] Always inspect gloves before use and replace them immediately if they are contaminated.[5]
Body Protection Fully fastened laboratory coatProtects skin and clothing from contamination.[8] For larger quantities or when there is a significant risk of splashing, a chemically resistant apron should be worn.[5]
Respiratory Protection N95 or higher-rated respiratorRequired when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles and potential respiratory irritation.[4][8]

Operational and Disposal Plans

The following protocols provide a step-by-step guide for the safe handling, storage, and disposal of this compound.

Experimental Workflow for Handling this compound

Diagram: Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Weigh Compound Weigh Compound Verify Fume Hood->Weigh Compound Solubilization Solubilization Weigh Compound->Solubilization Label Solution Label Solution Solubilization->Label Solution Store Solution Store Solution Label Solution->Store Solution Dispose Contaminated Materials Dispose Contaminated Materials Store Solution->Dispose Contaminated Materials Dispose Liquid Waste Dispose Liquid Waste Dispose Contaminated Materials->Dispose Liquid Waste

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.